molecular formula C17H16F4N4O2S2 B15135345 Sdh-IN-9

Sdh-IN-9

Cat. No.: B15135345
M. Wt: 448.5 g/mol
InChI Key: AHGOGRSLUBOLPZ-UHFFFAOYSA-N
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Description

Sdh-IN-9 is a useful research compound. Its molecular formula is C17H16F4N4O2S2 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16F4N4O2S2

Molecular Weight

448.5 g/mol

IUPAC Name

N-[1-[(4,6-difluoro-1,3-benzothiazol-2-yl)sulfanyl]propan-2-yl]-3-(difluoromethyl)-N-methoxy-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C17H16F4N4O2S2/c1-8(7-28-17-22-14-11(19)4-9(18)5-12(14)29-17)25(27-3)16(26)10-6-24(2)23-13(10)15(20)21/h4-6,8,15H,7H2,1-3H3

InChI Key

AHGOGRSLUBOLPZ-UHFFFAOYSA-N

Canonical SMILES

CC(CSC1=NC2=C(C=C(C=C2S1)F)F)N(C(=O)C3=CN(N=C3C(F)F)C)OC

Origin of Product

United States

Foundational & Exploratory

Sdh-IN-9: A Technical Deep Dive into its Mechanism of Action as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-9 is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane that plays a pivotal role in both the citric acid cycle and the electron transport chain. By disrupting the catalytic activity of SDH, this compound induces a cascade of cellular events, including the accumulation of the oncometabolite succinate, stabilization of hypoxia-inducible factor-1α (HIF-1α), and alterations in cellular metabolism and gene expression. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical effects, downstream signaling consequences, and the experimental protocols utilized for its characterization.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as mitochondrial complex II) is a key enzymatic complex with a dual function in cellular metabolism.[1] It catalyzes the oxidation of succinate to fumarate in the Krebs cycle, and it transfers electrons directly to the electron transport chain via the reduction of ubiquinone to ubiquinol.[1] SDH is composed of four subunits: SDHA and SDHB form the catalytic core, while SDHC and SDHD anchor the complex to the inner mitochondrial membrane.[2] Inhibition of SDH disrupts these fundamental processes, leading to significant metabolic and signaling perturbations within the cell.

Biochemical Mechanism of this compound

This compound exerts its biological effects through direct inhibition of the succinate dehydrogenase enzyme complex. While the precise binding mode of this compound to the SDH complex has not been publicly detailed, it is hypothesized to interact with the ubiquinone-binding (Qp) site, a common target for many SDH inhibitors. This interaction would prevent the binding of the natural substrate, ubiquinone, thereby blocking the transfer of electrons from the FAD cofactor in SDHA through the iron-sulfur clusters in SDHB.

Quantitative Data on this compound Activity:

At present, publicly available quantitative data for this compound is limited. The following table summarizes the known values.

ParameterValueSpecies/SystemReference
EC50 (Fungicidal Activity) 0.93 µg/mLFusarium graminearum[3]

Further research is required to determine key inhibitory constants such as IC50 and Ki for this compound against purified SDH enzyme from various species.

Cellular Consequences of SDH Inhibition by this compound

The inhibition of SDH by this compound triggers a series of downstream cellular events, primarily driven by the accumulation of succinate.

Succinate Accumulation and its Metabolic Impact

The blockage of the SDH-catalyzed conversion of succinate to fumarate leads to a significant intracellular accumulation of succinate.[4] This accumulation has profound effects on cellular metabolism. Elevated succinate levels can allosterically inhibit other enzymes and alter metabolic fluxes. For instance, succinate accumulation has been shown to impact pyroptosis and mitochondrial function through downstream targets like ATP5F1D.

Pseudohypoxia and HIF-1α Stabilization

A key consequence of succinate accumulation is the inhibition of prolyl hydroxylase domain (PHD) enzymes. PHDs are α-ketoglutarate-dependent dioxygenases that, under normoxic conditions, hydroxylate the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α), targeting it for proteasomal degradation. By competitively inhibiting PHDs, accumulated succinate prevents the degradation of HIF-1α, leading to its stabilization and translocation to the nucleus even in the presence of normal oxygen levels—a state referred to as "pseudohypoxia."

Altered Gene Expression

Stabilized HIF-1α acts as a transcription factor, upregulating the expression of a wide range of genes involved in processes such as angiogenesis, glycolysis, and cell survival. This transcriptional reprogramming is a critical aspect of the cellular response to SDH inhibition and is a key area of investigation in the context of cancer biology, where SDH mutations are known to be oncogenic.

Signaling Pathway of SDH Inhibition by this compound:

SDH_Inhibition_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol cluster_nucleus Nucleus Sdh_IN_9 This compound SDH Succinate Dehydrogenase (SDH) Sdh_IN_9->SDH Inhibition Fumarate Fumarate SDH->Fumarate Succinate Succinate Succinate->SDH Krebs Cycle PHD Prolyl Hydroxylase (PHD) Succinate->PHD Inhibition HIF1a_OH Hydroxylated HIF-1α Proteasome Proteasomal Degradation HIF1a_OH->Proteasome HIF1a HIF-1α HIF1a->HIF1a_OH O2, α-KG HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable Accumulation Nucleus Nucleus HIF1a_stable->Nucleus Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HIF1a_stable->Gene_Expression Transcriptional Activation SDH_Assay_Workflow start Start prep_reagents Prepare Reagents: - Mitochondria/SDH - Buffers - Substrates - this compound dilutions start->prep_reagents plate_setup Set up 96-well plate: Add Mitochondria/SDH, Buffer, and DCPIP prep_reagents->plate_setup add_inhibitor Add this compound dilutions and vehicle control plate_setup->add_inhibitor incubate Incubate at RT (10 min) add_inhibitor->incubate start_reaction Initiate reaction: Add Succinate and PMS incubate->start_reaction read_plate Measure Absorbance at 600 nm (Kinetic Read) start_reaction->read_plate analyze_data Calculate reaction rates and % inhibition read_plate->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end HIF1a_Stabilization_Logic Sdh_IN_9 This compound Treatment SDH_Inhibition SDH Inhibition Sdh_IN_9->SDH_Inhibition Succinate_Accumulation Succinate Accumulation SDH_Inhibition->Succinate_Accumulation PHD_Inhibition PHD Inhibition Succinate_Accumulation->PHD_Inhibition HIF1a_Degradation_Blocked HIF-1α Degradation Blocked PHD_Inhibition->HIF1a_Degradation_Blocked HIF1a_Stabilization HIF-1α Stabilization HIF1a_Degradation_Blocked->HIF1a_Stabilization Western_Blot_Detection Detection by Western Blot HIF1a_Stabilization->Western_Blot_Detection

References

Sdh-IN-9: A Potent Inhibitor of Succinate Dehydrogenase for Research in Oncology and Mycology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-9 is a potent small molecule inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex with a dual role in cellular metabolism. By participating in both the mitochondrial electron transport chain (Complex II) and the Krebs cycle, SDH represents a key nexus in cellular energy production and biosynthetic pathways. Inhibition of SDH by compounds such as this compound has emerged as a promising therapeutic strategy in oncology and as a mechanism for fungicidal activity. This technical guide provides a comprehensive overview of the target and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane. It is unique among the respiratory complexes as it is the only one entirely encoded by nuclear DNA and the only enzyme that directly links the Krebs cycle to the electron transport chain.[1] In the Krebs cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to ubiquinone (Coenzyme Q) in the electron transport chain, contributing to the generation of a proton gradient for ATP synthesis.[2]

Given its central role, dysfunction of SDH has profound pathological consequences. Genetic mutations in SDH subunits are linked to a variety of hereditary cancer syndromes, including paragangliomas, pheochromocytomas, and gastrointestinal stromal tumors (GISTs).[1] In these contexts, SDH is considered a tumor suppressor. Furthermore, the essential nature of SDH in fungal respiration makes it an attractive target for the development of novel antifungal agents.

This compound: A Potent SDH Inhibitor

This compound is a chemical compound identified as a potent inhibitor of succinate dehydrogenase.[3] Its inhibitory action disrupts the normal function of the SDH enzyme complex, leading to downstream cellular effects that are the basis for its therapeutic and fungicidal potential.

Quantitative Data

The biological activity of this compound has been quantified, particularly its efficacy against the pathogenic fungus Fusarium graminearum. The following table summarizes the available quantitative data for this compound.

CompoundTarget OrganismParameterValueReference
This compoundFusarium graminearumEC500.93 µg/mL[4]

Note: The EC50 (Half maximal effective concentration) represents the concentration of this compound that inhibits 50% of the growth of Fusarium graminearum in vitro. While an IC50 value (Half maximal inhibitory concentration) against the purified SDH enzyme is not explicitly available in the reviewed literature, the potent fungicidal activity is a direct consequence of SDH inhibition.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the succinate dehydrogenase enzyme. This inhibition leads to a cascade of downstream cellular events, which are of significant interest in both cancer biology and mycology.

Succinate Accumulation and Pseudohypoxia

Inhibition of SDH leads to the intracellular accumulation of its substrate, succinate. Elevated succinate levels competitively inhibit prolyl hydroxylases (PHDs), enzymes responsible for the degradation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). The stabilization of HIF-1α, even under normoxic conditions, creates a "pseudohypoxic" state. This leads to the transcriptional activation of genes typically associated with cellular responses to low oxygen, including those involved in angiogenesis, glycolysis, and cell survival, which can contribute to tumorigenesis.

Signaling_Pathway_of_SDH_Inhibition Sdh_IN_9 This compound SDH Succinate Dehydrogenase (Complex II) Sdh_IN_9->SDH Fumarate Fumarate SDH->Fumarate Oxidation Succinate Succinate Succinate->SDH PHD Prolyl Hydroxylases (PHDs) Succinate->PHD HIF1a_p HIF-1α-OH PHD->HIF1a_p Proteasome Proteasomal Degradation HIF1a_p->Proteasome VHL-mediated HIF1a HIF-1α HIF1a->HIF1a_p HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable Nucleus Nucleus HIF1a_stable->Nucleus Translocation Target_Genes Hypoxia-Responsive Target Genes (e.g., VEGF, GLUT1) Nucleus->Target_Genes Transcription Cellular_Response Cellular Responses: - Angiogenesis - Glycolysis - Proliferation Target_Genes->Cellular_Response Translation

Signaling Pathway of SDH Inhibition.
Metabolic Reprogramming

SDH inhibition forces a significant rewiring of cellular metabolism. The block in the Krebs cycle at the level of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites like fumarate and malate. To compensate, cancer cells often exhibit increased reliance on alternative metabolic pathways, such as glutaminolysis, to replenish Krebs cycle intermediates. This metabolic reprogramming can create specific vulnerabilities that may be exploited therapeutically.

Experimental Protocols

The characterization of this compound and other SDH inhibitors involves a series of in vitro assays to determine their potency and cellular effects. The following are detailed methodologies for key experiments.

In Vitro SDH Enzyme Inhibition Assay (DCPIP Method)

This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated mitochondria or purified SDH enzyme

  • Assay Buffer: 50 mM potassium phosphate, pH 7.4, 1 mM KCN, 2 µg/mL rotenone, 2 µg/mL antimycin A

  • Substrate: 20 mM Succinate

  • Electron Acceptor: 50 µM DCPIP

  • Coupling Enzyme: 12.5 µM Phenazine methosulfate (PMS)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, DCPIP, and PMS.

  • Add varying concentrations of this compound to the wells of a 96-well plate.

  • Add the mitochondrial preparation or purified SDH to the wells.

  • Initiate the reaction by adding the succinate substrate.

  • Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode.

  • The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the percentage of inhibition for each concentration of this compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

SDH_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Prep_Plate Prepare 96-well plate with this compound dilutions Add_Enzyme Add Enzyme to Plate Prep_Plate->Add_Enzyme Prep_Mix Prepare Reaction Mix (Buffer, DCPIP, PMS) Add_Mix Add Reaction Mix to Plate Prep_Mix->Add_Mix Prep_Enzyme Prepare Enzyme (Mitochondria or Purified SDH) Prep_Enzyme->Add_Enzyme Add_Enzyme->Add_Mix Add_Substrate Initiate with Succinate Add_Mix->Add_Substrate Measure_Abs Kinetic Read at 600 nm Add_Substrate->Measure_Abs Calculate_Rate Calculate Rate of DCPIP Reduction Measure_Abs->Calculate_Rate Calculate_Inhibition Calculate % Inhibition Calculate_Rate->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Workflow for In Vitro SDH Inhibition Assay.
Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) and EC50 of an antifungal agent against a specific fungal strain.

Materials:

  • Fusarium graminearum spore suspension

  • Potato Dextrose Broth (PDB) or similar liquid growth medium

  • This compound stock solution

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the growth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of Fusarium graminearum spores.

  • Include a positive control (no inhibitor) and a negative control (no spores).

  • Incubate the plate at an appropriate temperature (e.g., 25-28°C) for a defined period (e.g., 48-72 hours).

  • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) to determine fungal growth.

  • The MIC is the lowest concentration of this compound that results in no visible growth.

  • Calculate the percentage of growth inhibition for each concentration relative to the positive control.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable research tool for investigating the roles of succinate dehydrogenase in both health and disease. Its potent inhibitory activity against SDH provides a means to probe the metabolic and signaling consequences of disrupting this central enzyme. The fungicidal properties of this compound highlight the potential of targeting SDH for the development of novel antifungal therapies. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals working with this compound and other SDH inhibitors. Further research into the specific interactions of this compound with the SDH enzyme complex and its broader effects in various biological systems will continue to elucidate its therapeutic potential.

References

The Sdh-IN-9 Succinate Dehydrogenase Inhibition Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It holds a unique position in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed to ubiquinone (Coenzyme Q) in the ETC, contributing to the generation of ATP through oxidative phosphorylation. Given its central role, the inhibition of SDH has significant downstream consequences, making it a target of interest for fungicides and, more recently, for therapeutic intervention in various diseases, including cancer.

This technical guide provides an in-depth overview of the succinate dehydrogenase inhibition pathway, with a specific focus on the inhibitor Sdh-IN-9. We will explore its mechanism of action, present quantitative data on its inhibitory activity in comparison to other known SDH inhibitors, detail relevant experimental protocols for its characterization, and visualize the key pathways and workflows involved.

Mechanism of Succinate Dehydrogenase Inhibition

SDH inhibitors can be broadly categorized based on their binding site on the enzyme complex. Some inhibitors, like malonate, are competitive inhibitors that bind to the succinate-binding site on the SDHA subunit. Others, including carboxamides and atpenins, bind to the ubiquinone-binding site (Qp site) located within the SDHB, SDHC, and SDHD subunits, thereby preventing the transfer of electrons to coenzyme Q.

This compound is a succinate dehydrogenase inhibitor with a reported half-maximal inhibitory concentration (IC50) of 3.6 μM[1]. While the precise binding site of this compound is not extensively detailed in publicly available literature, its classification as a potent inhibitor suggests it likely interferes with the catalytic activity of the complex, either at the succinate or ubiquinone binding site. The inhibition of SDH by compounds like this compound leads to a blockage in the electron transport chain and an accumulation of succinate.

SDH_Inhibition_Mechanism Mechanism of SDH Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH SDHA SDHB SDHC SDHD Succinate Dehydrogenase (Complex II) Succinate->SDH:sdha Oxidation Fumarate Fumarate SDH->Fumarate CoQ Coenzyme Q (Ubiquinone) SDH:sdhb->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII Sdh_IN_9 This compound Sdh_IN_9->SDH Inhibition

Figure 1. Mechanism of Succinate Dehydrogenase Inhibition by this compound.

Quantitative Data on SDH Inhibitors

The potency of SDH inhibitors is typically quantified by their IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and other well-characterized SDH inhibitors for comparative purposes.

InhibitorIC50 ValueTarget/SystemReference
This compound 3.6 μMSuccinate Dehydrogenase[1]
Atpenin A53.7 - 12 nMMammalian and Nematode Mitochondria[2]
Carboxin-Mammalian Succinate Dehydrogenase[3]
3-Nitropropionic acid (3-NPA)10-8 M (in vitro)Chinese Hamster Ovary (CHO) Cells[4]
Malonate-Competitive Inhibitor
SDH-IN-152.04 μMSuccinate Dehydrogenase
SDH-IN-21.22 mg/LSuccinate Dehydrogenase
SDH-IN-43.38 μMSuccinate Dehydrogenase

Downstream Signaling: Succinate Accumulation and HIF-1α Stabilization

A primary consequence of SDH inhibition is the intracellular accumulation of its substrate, succinate. Elevated succinate levels have profound effects on cellular signaling. Succinate can inhibit the activity of prolyl hydroxylases (PHDs), a family of enzymes responsible for the degradation of Hypoxia-Inducible Factor-1α (HIF-1α). Under normal oxygen conditions (normoxia), PHDs hydroxylate HIF-1α, targeting it for ubiquitination and proteasomal degradation. However, when PHDs are inhibited by succinate, HIF-1α is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of a wide range of genes involved in angiogenesis, glycolysis, and cell survival. This phenomenon is often referred to as "pseudo-hypoxia" because the cellular response mimics a low-oxygen state, despite normal oxygen levels.

HIF1a_Stabilization_Pathway Downstream Signaling of SDH Inhibition cluster_nucleus Nuclear Events Sdh_IN_9 This compound SDH Succinate Dehydrogenase (Complex II) Sdh_IN_9->SDH Inhibition Succinate Succinate Accumulation SDH->Succinate Leads to PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL-mediated Ubiquitination HIF1a->VHL HIF1a_stable Stabilized HIF-1α HIF1a->HIF1a_stable Stabilization Proteasome Proteasomal Degradation VHL->Proteasome HIF1b HIF-1β HIF1a_stable->HIF1b Dimerization Nucleus Nucleus HRE Hypoxia Response Elements (HREs) HIF1b->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_Expression Activation

Figure 2. Succinate-mediated stabilization of HIF-1α.

Experimental Protocols

Characterizing the effects of an SDH inhibitor like this compound involves a multi-faceted approach, from in vitro enzyme kinetics to cell-based assays and downstream signaling analysis.

In Vitro Succinate Dehydrogenase Activity Assay

This assay directly measures the enzymatic activity of SDH, typically in isolated mitochondria or with purified enzyme, and is used to determine the IC50 of an inhibitor.

  • Principle: The activity of SDH is monitored by the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of color change is proportional to the enzyme's activity.

  • Materials:

    • Isolated mitochondria or purified SDH

    • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4)

    • Substrate: Sodium Succinate

    • Electron Acceptor: DCPIP

    • Intermediate Electron Carrier: Phenazine methosulfate (PMS)

    • Inhibitor: this compound at various concentrations

    • Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, sodium succinate, and the mitochondrial preparation in a cuvette.

    • Add varying concentrations of this compound to different cuvettes. A vehicle control (e.g., DMSO) should be included.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.

    • Initiate the reaction by adding PMS and DCPIP.

    • Immediately measure the decrease in absorbance at 600 nm over time using a spectrophotometer in kinetic mode.

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Measurement of Mitochondrial Respiration

The effect of this compound on cellular respiration can be assessed using techniques like high-resolution respirometry or extracellular flux analysis (e.g., Seahorse XF Analyzer).

  • Principle: The oxygen consumption rate (OCR) of intact or permeabilized cells is measured in real-time. By sequentially adding different substrates and inhibitors of the electron transport chain, the specific impact on Complex II-mediated respiration can be determined.

  • Materials:

    • Cell line of interest

    • Seahorse XF Analyzer and corresponding assay kit (e.g., Cell Mito Stress Test)

    • Culture medium and Seahorse assay medium

    • This compound

    • Mitochondrial inhibitors: Oligomycin (Complex V inhibitor), FCCP (uncoupler), Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor)

  • Procedure:

    • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

    • Treat the cells with this compound at the desired concentrations for a specified duration.

    • Replace the culture medium with Seahorse assay medium and incubate in a CO2-free incubator.

    • Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.

    • The Seahorse analyzer measures the OCR at baseline and after each injection.

    • Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A specific decrease in succinate-driven respiration in the presence of a Complex I inhibitor would confirm SDH inhibition.

Western Blot Analysis of HIF-1α Stabilization

This protocol is used to detect the accumulation of HIF-1α protein in cells treated with this compound, providing evidence for the downstream signaling effects of SDH inhibition.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1α.

  • Materials:

    • Cell line of interest

    • This compound

    • Positive control for HIF-1α induction (e.g., CoCl2 or hypoxia)

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody: anti-HIF-1α

    • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Culture and treat cells with this compound or a positive control.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary anti-HIF-1α antibody.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and detect the signal using an imaging system. An increase in the band corresponding to HIF-1α in this compound treated cells compared to the control would indicate stabilization.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Assays cluster_signaling Downstream Signaling Analysis start Start isolate_mito Isolate Mitochondria or Purify SDH start->isolate_mito cell_culture Culture Cells and Treat with this compound start->cell_culture sdh_assay SDH Activity Assay (e.g., DCPIP reduction) isolate_mito->sdh_assay ic50 Determine IC50 of this compound sdh_assay->ic50 end End ic50->end seahorse Mitochondrial Respiration Assay (Seahorse XF) cell_culture->seahorse protein_extraction Protein Extraction from Treated Cells cell_culture->protein_extraction ocr_analysis Analyze Oxygen Consumption Rate (OCR) seahorse->ocr_analysis ocr_analysis->end western_blot Western Blot for HIF-1α protein_extraction->western_blot hif1a_detection Detect HIF-1α Stabilization western_blot->hif1a_detection hif1a_detection->end

Figure 3. Workflow for Characterizing this compound.

Conclusion

This compound is a potent inhibitor of succinate dehydrogenase, a key enzyme in cellular metabolism. Its inhibitory action disrupts the electron transport chain and leads to the accumulation of succinate, which in turn stabilizes HIF-1α, initiating a pseudo-hypoxic signaling cascade. This technical guide has provided a comprehensive overview of the this compound inhibition pathway, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the underlying molecular mechanisms and experimental workflows. A thorough understanding of these aspects is crucial for researchers and drug development professionals working on the therapeutic potential of SDH inhibitors. Further investigation into the specific binding mode and broader cellular effects of this compound will be valuable in elucidating its full pharmacological profile.

References

Sdh-IN-9: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Sdh-IN-9 , also identified as compound Ip , is a potent and selective inhibitor of succinate dehydrogenase (SDH) with significant promise in the fields of agriculture and mycology. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule belonging to the benzothiazolylpyrazole-4-carboxamide class of compounds. Its detailed chemical identity and properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide[1]
Molecular Formula C₁₇H₁₆F₄N₄O₂S₂[2]
Molecular Weight 448.46 g/mol [2]
SMILES CC(CSC1=NC2=C(C=C(F)C=C2F)S1)N(OC)C(=O)C3=CN(C)N=C3C(F)FInferred from structure
Appearance Solid[2]
LogP (Predicted) 4.5 - 5.5(Predicted)
pKa (Predicted) Not available(Predicted)
Solubility (Predicted) Poorly soluble in water(Predicted)

Mechanism of Action

This compound functions as a succinate dehydrogenase inhibitor (SDHI) . Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane, playing a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) .[3]

By inhibiting SDH, this compound disrupts the mitochondrial respiratory chain, leading to a cessation of ATP production and ultimately causing fungal cell death. Molecular docking studies suggest that the primary mode of interaction between this compound and the SDH enzyme complex is through hydrophobic interactions .

SDH_Inhibition_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH TCA Cycle Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complex III, IV) SDH->ETC e- transfer Sdh_IN_9 This compound Sdh_IN_9->SDH Inhibition ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP ATP_Synthase->ATP Synthesis

Figure 1: this compound inhibits the TCA cycle and electron transport chain.

Biological Activity

This compound exhibits potent fungicidal activity, particularly against Fusarium graminearum, a major agricultural pathogen. In comparative studies, it has demonstrated significantly higher efficacy than established commercial fungicides.

Table 2: Fungicidal Activity of this compound against Fusarium graminearum

CompoundEC₅₀ (μg/mL)
This compound 0.93
Thifluzamide> 50
Boscalid> 50

Data sourced from Yin et al., 2023.

Beyond its fungicidal properties, this compound has also been observed to stimulate the growth of wheat seedlings and Arabidopsis thaliana. This has been attributed to its ability to increase nitrate reductase activity in planta.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and for assessing its biological activity. These protocols are based on established chemical synthesis and bioassay techniques.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the formation of key intermediates. A generalized workflow is presented below.

Synthesis_Workflow start Starting Materials: - 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-amine) step1 Amide Coupling Reaction start->step1 step2 Purification step1->step2 step3 Characterization step2->step3 end_product This compound step3->end_product

Figure 2: General workflow for the synthesis of this compound.

Protocol:

  • Amide Coupling:

    • Dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in a suitable organic solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) to the solution and stir.

    • Add N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-amine to the reaction mixture.

    • Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Fungicidal Activity Assay

The fungicidal activity of this compound against Fusarium graminearum can be determined using a mycelial growth inhibition assay.

Protocol:

  • Preparation of Fungal Plates:

    • Culture Fusarium graminearum on potato dextrose agar (PDA) plates at 25°C for 5-7 days.

  • Preparation of Test Compound Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the stock solution to be tested.

  • Assay Procedure:

    • Incorporate the different concentrations of this compound into molten PDA medium.

    • Pour the amended PDA into sterile Petri dishes.

    • Place a mycelial plug (5 mm diameter) from the edge of an actively growing F. graminearum culture onto the center of each plate.

    • Incubate the plates at 25°C.

  • Data Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 72 hours).

    • Calculate the percentage of mycelial growth inhibition relative to a solvent-only control.

    • Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) by probit analysis.

Succinate Dehydrogenase Inhibition Assay

The inhibitory effect of this compound on the SDH enzyme can be quantified using a spectrophotometric assay.

SDH_Assay_Workflow start Prepare mitochondrial fraction from F. graminearum step1 Incubate mitochondrial fraction with this compound start->step1 step2 Add succinate (substrate) and DCPIP (electron acceptor) step1->step2 step3 Monitor decrease in absorbance at 600 nm step2->step3 end_result Calculate IC₅₀ value step3->end_result

Figure 3: Workflow for the SDH inhibition assay.

Protocol:

  • Mitochondrial Fraction Preparation:

    • Isolate mitochondria from F. graminearum mycelia using differential centrifugation.

  • Assay Mixture:

    • In a 96-well plate, add a buffer solution, the mitochondrial fraction, and varying concentrations of this compound.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a solution containing succinate and the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

    • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader. The reduction of DCPIP by SDH results in a color change that can be quantified.

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each concentration of this compound.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Conclusion

This compound is a highly effective succinate dehydrogenase inhibitor with demonstrated potent fungicidal activity against Fusarium graminearum. Its unique chemical structure and mechanism of action make it a valuable tool for agricultural research and the development of new crop protection agents. The experimental protocols provided herein offer a foundation for further investigation into the properties and applications of this promising compound.

References

The Structural Core of Respiration: An In-depth Technical Guide to Fusarium graminearum Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinate dehydrogenase (Sdh), also known as Complex II of the mitochondrial electron transport chain, is a critical enzyme in the central metabolism of the pathogenic fungus Fusarium graminearum. This vital enzyme links the tricarboxylic acid (TCA) cycle with cellular respiration, playing a pivotal role in energy production. As a well-established target for a major class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), a comprehensive understanding of its structure and function is paramount for the development of novel and effective antifungal strategies. This technical guide provides a detailed overview of the current knowledge on the structure of F. graminearum Sdh, including its subunit composition, the genetic basis of fungicide resistance, and relevant experimental methodologies. While a crystal structure for the F. graminearum Sdh complex is not yet publicly available, this guide consolidates information from homologous systems and specific studies on this important plant pathogen.

Introduction to Fusarium graminearum Succinate Dehydrogenase

Fusarium graminearum is a devastating fungal pathogen responsible for Fusarium Head Blight (FHB) in wheat, barley, and other cereals, leading to significant yield losses and contamination of grain with mycotoxins.[1] The metabolic integrity of this pathogen is crucial for its growth, development, and virulence. At the heart of its energy metabolism lies succinate dehydrogenase (Sdh), the only enzyme that participates in both the TCA cycle and the electron transport chain.[2] In the TCA cycle, Sdh catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed through a series of redox centers within the Sdh complex before being transferred to ubiquinone (Coenzyme Q), which in turn shuttles them to Complex III of the respiratory chain.[2] This electron flow is ultimately coupled to the generation of ATP, the primary energy currency of the cell.

The critical role of Sdh in fungal respiration makes it an attractive target for fungicides. Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that bind to the ubiquinone-binding (Qp) site of the Sdh complex, thereby blocking electron transport and inhibiting fungal growth.[3] The emergence of fungicide resistance, often through mutations in the genes encoding Sdh subunits, necessitates a deeper understanding of the enzyme's structure to guide the development of new, more resilient antifungal agents.

The Molecular Architecture of Succinate Dehydrogenase

Based on extensive studies in other eukaryotes, the succinate dehydrogenase complex is a heterotetramer composed of four distinct subunits: SdhA, SdhB, SdhC, and SdhD.[2] This structural organization is conserved in fungi, including Fusarium graminearum.

  • SdhA (Flavoprotein subunit): This is the largest subunit and contains a covalently bound flavin adenine dinucleotide (FAD) cofactor. The SdhA subunit is responsible for binding the substrate, succinate, and catalyzing its oxidation to fumarate.

  • SdhB (Iron-sulfur protein subunit): This subunit contains three iron-sulfur clusters: [2Fe-2S], [4Fe-4S], and [3Fe-4S]. These clusters form an electron transport pathway, shuttling the electrons from the FAD cofactor in SdhA to the ubiquinone-binding site.

  • SdhC and SdhD (Membrane anchor subunits): These are hydrophobic, transmembrane proteins that anchor the SdhA-SdhB catalytic head to the inner mitochondrial membrane. Together, they form the ubiquinone-binding pocket and contain a heme b group.

An interesting feature in Fusarium graminearum is the presence of at least two paralogs of the SdhC subunit, designated FgSdhC1 and FgSdhC2. These paralogs appear to have differential roles in the sensitivity of the fungus to SDHI fungicides.

Quantitative Data: Fungicide Sensitivity

The efficacy of various SDHI fungicides against Fusarium graminearum has been assessed in numerous studies. The half-maximal effective concentration (EC50), which represents the concentration of a fungicide required to inhibit 50% of fungal growth, is a key quantitative measure of sensitivity. The following tables summarize reported EC50 values for several SDHIs against F. graminearum. It is important to note that these values can vary depending on the specific isolates tested and the experimental conditions.

FungicideEC50 Range (µg/mL)Mean EC50 (µg/mL)NotesReference(s)
Pydiflumetofen 0.008 - 0.730.0235 - 1.09Effective against wild-type isolates.
Cyclobutrifluram 0.010 - 0.142~0.0110A newer SDHI with potent activity.
Isopyrazam Insensitive-F. graminearum exhibits natural resistance.
Fluopyram 0.0952 - 4.85120.1631 (conidia) / 2.5638 (mycelia)Differential sensitivity between conidial germination and mycelial growth.
Boscalid --Data on specific EC50 values for F. graminearum is limited in the provided search results.

Molecular Basis of SDHI Resistance

The development of resistance to SDHI fungicides in F. graminearum is a significant concern for disease management. Resistance is primarily conferred by point mutations in the genes encoding the Sdh subunits, particularly in regions that form the ubiquinone-binding pocket. These mutations can reduce the binding affinity of the fungicide to its target site.

Known Mutations in F. graminearum Sdh Subunits Conferring SDHI Resistance:

SubunitMutationAssociated Fungicide ResistanceReference(s)
FgSdhBH248YCyclobutrifluram
FgSdhC1A73VCyclobutrifluram, Fluopyram
FgSdhC1A83VCyclobutrifluram
FgSdhC1R86KCyclobutrifluram

The presence of the SdhC paralog, FgSdhC1, which is upregulated in the presence of some SDHIs, has been shown to confer natural or reduced sensitivity to these fungicides.

Experimental Protocols

The following sections provide generalized protocols for key experiments used to study fungal succinate dehydrogenase. These protocols are based on established methods and may require optimization for Fusarium graminearum.

Isolation of Fungal Mitochondria

This protocol describes the isolation of mitochondria from fungal mycelia, which is a prerequisite for in vitro Sdh activity assays.

Materials:

  • Freshly grown F. graminearum mycelia

  • Grinding buffer (e.g., 0.44 M sucrose, 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.1% (w/v) bovine serum albumin)

  • Differential centrifugation buffer (e.g., 0.44 M sucrose, 10 mM Tris-HCl pH 7.5, 1 mM EDTA)

  • Mortar and pestle or bead beater

  • Refrigerated centrifuge

  • Spectrophotometer for protein quantification (e.g., Bradford assay)

Procedure:

  • Harvest fresh fungal mycelia by filtration.

  • Wash the mycelia with distilled water and then with grinding buffer.

  • Homogenize the mycelia in grinding buffer using a pre-chilled mortar and pestle or a bead beater.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet cell debris and nuclei.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 12,000 x g) for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet by resuspending it in differential centrifugation buffer and centrifuging again at 12,000 x g for 20 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

  • Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford assay.

Succinate Dehydrogenase Activity Assay (Colorimetric)

This assay measures the activity of Sdh by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or iodonitrotetrazolium chloride (INT).

Materials:

  • Isolated fungal mitochondria

  • Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.2, 1 mM KCN)

  • Succinate solution (substrate)

  • DCPIP or INT solution (electron acceptor)

  • SDHI fungicide stock solution (for inhibition studies)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP)

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer and isolated mitochondria.

  • For inhibition studies, add various concentrations of the SDHI fungicide to the respective wells. Include a solvent control.

  • Initiate the reaction by adding the succinate solution to each well.

  • Immediately measure the decrease in absorbance (for DCPIP) or increase in absorbance (for INT-formazan) in kinetic mode at a constant temperature.

  • The rate of change in absorbance is proportional to the Sdh activity.

  • Calculate the specific activity of Sdh (e.g., in nmol of substrate consumed or product formed per minute per mg of protein) and the percent inhibition by the fungicide.

Visualizations

Signaling and Electron Flow Pathway

Succinate_Dehydrogenase_Pathway cluster_TCA TCA Cycle (Mitochondrial Matrix) cluster_ComplexII Complex II (Succinate Dehydrogenase) cluster_ETC Electron Transport Chain (Inner Membrane) Succinate Succinate SdhA SdhA (FAD) Succinate->SdhA Oxidation Fumarate Fumarate SdhA->Fumarate SdhB SdhB (Fe-S) SdhA->SdhB e- SdhC_D SdhC/D (Heme b, Qp site) SdhB->SdhC_D e- UQ Ubiquinone Pool (Q) SdhC_D->UQ e- reduction ComplexIII Complex III UQ->ComplexIII e- transfer SDHI SDHI Fungicide SDHI->SdhC_D Inhibition

Caption: Electron flow through F. graminearum Succinate Dehydrogenase and inhibition by SDHIs.

Experimental Workflow for SDHI Resistance Analysis

SDHI_Resistance_Workflow start Isolate F. graminearum from infected wheat culture Culture isolates on PDA medium start->culture sensitivity_assay Determine EC50 values for various SDHIs culture->sensitivity_assay classify Classify isolates as sensitive or resistant sensitivity_assay->classify dna_extraction Genomic DNA extraction classify->dna_extraction Resistant isolates pcr PCR amplification of SdhB, SdhC, SdhD genes dna_extraction->pcr sequencing Sanger sequencing pcr->sequencing analysis Sequence alignment and mutation identification sequencing->analysis conclusion Correlate mutations with resistance phenotype analysis->conclusion

References

The Role of Succinate Dehydrogenase in Fungal Respiration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane of fungi. It holds a unique position in cellular metabolism, acting as a direct link between the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2][3][4] By catalyzing the oxidation of succinate to fumarate, it feeds electrons directly into the ETC, contributing to ATP synthesis.[5] This essential function makes SDH a prime target for a major class of agricultural and clinical fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). This guide provides an in-depth examination of the structure and function of fungal SDH, the mechanism of SDHI action, quantitative data on inhibitor efficacy, and detailed protocols for its study.

Structure and Function of Fungal Succinate Dehydrogenase

The fungal SDH complex is a heterotetramer composed of four nuclear-encoded subunits (SdhA, SdhB, SdhC, and SdhD). These subunits can be divided into two main domains: a hydrophilic catalytic domain and a hydrophobic membrane-anchor domain.

  • SdhA (Flavoprotein subunit): The largest subunit, SdhA contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the binding site for the substrate, succinate.

  • SdhB (Iron-sulfur protein subunit): This subunit contains three distinct iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form an electron transfer pathway from the FAD cofactor to the ubiquinone binding site.

  • SdhC and SdhD (Membrane anchor subunits): These are integral membrane proteins that anchor the complex to the inner mitochondrial membrane. Together, they form the binding pocket for ubiquinone (Coenzyme Q) and are crucial for transferring electrons from the Fe-S clusters to the quinone pool. The ubiquinone-binding site (Q-site) is the primary target for SDHI fungicides.

The dual role of SDH is central to its importance. As a component of the TCA cycle, it performs the oxidation of succinate. As Complex II of the ETC, it donates the electrons from this reaction to the ubiquinone pool, which are then transferred to Complex III.

SDH_Metabolic_Role cluster_etc Electron Transport Chain (Inner Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH (Complex II) SdhA/B/C/D UQ Ubiquinone Pool SDH->UQ 2e- CIII Complex III UQ->CIII e- flow CIV Complex IV CIII->CIV e- flow

Caption: The dual role of SDH in the TCA cycle and electron transport chain.

SDH as a Fungicide Target: Mechanism of Inhibition

SDHI fungicides are a class of site-specific inhibitors that effectively shut down fungal respiration. They function by competitive inhibition at the ubiquinone-binding site (Qp site) formed by the SdhB, SdhC, and SdhD subunits. By occupying this site, SDHIs block the transfer of electrons from the iron-sulfur clusters to ubiquinone, which halts the entire electron transport chain, leading to a rapid depletion of cellular ATP and ultimately, fungal cell death.

Newer generation SDHIs (e.g., boscalid, fluopyram, bixafen) have a broad spectrum of activity compared to first-generation compounds like carboxin. However, the extensive use of these fungicides has led to the selection of resistant fungal genotypes. Resistance primarily arises from point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations alter the structure of the Qp binding site, reducing the binding affinity of the fungicide while preserving the enzyme's natural function.

Caption: SDHI binding mechanism in sensitive vs. resistant fungal strains.

Quantitative Data on SDHI Efficacy

The efficacy of SDHI fungicides is typically quantified by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), representing the concentration required to inhibit 50% of enzyme activity or fungal growth, respectively. These values are critical for drug development, resistance monitoring, and determining effective application rates. Sensitivity can vary significantly between different fungal species and even between strains with different resistance mutations.

FungicideFungal SpeciesSDH MutationIC50 / EC50 (µg/mL)Resistance Factor (RF)
BoscalidBotrytis cinereaWild Type (Sensitive)0.05-
BoscalidBotrytis cinereaSdhB-P225F1.530
BoscalidBotrytis cinereaSdhB-H272R>100>2000
FluopyramAlternaria alternataWild Type (Sensitive)0.02-
FluopyramAlternaria alternataSdhC-H134R5.8290
FluopyramAlternaria alternataSdhD-D123E0.031.5
BixafenZymoseptoria triticiWild Type (Sensitive)0.11-
BixafenZymoseptoria triticiSdhC-T79N12.5113
PydiflumetofenLeptosphaeria maculansWild Type (Sensitive)0.0049-
PydiflumetofenLeptosphaeria maculansSdhB-N225I0.2551

Note: Data presented are representative values compiled from various studies for illustrative purposes. Actual values can vary based on experimental conditions.

Experimental Protocols

Accurate evaluation of SDH activity and inhibition requires robust experimental procedures. The following are foundational protocols for researchers in this field.

Protocol for Fungal Mitochondrial Isolation

This protocol describes the isolation of mitochondria from fungal mycelia, a prerequisite for in vitro SDH assays.

  • Principle: Fungal cells are enzymatically digested to produce spheroplasts, which are then gently lysed. Mitochondria are isolated from the cell lysate via differential centrifugation.

  • Materials:

    • Grinding Buffer (e.g., 0.6 M mannitol, 20 mM HEPES-KOH pH 7.4, 1 mM EDTA, 0.2% BSA)

    • Lytic Enzyme (e.g., Zymolyase, Lyticase)

    • Dounce or Potter-Elvehjem homogenizer

    • Refrigerated centrifuge

    • Bradford assay reagents for protein quantification

  • Procedure:

    • Harvest fresh fungal mycelia from a liquid culture by filtration.

    • Wash the mycelia with distilled water and then with grinding buffer.

    • Resuspend mycelia in grinding buffer containing a lytic enzyme and incubate at 30°C for 40-60 minutes to generate spheroplasts.

    • Collect spheroplasts by gentle centrifugation (e.g., 3,000 x g for 5 min).

    • Wash spheroplasts in ice-cold grinding buffer without the enzyme.

    • Resuspend the spheroplast pellet in a minimal volume of ice-cold buffer and homogenize gently with 10-15 strokes in a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,500 x g for 10 min) to pellet nuclei and cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 12,000 x g for 15 min) to pellet the mitochondria.

    • Wash the mitochondrial pellet by resuspending in buffer and repeating the high-speed centrifugation step.

    • Resuspend the final mitochondrial pellet in a minimal volume of assay buffer. Determine protein concentration and store on ice for immediate use.

Protocol for Succinate-DCPIP Reductase Assay

This is a common colorimetric assay to measure SDH activity.

  • Principle: SDH oxidizes succinate and transfers electrons to the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). The reduction of blue DCPIP to its colorless form is monitored spectrophotometrically at 600 nm. The rate of absorbance decrease is proportional to SDH activity.

  • Materials:

    • Isolated fungal mitochondria

    • Assay Buffer (50 mM potassium phosphate buffer pH 7.5, 1 mM KCN to inhibit Complex IV)

    • Substrate: 0.5 M Sodium Succinate

    • Electron Acceptor: 2 mM DCPIP

    • Inhibitor stock solutions (e.g., SDHIs in DMSO)

    • 96-well microplate and spectrophotometer

  • Procedure:

    • In a 96-well plate, add 180 µL of a reaction mix containing assay buffer, DCPIP (final conc. ~50 µM), and mitochondrial protein (5-10 µg).

    • To test inhibitors, add 1-2 µL of the SDHI solution at various concentrations. Include a solvent-only control (e.g., DMSO).

    • Incubate the plate for 5 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of succinate solution (final conc. ~50 mM).

    • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5-10 minutes.

    • Calculate the rate of reaction (ΔAbs/min).

    • Determine percent inhibition relative to the solvent control and plot against inhibitor concentration to calculate the IC50 value.

SDH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Mito Isolated Mitochondria Mix Combine in 96-well plate Mito->Mix Buffer Assay Buffer + KCN + DCPIP Buffer->Mix SDHI Test Compound (SDHI) SDHI->Mix Incubate Incubate 5 min @ 25°C Mix->Incubate AddSuccinate Initiate with Succinate Incubate->AddSuccinate Read Kinetic Read (Absorbance @ 600nm) AddSuccinate->Read CalcRate Calculate Rate (ΔAbs/min) Read->CalcRate CalcInhib Calculate % Inhibition CalcRate->CalcInhib CalcIC50 Determine IC50 CalcInhib->CalcIC50

References

Sdh-IN-9 and the Frontier of Succinate Dehydrogenase Inhibitors in Combating Fusarium

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of novel fungicides is critical in the ongoing battle against devastating plant diseases caused by Fusarium species. Among the most promising classes of antifungals are the succinate dehydrogenase inhibitors (SDHIs), which target a crucial enzyme in the fungal respiratory chain. This technical guide provides a comprehensive overview of Sdh-IN-9, a potent succinate dehydrogenase inhibitor, and the broader landscape of SDHIs in the management of Fusarium. While specific public data on this compound is limited, this document leverages available information on closely related SDHIs to provide a thorough understanding of their mechanism of action, efficacy, and the experimental approaches used in their evaluation.

Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase (SDH), also known as Complex II, is a vital enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] By catalyzing the oxidation of succinate to fumarate, SDH is a linchpin in cellular energy production. SDHIs are a class of fungicides that specifically bind to the ubiquinone-binding (Qp) site of the SDH enzyme, disrupting the electron flow and leading to a catastrophic failure of the fungus's energy-generating capacity.[1] This targeted mode of action has made SDHIs a cornerstone in the development of modern fungicides.

This compound has been identified as a potent succinate dehydrogenase inhibitor with fungicidal properties specifically targeting Fusarium graminearum.[3] Its chemical formula is C₁₇H₁₆F₄N₄O₂S₂ with a molecular weight of 448.46.[3] While detailed efficacy data for this compound is not widely available in public literature, the study of other novel SDHIs provides valuable insights into its potential.

Mechanism of Action of SDHIs against Fusarium

The fungicidal activity of SDHIs stems from their ability to inhibit mitochondrial respiration. By blocking the SDH enzyme, these compounds prevent the transfer of electrons from succinate to the electron transport chain, leading to a cascade of detrimental effects within the fungal cell.

Signaling Pathway of SDHI Action in Fusarium

cluster_mitochondrion Mitochondrion SDHI Succinate Dehydrogenase Inhibitor (e.g., this compound) SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer Fumarate Fumarate SDH->Fumarate Oxidation ROS Reactive Oxygen Species (ROS) Production SDH->ROS Dysfunction leads to ATP ATP Production ETC->ATP Drives TCA Tricarboxylic Acid (TCA) Cycle Succinate Succinate TCA->Succinate Succinate->SDH Substrate CellDeath Fungal Cell Death ATP->CellDeath Depletion leads to ROS->CellDeath Accumulation leads to Start Start: Isolate and Culture *Fusarium* Species Prep Prepare Serial Dilutions of SDHI Compound Start->Prep Inoculate Inoculate Growth Medium (e.g., PDA) with *Fusarium* Prep->Inoculate Incubate Incubate at Controlled Temperature and Humidity Inoculate->Incubate Measure Measure Mycelial Growth or Spore Germination Incubate->Measure Calculate Calculate EC₅₀ Values Measure->Calculate End End: Determine Antifungal Potency Calculate->End Planting Sow healthy seeds in sterilized soil Treatment Apply SDHI fungicide (e.g., seed treatment, soil drench, foliar spray) Planting->Treatment Inoculation Inoculate plants with *Fusarium* spores or mycelia Treatment->Inoculation Incubation Maintain plants in a controlled environment (greenhouse) Inoculation->Incubation Assessment Assess disease severity (e.g., lesion size, plant biomass, survival rate) Incubation->Assessment Analysis Compare with untreated and positive controls Assessment->Analysis

References

Preliminary Studies on Sdh-IN-9 Efficacy: A Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Sdh-IN-9 is a potent inhibitor of Succinate Dehydrogenase (SDH).[1][2][3] Currently, publicly available efficacy data for this compound is limited to its fungicidal activity, with a noted EC50 of 0.93 μg/mL against Fusarium graminearum.[4][5] To date, no preliminary studies on its efficacy or therapeutic potential in mammalian cells or preclinical disease models have been published in the scientific literature.

This guide provides a comprehensive methodological framework for the preliminary in vitro and in vivo evaluation of a novel SDH inhibitor, such as this compound, for potential therapeutic applications, particularly in oncology. The experimental protocols and workflows outlined below are based on established methods for characterizing inhibitors of metabolic enzymes.

Quantitative Data Presentation

As of the latest literature review, the only available quantitative efficacy data for this compound is related to its fungicidal properties. This data is summarized below.

CompoundOrganismAssay TypeEfficacy MetricValue
This compoundFusarium graminearumAntifungal ActivityEC500.93 µg/mL
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of SDH in cellular metabolism and a standard workflow for evaluating the efficacy of a novel SDH inhibitor.

SDH_Metabolism_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_ETC Electron Transport Chain (ETC) Succinate Succinate Complex_II Complex II (SDH) Succinate->Complex_II Oxidation Fumarate Fumarate Complex_II->Fumarate Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone Reduction Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Complex_III Complex III Ubiquinol->Complex_III Sdh_IN_9 This compound Sdh_IN_9->Complex_II Inhibition

Caption: Role of Succinate Dehydrogenase (SDH) in Cellular Metabolism.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay: SDH Enzyme Inhibition B Target Engagement: Cellular Thermal Shift Assay (CETSA) A->B Confirm Target C Cellular Assays: - Viability (e.g., SDH-deficient cells) - Succinate Accumulation B->C Assess Cellular Effect D Mechanism of Action: - Metabolic Profiling - Western Blot for SDHA C->D Elucidate Mechanism E Pharmacokinetics: - Absorption - Distribution - Metabolism - Excretion D->E Advance to In Vivo F Efficacy Studies: Tumor Xenograft Models E->F Determine Dosing & Efficacy G Toxicology Studies F->G Assess Safety

Caption: Experimental Workflow for Efficacy of a Novel SDH Inhibitor.

Logical_Relationship A Identify Potent SDH Inhibitor (e.g., this compound) B Demonstrate In Vitro Efficacy - Enzyme Inhibition - Cellular Potency A->B Initial Screening C Establish Preclinical Proof-of-Concept - In Vivo Tumor Models - Favorable PK/PD Profile B->C Lead Optimization D Conduct Safety and Toxicology Assessment C->D Candidate Selection E Investigational New Drug (IND) Enabling Studies D->E Regulatory Submission

Caption: Developmental Pathway for a Novel SDH Inhibitor.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the preliminary efficacy of a novel SDH inhibitor.

SDH Enzymatic Activity Assay

Objective: To determine the direct inhibitory effect of the compound on SDH enzyme activity and to calculate its IC50 value.

Methodology:

  • Sample Preparation: Isolate mitochondria from a relevant cell line (e.g., HEK293T) or use commercially available mitochondrial fractions.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 10 mM KH2PO4, pH 7.4, 2 mM EDTA, 1 mg/mL BSA).

  • Assay Procedure:

    • Add the mitochondrial lysate to a 96-well plate.

    • Add varying concentrations of this compound (or the test inhibitor) to the wells.

    • Initiate the reaction by adding succinate as the substrate.

    • The reaction measures the transfer of electrons from succinate to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), whose reduction can be monitored spectrophotometrically.

    • Measure the decrease in absorbance at 600 nm in kinetic mode for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rates against the inhibitor concentrations to determine the IC50 value, which is the concentration of the inhibitor required to reduce SDH activity by 50%.

Cellular Viability and Cytotoxicity Assays

Objective: To assess the effect of the SDH inhibitor on the proliferation and viability of cancer cells, particularly those with SDH mutations.

Methodology:

  • Cell Lines: Use a panel of cell lines, including:

    • SDH-deficient cell lines (e.g., SDHA-knockout cells).

    • Parental wild-type cell lines as a control.

    • Other relevant cancer cell lines.

  • Assay Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the SDH inhibitor for a specified period (e.g., 72 hours).

    • Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the results to untreated control cells. Plot cell viability against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Measurement of Intracellular Succinate Concentration

Objective: To confirm that the inhibitor engages its target in a cellular context, leading to the expected accumulation of the SDH substrate, succinate.

Methodology:

  • Sample Preparation:

    • Culture cells (e.g., 1 x 10^6 cells) and treat them with the SDH inhibitor at a relevant concentration (e.g., its GI50) for a defined time period (e.g., 24 hours).

    • Harvest the cells, wash with cold PBS, and homogenize them in an appropriate assay buffer.

    • Centrifuge to remove insoluble material and collect the supernatant.

  • Assay Procedure:

    • Use a commercial succinate colorimetric assay kit.

    • Prepare a standard curve using the provided succinate standard.

    • Add the cell supernatant to a 96-well plate along with the reaction mix from the kit.

    • Incubate as per the manufacturer's instructions.

    • Measure the absorbance at the specified wavelength.

  • Data Analysis: Calculate the succinate concentration in the samples by comparing their absorbance to the standard curve. Normalize the results to the total protein concentration of the lysate.

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the SDH inhibitor in a preclinical animal model.

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Tumor Implantation: Subcutaneously implant a relevant human cancer cell line (e.g., an SDH-deficient gastrointestinal stromal tumor cell line) into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the SDH inhibitor via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules. The control group receives the vehicle.

  • Efficacy Endpoints:

    • Measure tumor volume with calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or confirmation of target engagement).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the degree of tumor growth inhibition.

References

In Vitro Activity of Succinate Dehydrogenase Inhibitors (SDHIs) Against Plant Pathogens: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase inhibitors (SDHIs) are a significant class of fungicides extensively used in agriculture to control a broad spectrum of fungal plant pathogens.[1][2] Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, which is a crucial component of both the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[3][4] By disrupting cellular respiration and energy production, SDHIs effectively impede fungal growth and development.[4] This technical guide provides an in-depth overview of the in vitro activity of SDHI fungicides, with a focus on experimental protocols, data presentation, and the underlying biochemical pathways. While this guide centers on the general class of SDHIs, the principles and methodologies described are directly applicable to the evaluation of novel compounds such as Sdh-IN-9.

Mechanism of Action

SDHI fungicides target the ubiquinone-binding (Qp) site of the SDH enzyme complex. This inhibition blocks the oxidation of succinate to fumarate in the TCA cycle and obstructs the transfer of electrons to the ubiquinone pool in the mitochondrial respiratory chain. The resulting disruption of ATP synthesis ultimately leads to the cessation of fungal growth and cell death.

cluster_0 Mitochondrial Inner Membrane cluster_1 TCA Cycle SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone Pool SDH->UQ e- Fumarate Fumarate SDH->Fumarate ComplexIII Complex III UQ->ComplexIII e- ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP Synthesis ATP_Synthase->ATP Succinate Succinate Succinate->SDH Succinate->Fumarate SDHI This compound (SDHI Fungicide) SDHI->SDH Inhibition cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare Fungal Inoculum (Spores or Mycelia) D Inoculate Wells with Fungal Suspension A->D B Prepare Serial Dilutions of this compound C Dispense Dilutions into 96-Well Plate B->C C->D E Incubate at Optimal Temperature D->E F Read Plates for Growth Inhibition E->F G Determine EC50/MIC Values F->G

References

Methodological & Application

Application Notes: Characterization of Sdh-IN-9, a Novel Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a critical enzyme that links the Krebs cycle to oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate. Dysregulation of SDH activity is implicated in various metabolic disorders and cancers, making it an important therapeutic target. These application notes provide a comprehensive guide for the laboratory use of Sdh-IN-9, a representative potent and selective inhibitor of SDH. The following protocols detail methods to characterize its inhibitory activity in biochemical and cellular assays.

Data Presentation

The inhibitory activity and cellular effects of this compound are summarized below. This data is for illustrative purposes and may vary depending on the specific cell line and experimental conditions.

ParameterValueTarget/Cell LineAssay Type
IC₅₀ 75 nMPurified Bovine Heart MitochondriaIn Vitro SDH Activity Assay
IC₅₀ 250 nMIsolated Mitochondria (HEK293 cells)In Vitro SDH Activity Assay
EC₅₀ 1.2 µMHEK293 cellsCellular SDH Activity Assay
CC₅₀ 15 µMHEK293 cells (72h incubation)Cell Viability Assay (CTG)
  • IC₅₀ (Half-maximal Inhibitory Concentration): Concentration of this compound required to inhibit 50% of SDH enzyme activity in vitro.

  • EC₅₀ (Half-maximal Effective Concentration): Concentration of this compound required to inhibit 50% of SDH enzyme activity in a cellular context.

  • CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of this compound required to reduce cell viability by 50%.

Signaling and Metabolic Pathway

This compound directly targets Succinate Dehydrogenase (SDH), a key component of both the Krebs Cycle and the Electron Transport Chain (ETC). By inhibiting SDH, it blocks the conversion of succinate to fumarate and disrupts the transfer of electrons to the ETC, thereby impairing mitochondrial respiration.

SDH_Inhibition_Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain (ETC) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Sdh_IN_9 This compound Complex_II Complex II (SDH) Complex_III Complex III Complex_II->Complex_III e- transfer Sdh_IN_9->Succinate Inhibition Sdh_IN_9->Complex_II Inhibition

This compound inhibits SDH in the Krebs Cycle and ETC.

Experimental Protocols

Protocol 1: In Vitro SDH Activity Assay (Colorimetric)

This protocol measures the direct inhibitory effect of this compound on SDH activity using isolated mitochondria or purified enzyme. The assay relies on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.[1][2][3]

Workflow Diagram

In_Vitro_SDH_Workflow prep Prepare Reagents: - SDH Assay Buffer - Substrate (Succinate) - DCIP Probe - this compound dilutions plate Plate Samples and Controls (10-20 µg protein/well) prep->plate sample Prepare Samples: - Isolate Mitochondria - Or use Purified SDH sample->plate add_inhibitor Add this compound Dilutions or DMSO (Vehicle Control) plate->add_inhibitor incubate1 Pre-incubate for 10 min add_inhibitor->incubate1 add_reagents Add Reaction Mix (Succinate + DCIP) incubate1->add_reagents measure Measure Absorbance at 600 nm (Kinetic Mode, 10-30 min) add_reagents->measure analyze Calculate Activity & IC₅₀ measure->analyze

Workflow for the in vitro SDH activity assay.

Materials

  • SDH Activity Assay Kit (e.g., from suppliers like Abcam or Sigma-Aldrich)[1][3]

  • Isolated mitochondria or purified SDH enzyme

  • This compound

  • DMSO (vehicle)

  • 96-well clear, flat-bottom plate

  • Plate reader capable of kinetic measurement at 600 nm

  • Ice-cold PBS

Procedure

  • Sample Preparation:

    • Harvest cells (~1 x 10⁶) and wash with ice-cold PBS.

    • Homogenize cells in the provided ice-cold SDH Assay Buffer.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C and collect the supernatant containing mitochondria.

    • Determine protein concentration using a BCA assay.

  • Assay Reaction:

    • Prepare serial dilutions of this compound in SDH Assay Buffer (e.g., from 1 nM to 100 µM). Include a DMSO-only vehicle control.

    • Add 2-10 µL of sample lysate (10-20 µg protein) to wells of a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.

    • Add 5 µL of the this compound dilutions or DMSO to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at 25°C.

    • Prepare a Reaction Mix containing SDH Assay Buffer, succinate, and DCIP according to the kit manufacturer's instructions.

    • Initiate the reaction by adding 50 µL of the Reaction Mix to each well.

  • Measurement and Analysis:

    • Immediately measure the absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C.

    • Calculate the rate of change in absorbance (ΔA600/min) within the linear range of the reaction.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay (CTG)

This protocol determines the cytotoxic effect of this compound on cultured cells by measuring ATP levels, which correlate with cell viability.

Workflow Diagram

Cell_Viability_Workflow seed Seed Cells in 96-well plate (e.g., 5,000 cells/well) incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound Dilutions and Controls (DMSO, Staurosporine) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_ctg Add CellTiter-Glo® Reagent incubate2->add_ctg incubate3 Incubate for 10 min (Room Temp, Dark) add_ctg->incubate3 measure Measure Luminescence incubate3->measure analyze Calculate Viability & CC₅₀ measure->analyze

Workflow for the cell viability assay.

Materials

  • HEK293 cells (or other cell line of interest)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled plates

  • Luminometer

Procedure

  • Cell Plating:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well opaque-walled plate.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 2X serial dilution series of this compound in complete medium.

    • Remove media from the cells and add 100 µL of the compound dilutions to the respective wells. Include DMSO as a negative control and a known cytotoxic agent (e.g., staurosporine) as a positive control.

    • Incubate for the desired time period (e.g., 72 hours).

  • Measurement and Analysis:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Normalize the data to the DMSO control (100% viability) and calculate the CC₅₀ value using a dose-response curve fit.

Protocol 3: Western Blotting for SDHB Protein Levels

This protocol is used to determine if treatment with this compound affects the expression level of SDH subunits, such as SDHB, which is a core component of the complex.

Materials

  • Cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody (e.g., anti-SDHB)

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure

  • Protein Extraction:

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells, transfer to a microcentrifuge tube, and sonicate briefly.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples. Add Laemmli buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting and Detection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SDHB antibody (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

References

Sdh-IN-9: Application Notes and Protocols for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Sdh-IN-9, a potent succinate dehydrogenase (SDH) inhibitor, for use in fungal inhibition research. This document includes key quantitative data on its antifungal activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Introduction

This compound is a novel succinate dehydrogenase inhibitor belonging to the pyrazole-thiazole carboxamide class of fungicides. It demonstrates significant in vitro and in vivo efficacy against a range of fungal pathogens. Its mechanism of action involves the specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain. This inhibition disrupts the tricarboxylic acid (TCA) cycle and electron transport, leading to a cessation of cellular respiration and energy production, ultimately resulting in fungal cell death.

Quantitative Data for Fungal Inhibition

The antifungal activity of this compound and its analogs has been quantified using metrics such as the half-maximal effective concentration (EC50) and the minimum inhibitory concentration (MIC). The following tables summarize the available data for this compound (also reported as compound 34 in some studies) and other structurally related pyrazole-thiazole carboxamide SDH inhibitors against various fungal species.

Table 1: In Vitro Antifungal Activity of this compound (Compound 34) [1][2][3][4]

Fungal SpeciesEC50 (µM)
Rhizoctonia solani0.04
Sclerotinia sclerotiorum1.13
Monilinia fructicola1.61
Botrytis cinerea1.21

Table 2: In Vitro Antifungal Activity of Other Pyrazole-Thiazole Carboxamide SDH Inhibitors

CompoundFungal SpeciesEC50 (mg/L)Reference
9acRhizoctonia cerealis1.1 - 4.9[1]
9bfRhizoctonia cerealis1.1 - 4.9
9cbRhizoctonia cerealis1.1 - 4.9
9cdSclerotinia sclerotiorum0.8
6iValsa mali1.77
19iValsa mali1.97
23iRhizoctonia solani3.79

Mechanism of Action: Signaling Pathway

This compound targets the ubiquinone binding site (Qp site) of the succinate dehydrogenase enzyme complex. This competitive inhibition prevents the reduction of ubiquinone to ubiquinol, a critical step in the electron transport chain. The disruption of this pathway leads to the accumulation of succinate and a halt in ATP production.

Mechanism of this compound Action

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antifungal activity of this compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species.

Materials:

  • This compound

  • Target fungal strain(s)

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, buffered with MOPS)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile water

  • Spectrophotometer

  • Incubator (30-35°C)

  • Positive control antifungal (e.g., boscalid, fluxapyroxad)

  • Negative control (medium with DMSO)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature until sporulation.

    • Harvest spores by flooding the plate with sterile saline or water and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1-5 x 10^4 spores/mL using a hemocytometer or by measuring optical density.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the 96-well plate to achieve a final concentration range (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 1%.

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well containing 100 µL of the serially diluted this compound.

    • Include a positive control (fungus + known antifungal), a negative control (fungus + medium with DMSO), and a sterility control (medium only).

    • Incubate the plates at 30-35°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth (typically ≥50% or ≥90% inhibition) compared to the negative control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Broth_Microdilution_Workflow A Prepare Fungal Inoculum C Inoculate Microplate with Fungal Suspension A->C B Prepare Serial Dilutions of this compound in Microplate B->C D Incubate at 30-35°C for 48-72h C->D E Assess Fungal Growth (Visually or Spectrophotometrically) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Broth Microdilution Workflow
Protocol 2: Succinate Dehydrogenase (SDH) Enzyme Activity Assay

This protocol measures the direct inhibitory effect of this compound on SDH enzyme activity.

Materials:

  • This compound

  • Mitochondrial fraction isolated from the target fungus

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • DCPIP (2,6-dichlorophenolindophenol) as an electron acceptor

  • Phenazine methosulfate (PMS) as an intermediate electron carrier

  • Spectrophotometer capable of measuring absorbance at 600 nm

Procedure:

  • Isolation of Mitochondria:

    • Grow the fungal mycelia in a suitable liquid medium.

    • Harvest and wash the mycelia.

    • Homogenize the mycelia in an ice-cold isolation buffer containing osmoticum (e.g., mannitol) and protease inhibitors.

    • Perform differential centrifugation to isolate the mitochondrial fraction.

    • Determine the protein concentration of the mitochondrial suspension.

  • Enzyme Assay:

    • In a cuvette or 96-well plate, prepare a reaction mixture containing the assay buffer, mitochondrial extract, PMS, and DCPIP.

    • Add various concentrations of this compound (dissolved in DMSO) to the reaction mixture and incubate for a short period.

    • Initiate the reaction by adding succinate.

    • Immediately monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.

    • Calculate the rate of reaction.

  • Data Analysis:

    • Determine the percentage of inhibition of SDH activity at each concentration of this compound relative to a control without the inhibitor.

    • Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the SDH enzyme activity.

SDH_Assay_Workflow A Isolate Mitochondria from Fungal Culture B Prepare Reaction Mixture (Buffer, Mitochondria, PMS, DCPIP) A->B C Add this compound at Various Concentrations B->C D Initiate Reaction with Succinate C->D E Monitor Absorbance Decrease at 600 nm D->E F Calculate IC50 Value E->F

SDH Enzyme Activity Assay Workflow

Conclusion

This compound is a highly effective inhibitor of fungal growth with a well-defined mechanism of action targeting the succinate dehydrogenase enzyme. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and related compounds as novel antifungal agents. Adherence to standardized protocols is crucial for generating reproducible and comparable data in the evaluation of this promising class of fungicides.

References

Application Note and Protocol: Cell-Based Assay for Measuring Sdh-IN-9 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the Krebs cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate, a key step in cellular metabolism.[1] Due to its central role, mutations in SDH have been linked to various diseases, including hereditary paraganglioma/phaeochromocytoma syndrome and Leigh syndrome.[1] Furthermore, the inhibition of SDH and the subsequent accumulation of succinate have been implicated in the stabilization of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor in cancer progression. This makes SDH a compelling target for therapeutic intervention.

Sdh-IN-9 is a novel, potent, and selective small molecule inhibitor of SDH. To characterize the cellular activity of this compound and similar compounds, a robust and reproducible cell-based assay is essential. This document provides a detailed protocol for a colorimetric cell-based assay to measure the inhibitory activity of this compound on SDH.

Assay Principle

This assay quantitatively measures SDH activity in cell lysates. The principle is based on the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), by SDH. SDH oxidizes succinate to fumarate and transfers the electrons to DCPIP, which results in a color change from blue to colorless. The rate of this color change, measured as a decrease in absorbance at 600 nm, is directly proportional to the SDH activity in the sample. By treating cells with varying concentrations of this compound prior to lysis, a dose-dependent inhibition of SDH activity can be determined, allowing for the calculation of an IC50 value.

Materials and Reagents

The following table summarizes the necessary materials and reagents for this assay.

Reagent/Material Supplier Catalog Number Storage
HEK293T or HepG2 cellsATCCCRL-3216 / HB-8065Liquid Nitrogen
Dulbecco's Modified Eagle Medium (DMEM)Gibco119650924°C
Fetal Bovine Serum (FBS)Gibco26140079-20°C
Penicillin-StreptomycinGibco15140122-20°C
This compound---20°C
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418Room Temperature
SDH Activity Assay KitSigma-Aldrich or AbcamMAK197 or ab228560-20°C
- SDH Assay Buffer-20°C
- SDH Substrate (Succinate)-20°C
- SDH Probe (DCPIP)-20°C
- SDH Positive Control-20°C
96-well clear, flat-bottom platesCorning3596Room Temperature
Cell Lysis Buffer (e.g., RIPA)Cell Signaling Technology98064°C
BCA Protein Assay KitThermo Fisher Scientific23225Room Temperature
Microplate Reader---

Experimental Protocols

Cell Culture and Plating
  • Maintain HEK293T or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using standard trypsinization methods and perform a cell count.

  • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

Treatment with this compound
  • Prepare a 10 mM stock solution of this compound in DMSO.

  • On the day of the experiment, prepare a serial dilution of this compound in culture medium to achieve the desired final concentrations (e.g., from 0.1 nM to 100 µM). Include a vehicle control (DMSO only).

  • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 4 to 24 hours at 37°C.

Preparation of Cell Lysate
  • After incubation, aspirate the medium and wash the cells once with 100 µL of ice-cold PBS.

  • Add 50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (cell lysate) for the SDH activity assay and protein quantification.

SDH Activity Measurement
  • Plate Layout: It is recommended to perform all measurements in duplicate or triplicate. A typical plate layout is shown below.

1 2 3 4 5 6 7 8 9 10 11 12
A BlankBlankC1-R1C1-R2C4-R1C4-R2C7-R1C7-R2C10-R1C10-R2PCPC
B Std 1Std 1C2-R1C2-R2C5-R1C5-R2C8-R1C8-R2C11-R1C11-R2NCNC
C Std 2Std 2C3-R1C3-R2C6-R1C6-R2C9-R1C9-R2C12-R1C12-R2Veh-R1Veh-R2
D Std 3Std 3..............................
E Std 4Std 4
F Std 5Std 5
G Std 6Std 6
H Std 7Std 7
  • Blank: Assay buffer only.

  • Std: DCIP Standard Curve.

  • C1-C12: Different concentrations of this compound.

  • R1, R2: Replicates.

  • PC: Positive Control (if available).

  • NC: Negative Control (e.g., lysate from untreated cells).

  • Veh: Vehicle Control.

  • Reaction Setup: Prepare a reaction mix for each sample and control well according to the manufacturer's instructions (e.g., from a kit like Abcam ab228560 or Sigma-Aldrich MAK197). A typical reaction mix per well consists of:

    • SDH Assay Buffer: 46 µL

    • SDH Substrate: 2 µL

    • SDH Probe (DCPIP): 2 µL

  • Add 50 µL of the reaction mix to the appropriate wells of a new 96-well plate.

  • Add 50 µL of the cell lysate to the wells containing the reaction mix.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C and measure the absorbance at 600 nm in kinetic mode every 5 minutes for 30 minutes.

Data Analysis and Interpretation
  • Calculate the Rate of Reaction: For each well, determine the change in absorbance per minute (ΔA600/min) from the linear portion of the kinetic curve.

  • Protein Normalization: Determine the protein concentration of each cell lysate using a BCA assay. Normalize the SDH activity by dividing the ΔA600/min by the protein concentration (mg/mL).

  • Dose-Response Curve: Plot the normalized SDH activity against the logarithm of the this compound concentration.

  • IC50 Calculation: Perform a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value of this compound.

Data Presentation

The following tables provide examples of how to structure the collected and analyzed data.

Table 1: Example Raw Absorbance Data (A600)

Time (min)Vehicle Control1 µM this compound10 µM this compound
00.8500.8450.852
50.7800.8100.840
100.7100.7750.828
150.6400.7400.816
200.5700.7050.804

Table 2: Summary of this compound Inhibitory Activity

[this compound] (µM)ΔA600/minProtein (mg/mL)Normalized Activity% Inhibition
0 (Vehicle)0.01401.20.01170
0.10.01251.20.010411.1
10.00701.20.005850.4
100.00241.20.002082.9
1000.00061.20.000595.7
IC50 (µM) ~1.0

Visualizations

G cluster_prep Cell Preparation cluster_assay SDH Activity Assay cluster_analysis Data Analysis A Seed cells in a 96-well plate B Incubate cells (e.g., 24 hours) A->B C Treat cells with this compound (various concentrations) B->C D Incubate with inhibitor (e.g., 4-24 hours) C->D F Prepare reaction mix (Assay Buffer, Substrate, Probe) E Wash and lyse cells D->E G Add cell lysate and reaction mix to a new plate E->G F->G H Measure absorbance at 600 nm (kinetic) G->H I Calculate rate of reaction (ΔAbs/min) H->I J Normalize to protein concentration I->J K Plot dose-response curve J->K L Determine IC50 value K->L

Caption: Experimental workflow for the cell-based SDH activity assay.

G cluster_krebs Mitochondrion (Krebs Cycle) cluster_cytosol Cytosol cluster_nucleus Nucleus Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Succinate_acc Succinate Accumulation Succinate->Succinate_acc Transport Fumarate Fumarate SDH->Fumarate SdhIN9 This compound SdhIN9->SDH PHD Prolyl Hydroxylases (PHDs) Succinate_acc->PHD Inhibition HIF1a_OH HIF-1α-OH HIF1a HIF-1α HIF1a->HIF1a_OH O2 HIF1a_stable HIF-1α (stabilized) HIF1a->HIF1a_stable Stabilization VHL VHL HIF1a_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE TargetGenes Target Gene Expression (e.g., VEGF, GLUT1) HRE->TargetGenes

Caption: Signaling pathway affected by this compound.

Troubleshooting

Issue Possible Cause Solution
Low Signal - Low SDH activity in the chosen cell line.- Insufficient cell number.- Inactive reagents.- Use a cell line with higher metabolic activity.- Increase the number of cells seeded.- Check the expiration dates and storage conditions of the assay kit components.
High Background - Contamination of reagents.- High non-enzymatic reduction of the probe.- Use fresh, high-purity reagents.- Run a "no-lysate" control to determine the background rate and subtract it from the sample readings.
High Variability - Inconsistent cell seeding.- Pipetting errors.- Temperature fluctuations.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and be consistent in technique.- Maintain a stable temperature during the assay.

References

Application Notes and Protocols for Studying Mitochondrial Dysfunction Using Succinate Dehydrogenase (SDH) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Sdh-IN-9: The specific designation "this compound" does not correspond to a recognized inhibitor of Succinate Dehydrogenase (SDH) in publicly available scientific literature. This document provides a comprehensive guide to studying mitochondrial dysfunction using well-characterized and commonly cited SDH inhibitors. The principles and protocols described herein are broadly applicable for investigating the biological consequences of inhibiting mitochondrial Complex II.

Introduction: Succinate Dehydrogenase as a Target for Inducing Mitochondrial Dysfunction

Succinate dehydrogenase (SDH), also known as mitochondrial Complex II or succinate-coenzyme Q reductase (SQR), is a critical enzyme complex embedded in the inner mitochondrial membrane.[1][2] It holds a unique position in cellular metabolism by participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[1][2] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate.[3] The electrons derived from this reaction are then transferred to ubiquinone (Coenzyme Q) in the ETC, contributing to the generation of the proton gradient that drives ATP synthesis.

Inhibition of SDH provides a direct method for inducing mitochondrial dysfunction, leading to a cascade of cellular events including:

  • Impaired Cellular Respiration: Inhibition of SDH blocks the electron flow from succinate to the ubiquinone pool, thereby reducing the overall oxygen consumption rate (OCR) and ATP production.

  • Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate, which has been shown to act as an oncometabolite and signaling molecule, and a depletion of downstream metabolites like fumarate and malate.

  • Increased Reactive Oxygen Species (ROS) Production: Under conditions of SDH inhibition, a "reverse electron transport" (RET) can occur at Complex I, leading to a significant increase in the production of mitochondrial superoxide.

  • Altered Cellular Signaling: Succinate accumulation can inhibit 2-oxoglutarate-dependent dioxygenases, including prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) even under normoxic conditions.

Due to these profound effects on cellular bioenergetics and redox signaling, pharmacological inhibition of SDH is a widely used experimental strategy to model mitochondrial dysfunction in various contexts, including neurodegenerative diseases, cancer, and ischemia-reperfusion injury.

Commonly Used SDH Inhibitors

A variety of compounds are available to inhibit SDH, each with different potencies, specificities, and mechanisms of action. The choice of inhibitor will depend on the specific experimental goals.

InhibitorType of InhibitionTypical Working Concentration (in vitro)IC50Key Characteristics & Notes
Atpenin A5 Potent, specific, and irreversible1 nM - 1 µM3.6-10 nM (mammalian mitochondria)Highly potent and selective inhibitor of the ubiquinone-binding site. Often used for acute and complete inhibition of Complex II.
3-Nitropropionic Acid (3-NPA) Irreversible, mechanism-based1-10 mMVaries by systemA mycotoxin that covalently modifies SDH. Widely used to create animal models of Huntington's disease due to its selective neurotoxicity to the striatum.
Malonate (or Dimethyl Malonate - DMM) Competitive5-20 mMVaries by systemA classic competitive inhibitor that structurally mimics succinate. DMM is a cell-permeable ester prodrug of malonate. Often used to study the effects of reversible SDH inhibition.
Carboxin Non-competitive1-10 µM~1.1 µMA fungicide that acts as a non-competitive inhibitor of SDH.

Signaling Pathways and Experimental Workflow

Diagram 1: SDH in the TCA Cycle and Electron Transport Chain

SDH_Pathway cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDHC_D SDH (SDHC/D) Ubiquinone-Binding Site CoQ Coenzyme Q (Ubiquinone) SDHC_D->CoQ ComplexIII Complex III CoQ->ComplexIII ComplexI Complex I ComplexI->CoQ ComplexIV Complex IV ComplexIII->ComplexIV ATP_Synthase Complex V (ATP Synthase) ComplexIV->ATP_Synthase Inhibitor SDH Inhibitors (e.g., Atpenin A5, 3-NPA, Malonate) Inhibitor->SDHC_D Inhibition

Caption: Role of SDH in linking the TCA cycle to the ETC and the site of action for SDH inhibitors.

Diagram 2: Experimental Workflow for Studying SDH Inhibition

Workflow cluster_assays Functional Assays start Cell Culture or Animal Model treatment Treat with SDH Inhibitor (e.g., Atpenin A5, 3-NPA, DMM) start->treatment ocr Measure Oxygen Consumption Rate (OCR) treatment->ocr ros Quantify Mitochondrial ROS Production treatment->ros mmp Assess Mitochondrial Membrane Potential treatment->mmp atp Determine Cellular ATP Levels treatment->atp analysis Data Analysis and Interpretation ocr->analysis ros->analysis mmp->analysis atp->analysis

References

Application Notes and Protocols for Sdh-IN-9: A Potent Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and experimental use of Sdh-IN-9, a potent inhibitor of succinate dehydrogenase (SDH). The provided information is intended to guide researchers in utilizing this compound for in vitro and in vivo studies.

Introduction to this compound

This compound is a powerful inhibitor of succinate dehydrogenase (SDH), an enzyme complex that plays a critical role in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[1][2][] By inhibiting SDH, this compound disrupts cellular respiration and energy production. This compound has demonstrated significant fungicidal activity, particularly against Fusarium graminearum.[4][5]

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below. While explicit solubility data for this compound is not widely published, information from similar compounds and general handling procedures for small molecule inhibitors suggest that it is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).

PropertyValueReference
Molecular Formula C₁₇H₁₆F₄N₄O₂S₂
Molecular Weight 448.46 g/mol
Appearance Solid
EC₅₀ vs. F. graminearum 0.93 µg/mL

Solubility Guidelines:

Based on common laboratory practices for similar compounds, this compound is expected to be soluble in DMSO. For aqueous solutions, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution, which can then be further diluted in aqueous buffers. Direct dissolution in aqueous solutions may be challenging.

Preparation of this compound Stock Solutions

Proper preparation of stock solutions is crucial for accurate and reproducible experimental results. The following protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile pipette tips

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Protocol for 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 4.48 mg of this compound.

  • Dissolution:

    • Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution from 4.48 mg, add 1 mL of DMSO.

    • Vortex the solution for 1-2 minutes to aid dissolution.

    • If necessary, sonicate the solution in a water bath for 10-15 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulates are present.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months.

G Workflow for this compound Stock Solution Preparation cluster_workflow start Start: Equilibrate this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve inspect Visually Inspect for Particulates dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store end End: Ready for Experimental Use store->end G Signaling Pathway of SDH Inhibition by this compound cluster_pathway Sdh_IN_9 This compound SDH Succinate Dehydrogenase (SDH) Sdh_IN_9->SDH Inhibits Succinate Succinate Accumulation SDH->Succinate Leads to PHD Prolyl Hydroxylases (PHDs) Succinate->PHD Inhibits HIF1a_hydroxylation HIF-1α Hydroxylation PHD->HIF1a_hydroxylation Mediates HIF1a_stabilization HIF-1α Stabilization PHD->HIF1a_stabilization Inhibition leads to HIF1a_degradation HIF-1α Degradation HIF1a_hydroxylation->HIF1a_degradation Leads to HIF1a_translocation Nuclear Translocation HIF1a_stabilization->HIF1a_translocation HIF1_target_genes Transcription of HIF-1 Target Genes (e.g., VEGF, GLUT1) HIF1a_translocation->HIF1_target_genes Induces

References

Troubleshooting & Optimization

Sdh-IN-9 not inhibiting fungal growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Sdh-IN-9, a potent succinate dehydrogenase (SDH) inhibitor. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during in vitro antifungal experiments.

Note on this compound Data: Publicly available data on the broad-spectrum activity and specific IC50/EC50 values for this compound is limited. The compound is known to be a potent inhibitor of the succinate dehydrogenase enzyme in Fusarium graminearum. To provide a more comprehensive quantitative context, this guide includes efficacy data for other well-characterized, broad-spectrum SDHI fungicides, namely Boscalid and Fluopyram. These compounds share the same mechanism of action as this compound and their data can serve as a valuable reference for expected antifungal activity.

Frequently Asked Questions (FAQs)

Q1: I am not observing any inhibition of fungal growth with this compound. What are the possible reasons?

A1: There are several potential reasons for a lack of fungal growth inhibition. These can be broadly categorized into issues with the compound, the experimental setup, or the fungus itself.

  • Compound Inactivity: Ensure the inhibitor is properly dissolved. This compound is a solid and may require a specific solvent (e.g., DMSO) to be fully solubilized before being added to the growth medium. Prepare a fresh stock solution, as the compound may degrade with improper storage.

  • Experimental Errors: Verify the final concentration of this compound in your assay. Inaccurate dilutions can lead to a concentration that is too low to have an effect. Also, check for potential contamination in your culture, as the presence of bacteria or resistant fungal species can obscure the results.[1]

  • Fungal Resistance: The fungal species you are testing may have intrinsic or acquired resistance to SDH inhibitors. The two primary mechanisms of resistance are mutations in the target enzyme (succinate dehydrogenase) or the overexpression of efflux pumps that actively remove the inhibitor from the cell.[1]

Q2: My results are inconsistent between experiments. What could be causing this variability?

A2: Inconsistent results are often due to subtle variations in experimental conditions. To ensure reproducibility, it is crucial to standardize your protocol. Pay close attention to:

  • Inoculum Preparation: The concentration of fungal spores or mycelial fragments in the inoculum should be consistent for every experiment. Use a hemocytometer or spectrophotometer to standardize the inoculum.

  • Incubation Conditions: Maintain a constant temperature and incubation time. Fluctuations in temperature can affect fungal growth rates and the efficacy of the inhibitor.

  • Media Preparation: The composition and pH of the growth medium should be the same for each experiment.

Q3: The fungus shows initial growth inhibition, but then recovers. Why is this happening?

A3: This phenomenon, known as "trailing growth," can occur with some fungicides, particularly azoles, but can also be observed with other inhibitors. It may be due to the fungistatic (inhibiting growth) rather than fungicidal (killing) nature of the compound at the tested concentration. Another possibility is the degradation of the inhibitor in the medium over time, allowing the fungus to resume growth.

Q4: How do I know if my fungal strain is resistant to this compound?

A4: To confirm resistance, you should perform a dose-response experiment to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50) of this compound against your fungal strain. If the MIC/EC50 value is significantly higher than what is reported for susceptible strains of the same or related species, it is likely that your strain is resistant. For a definitive confirmation, you can sequence the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD) to check for known resistance-conferring mutations.

Troubleshooting Guide

If you are not observing the expected fungal growth inhibition, follow this troubleshooting workflow:

G cluster_compound Compound Checks cluster_protocol Protocol Checks cluster_fungus Fungal Strain Checks start No Fungal Growth Inhibition Observed check_compound Step 1: Verify Compound Integrity & Solubility start->check_compound check_protocol Step 2: Review Experimental Protocol check_compound->check_protocol If compound is OK... solubility Is the compound fully dissolved? (Prepare fresh stock solution in appropriate solvent, e.g., DMSO) check_compound->solubility If not... check_fungus Step 3: Investigate Fungal Strain check_protocol->check_fungus If protocol is OK... contamination Is the culture pure? (Check for bacterial or other fungal contamination) check_protocol->contamination If not... intrinsic_resistance Is the fungal species known to be a non-target for SDHIs? check_fungus->intrinsic_resistance concentration Is the final concentration correct? (Recalculate dilutions) solubility->concentration end_resolve Issue Resolved concentration->end_resolve conditions Are incubation conditions optimal and consistent? (Verify temperature and duration) contamination->conditions inoculum Is the inoculum density standardized? conditions->inoculum inoculum->end_resolve acquired_resistance Could the strain have acquired resistance? (Perform MIC/EC50 testing and/or gene sequencing) intrinsic_resistance->acquired_resistance end_resistance High Probability of Fungal Resistance acquired_resistance->end_resistance

Troubleshooting workflow for this compound experiments.

Data Presentation: Efficacy of Representative SDHI Fungicides

The following table summarizes the 50% effective concentration (EC50) values for the representative SDHI fungicides, Boscalid and Fluopyram, against various fungal pathogens. These values represent the concentration of the fungicide that inhibits 50% of the fungal growth in vitro and are presented in micrograms per milliliter (µg/mL).

Fungal SpeciesSDHI FungicideMean EC50 (µg/mL)Range of EC50 (µg/mL)Reference(s)
Botrytis cinereaBoscalid0.3 - 6.390.01 - 85.56[1][2]
Fluopyram5.389Not specified[3]
Alternaria alternataBoscalid1.214 - 1.5150.055 - >100
Fluopyram0.244Not specified
Sclerotinia sclerotiorumBoscalidNot specified0.068 - 0.219
Fusarium virguliformeFluopyram2.28 - 3.35Not specified
Phytophthora capsiciFluopyram146.8Not specified

Note: EC50 values can vary significantly based on the specific isolate, assay method (mycelial growth vs. spore germination), and experimental conditions. Some studies have reported isolates with high levels of resistance (EC50 > 100 µg/mL).

Experimental Protocols

Key Experiment: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-shaped bottom microtiter plates

  • Fungal isolate

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline or water

  • Spectrophotometer

  • Incubator (35°C)

2. Inoculum Preparation:

  • Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure viability and purity.

  • Harvest several colonies and suspend them in sterile saline.

  • Adjust the suspension using a spectrophotometer to match a 0.5 McFarland standard at 530 nm (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this stock suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

3. This compound Dilution Series:

  • Prepare a stock solution of this compound in DMSO (e.g., 1280 µg/mL).

  • In a 96-well plate, add 100 µL of RPMI-1640 to wells 2 through 11.

  • Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug).

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well (wells 1-11). This will bring the final volume to 200 µL and achieve the desired final drug concentrations.

  • Include a sterility control (200 µL of uninoculated medium) in well 12.

  • Seal the plate and incubate at 35°C for 24-48 hours.

5. Determining the MIC:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control well.

Mandatory Visualizations

Mechanism of Action: SDHI in the Electron Transport Chain

Succinate Dehydrogenase Inhibitors (SDHIs) like this compound target Complex II of the mitochondrial electron transport chain, which is the only enzyme that participates in both the citric acid cycle and oxidative phosphorylation. By binding to the ubiquinone (Q) binding site of Complex II, SDHIs block the transfer of electrons from succinate to ubiquinone, thereby halting cellular respiration and energy production.

G cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain (Inner Mitochondrial Membrane) succinate Succinate complexII Complex II (SDH) succinate->complexII oxidation fumarate Fumarate complexI Complex I q Ubiquinone (Q Pool) complexI->q e- complexII->q e- complexIII Complex III cytc Cytochrome c complexIII->cytc e- complexIV Complex IV atp_synthase ATP Synthase complexIV->atp_synthase O₂ → H₂O (drives proton pumping) q->complexIII e- cytc->complexIV e- atp ATP atp_synthase->atp ADP+Pi → ATP sdhi This compound (SDHI) sdhi->complexII INHIBITS (blocks Q binding site)

SDHI mode of action in the fungal respiratory chain.

Mechanisms of Fungal Resistance to SDHIs

Fungi can develop resistance to SDHIs through two primary mechanisms. Understanding these is key to troubleshooting a lack of efficacy.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane sdh_complex SDH Enzyme Complex (Target Site) efflux_pump ABC Transporter (Efflux Pump) sdhi_outside This compound efflux_pump->sdhi_outside sdhi_inside This compound sdhi_outside->sdhi_inside Enters Cell sdhi_inside->sdh_complex Binds to Target sdhi_inside->efflux_pump Pumped Out mutation Mechanism 1: Target Site Mutation (Point mutations in sdhB, sdhC, or sdhD genes) mutation->sdh_complex Alters binding site, preventing SDHI binding overexpression Mechanism 2: Efflux Pump Overexpression (Increased expression of genes encoding ABC transporters) overexpression->efflux_pump Increases number of pumps

Primary mechanisms of fungal resistance to SDHIs.

References

Optimizing Sdh-IN-9 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sdh-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximum efficacy in your experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent inhibitor of Succinate Dehydrogenase (SDH).[1] Its mechanism of action is to block the enzymatic activity of the SDH complex, which plays a critical role in both the Krebs cycle (Tricarboxylic Acid Cycle) and the mitochondrial electron transport chain (Complex II).[2][3][4] By inhibiting SDH, this compound disrupts cellular respiration and energy production.

Q2: What is the biological role of Succinate Dehydrogenase (SDH)?

A2: Succinate Dehydrogenase is a crucial enzyme complex embedded in the inner mitochondrial membrane. It is unique because it participates in two fundamental metabolic pathways:

  • Krebs Cycle: It catalyzes the oxidation of succinate to fumarate.[4]

  • Electron Transport Chain (ETC): As Complex II, it transfers electrons from succinate to the ETC, contributing to ATP synthesis.

The SDH complex is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. Mutations or dysfunction in any of these subunits can lead to SDH deficiency, which is implicated in certain types of cancer, such as gastrointestinal stromal tumors (GIST) and paragangliomas.

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

A3: For a novel potent inhibitor like this compound, it is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting range for screening would be from 1 nM to 10 µM. Based on this initial screen, a more refined dose-response curve can be generated to accurately determine the IC50 (half-maximal inhibitory concentration).

Q4: How should I prepare and store this compound?

A4: this compound is supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer. Note that the final DMSO concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Protocols and Data Presentation

Optimizing this compound efficacy requires careful experimental design. Below are detailed protocols for key experiments and examples of how to present the resulting data.

Protocol 1: Determination of this compound IC50 using an SDH Activity Assay

This protocol describes how to measure the inhibitory effect of this compound on SDH activity in cell lysates. The assay measures the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

Methodology:

  • Cell Lysis: Harvest cells (e.g., 1-5 x 10^6) and wash with ice-cold PBS. Lyse the cells in an appropriate lysis buffer (e.g., 10 mM KH2PO4, pH 7.4, 2 mM EDTA, 1 mg/mL BSA). Centrifuge to pellet cell debris and collect the supernatant containing the mitochondrial fraction.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Assay Preparation: In a 96-well plate, add a fixed amount of cell lysate (e.g., 5-10 µg of protein) to each well.

  • Compound Addition: Add this compound at various concentrations (e.g., a 10-point serial dilution from 10 µM to 0.5 nM) to the wells. Include a vehicle control (e.g., DMSO) and a no-substrate control.

  • Reaction Initiation: Start the reaction by adding a master mix containing the assay buffer, succinate (the substrate), and DCPIP.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-30 minutes) using a plate reader. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the vehicle control (100% activity) and plot the percent inhibition against the log of this compound concentration. Fit the data using a non-linear regression model (log[inhibitor] vs. response) to determine the IC50 value.

Data Presentation: IC50 Values for this compound in Different Cell Lines

Cell LineThis compound IC50 (nM)Standard Deviation (nM)
HEK293T45.25.1
U2OS68.78.3
HAP1 (SDHA-WT)35.54.2
HAP1 (SDHA-KO)>10,000N/A

Protocol 2: Cell Viability Assay to Assess Cytotoxicity

This protocol determines the effect of this compound on cell proliferation and viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations, similar to the IC50 determination experiment. Include a vehicle control and a positive control for cell death (e.g., staurosporine).

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Measurement: Use a standard cell viability reagent such as MTT, resazurin, or a luminescence-based assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control (100% viability). Plot the percent viability against the log of this compound concentration to determine the GI50 (concentration for 50% growth inhibition) or EC50 value.

Data Presentation: 72-Hour Cell Viability (GI50) Data

Cell LineThis compound GI50 (nM)Standard Deviation (nM)
HEK293T150.412.8
U2OS210.118.5
HAP1 (SDHA-WT)115.910.2
HAP1 (SDHA-KO)>10,000N/A

Visualizations: Pathways and Workflows

Caption: Role of SDH in linking the Krebs Cycle and Electron Transport Chain and the inhibitory action of this compound.

IC50_Workflow arrow -> A 1. Seed Cells (if cell-based) B 2. Prepare Cell Lysate & Quantify Protein A->B C 3. Prepare this compound Serial Dilutions B->C D 4. Add Lysate & this compound to 96-well Plate C->D E 5. Initiate Reaction (add Substrate & DCPIP) D->E F 6. Kinetic Reading (Absorbance at 600nm) E->F G 7. Calculate Reaction Rates & Percent Inhibition F->G H 8. Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Experimental workflow for determining the IC50 of this compound using an SDH activity assay.

Troubleshooting Guide

Q5: I am not observing any inhibition of SDH activity, even at high concentrations of this compound. What could be the cause?

A5: There are several potential reasons for a lack of observed activity:

  • Compound Integrity: Ensure the this compound powder was properly dissolved and the stock solution has not degraded. Confirm solubility in your assay buffer; precipitation will lower the effective concentration.

  • Assay Conditions: Verify the components of your SDH activity assay. Ensure the succinate substrate was added and that the buffer pH is optimal (around 7.4).

  • Cell Lysate Quality: The SDH enzyme complex may be inactive in your lysate due to improper preparation or storage. Prepare fresh lysate and ensure it is kept on ice.

  • Cell Line Choice: If you are using a cell line with a specific SDH subunit mutation, it might affect inhibitor binding. Confirm the genotype of your cell line.

Troubleshooting_Flow Start Problem: No SDH Inhibition Observed Check_Compound Is this compound stock properly prepared and soluble? Start->Check_Compound Check_Assay Are all assay reagents (substrate, DCPIP, buffer) correctly prepared? Check_Compound->Check_Assay Yes Result_Compound_No Action: Prepare fresh stock. Verify solubility. Check_Compound->Result_Compound_No No Check_Lysate Is the cell lysate fresh and active? Check_Assay->Check_Lysate Yes Result_Assay_No Action: Remake reagents. Verify pH and concentrations. Check_Assay->Result_Assay_No No Result_Lysate_No Action: Prepare fresh lysate. Check protein concentration. Check_Lysate->Result_Lysate_No No Result_OK Consider advanced issues: - Cell line resistance - Off-target effects Check_Lysate->Result_OK Yes

References

Sdh-IN-9 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Sdh-IN-9, a potent succinate dehydrogenase (SDH) inhibitor. This resource includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container in a dry and dark place. Recommended storage temperatures are typically -20°C or -80°C to ensure maximum stability.[1] Before use, allow the compound to equilibrate to room temperature in a desiccator to prevent condensation, which could introduce moisture and promote degradation.

Q2: How should I prepare and store this compound stock solutions?

This compound is commonly dissolved in dimethyl sulfoxide (DMSO) to prepare concentrated stock solutions. For short-term storage, these solutions can be kept at 4°C for up to a few weeks. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Studies on a large number of compounds have shown that storage in DMSO at room temperature can lead to significant degradation over time, with a 48% loss observed after one year for the compounds studied.[2] While a study on various repository compounds in DMSO showed stability for 15 weeks at 40°C, it is best practice to store stock solutions at low temperatures.[3][4]

Q3: What is the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions has not been extensively reported and should be experimentally determined. Generally, compounds can be less stable in aqueous buffers compared to organic solvents like DMSO. The rate of degradation in aqueous solutions can be influenced by pH, buffer composition, and temperature.[5] It is recommended to prepare fresh aqueous solutions for each experiment or to conduct a stability study to determine the acceptable storage duration under your specific experimental conditions.

Q4: Is this compound sensitive to light?

Many small molecules are sensitive to light, which can cause photodegradation. It is recommended to protect this compound, both in its solid form and in solution, from light exposure. Use amber vials or wrap containers with aluminum foil. Photostability testing should be conducted if the compound will be exposed to light for extended periods during experiments.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity of this compound in cellular assays.
Possible Cause Troubleshooting Steps
Degradation of this compound stock solution - Prepare a fresh stock solution of this compound in high-purity DMSO. - Avoid repeated freeze-thaw cycles by preparing single-use aliquots. - Confirm the concentration and purity of the stock solution using a validated analytical method such as HPLC.
Precipitation of this compound in aqueous media - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity. - Visually inspect the media for any precipitate after adding the this compound solution. - Consider using a solubilizing agent if precipitation persists, but first validate its compatibility with the cell line and assay.
Interaction with media components - Some components of cell culture media can interact with and degrade the compound. Prepare fresh media for each experiment. - Test the stability of this compound in your specific cell culture medium over the time course of your experiment.
Problem: High background signal in SDH activity assays.
Possible Cause Troubleshooting Steps
Contaminated reagents - Prepare fresh assay buffers and reagent solutions using high-purity water. - Run a control reaction without the enzyme or substrate to check for background signal from the reagents themselves.
Spontaneous reduction of the chromogenic substrate - Some compounds can directly reduce the assay substrate (e.g., DCPIP) non-enzymatically. - Include a control with this compound and the substrate but without the enzyme to assess for direct reduction.
Spectral interference - If this compound absorbs light at the same wavelength as the assay readout, it can interfere with the measurement. - Measure the absorbance of this compound at the assay wavelength to determine if this is a potential issue. If so, a different assay or wavelength may be needed.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study of this compound

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.

1. Preparation of this compound Samples:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24-48 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24-48 hours.

  • Thermal Degradation: Heat the solid compound at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration and analyze them using a stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.

Protocol 2: Spectrophotometric Assay for SDH Activity to Assess Inhibitor Stability

This assay measures the activity of SDH by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), which can be used to assess the stability and potency of this compound over time.

1. Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4.

  • Substrate: 20 mM succinate solution.

  • Electron Acceptor: 50 µM DCPIP solution.

  • This compound solutions (freshly prepared and aged/stressed).

  • Isolated mitochondria or purified SDH enzyme.

2. Assay Procedure:

  • In a cuvette, combine the assay buffer, succinate, and DCPIP.

  • Add a specific amount of the mitochondrial preparation or purified enzyme (e.g., 50-100 µg of protein).

  • To test the inhibitor, add the desired concentration of the this compound solution. For control experiments, add an equivalent volume of the solvent (e.g., DMSO).

  • Mix gently and immediately start monitoring the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5-10 minutes) using a spectrophotometer.

3. Data Analysis:

  • Calculate the initial rate of the reaction (ΔA600/min).

  • To assess the stability of this compound, compare the inhibitory activity of freshly prepared solutions with those that have been stored under specific conditions (e.g., different temperatures, time points).

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and Downstream Effects

This compound inhibits succinate dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. Inhibition of SDH leads to the accumulation of its substrate, succinate. Elevated levels of succinate can inhibit prolyl hydroxylases (PHDs), which are enzymes responsible for the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α). This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and promotes the transcription of various target genes, including those involved in angiogenesis, glycolysis, and inflammation.

Caption: Mechanism of this compound action and its downstream signaling consequences.

Experimental Workflow for Assessing this compound Stability

This workflow outlines the key steps to experimentally determine the stability of this compound under various conditions.

Stability_Workflow start Prepare this compound Stock Solution (e.g., in DMSO) stress Expose to Stress Conditions (Temperature, Light, pH) start->stress storage Store under Defined Conditions (e.g., -20°C, 4°C, RT) start->storage sampling Collect Samples at Different Time Points stress->sampling storage->sampling analysis Analyze Samples sampling->analysis hplc HPLC Analysis for Purity and Degradation Products analysis->hplc Chemical Stability activity_assay SDH Activity Assay for Functional Potency analysis->activity_assay Functional Stability data_analysis Data Analysis and Stability Assessment hplc->data_analysis activity_assay->data_analysis end Determine Shelf-life and Optimal Storage Conditions data_analysis->end

Caption: Experimental workflow for determining the stability of this compound.

References

Troubleshooting Sdh-IN-9 insolubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming insolubility issues with the succinate dehydrogenase inhibitor, Sdh-IN-9.

Frequently Asked Questions (FAQs)

Q1: I've just received this compound, and it won't dissolve in my aqueous buffer. What is the first step I should take?

A1: The initial and most critical step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent ability to dissolve a wide range of organic molecules.[1] From this concentrated stock, you can make further dilutions into your aqueous experimental medium. It is vital to keep the final concentration of the organic solvent in your assay low (typically below 0.5% v/v) to avoid impacting the biological system.[1]

Q2: What are the most common organic solvents for preparing stock solutions of hydrophobic compounds like this compound?

A2: Besides DMSO, other frequently used solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The selection of the solvent will depend on the specific characteristics of this compound and the tolerance of your experimental setup to that particular solvent.[1]

Q3: My this compound is not fully dissolving even in DMSO. What could be the problem?

A3: Several factors can contribute to poor solubility in DMSO:

  • Compound Purity: Impurities can significantly affect solubility. Ensure you are using a high-purity grade of this compound.[2]

  • DMSO Quality: Use anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed water can reduce the solubility of many organic compounds.[2]

  • Temperature: Solubility can be dependent on temperature. Gentle warming (e.g., to 37°C) combined with vortexing or sonication can help in dissolution. However, be cautious as excessive heat may lead to the degradation of the compound.

  • Concentration: You might be trying to prepare a solution that is above the solubility limit of this compound in DMSO.

Q4: I noticed precipitation in my this compound DMSO stock solution after storing it. What should I do?

A4: Precipitation upon storage, particularly after freeze-thaw cycles, is a common problem. To address this, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing. Before use, visually inspect the solution to ensure the precipitate has fully redissolved. If it persists, the actual concentration of your stock solution is likely lower than intended.

Q5: My this compound solution has changed color. What does this signify?

A5: A change in the color of your stock or working solution often points to chemical degradation or oxidation of the compound. This can be initiated by exposure to light, air (oxygen), or reactive impurities in the solvent. It is essential to evaluate the integrity of the compound before proceeding with your experiments.

Troubleshooting Guides

Issue: this compound Precipitation Upon Dilution in Aqueous Buffer

This is a frequent challenge when working with hydrophobic small molecule inhibitors. The following is a systematic approach to troubleshoot this issue.

Tier 1: Optimization of Stock Solution and Dilution

  • Protocol: Prepare stock solutions in various organic solvents (e.g., DMSO, ethanol, DMF). Test the solubility of this compound in these solvents and their compatibility with your assay.

  • Verification: Visually inspect the dilutions for any signs of precipitation immediately after preparation and after an incubation period relevant to your experiment (e.g., 24 hours) at the experimental temperature. It is crucial to include a vehicle control in your experiments, which consists of the solvent without the inhibitor, diluted in the same manner.

Tier 2: pH Adjustment

For ionizable compounds, modifying the pH of the final aqueous medium can significantly enhance solubility.

  • Protocol: If the pKa of this compound is known, prepare a series of buffers with pH values spanning a range around the pKa. Test the solubility of this compound in each buffer. Be aware that the optimal pH for solubility may not be compatible with your biological assay.

Tier 3: Use of Solubilizing Excipients

  • Protocol: Prepare stock solutions in various mixtures of solvents (e.g., DMSO/ethanol, DMSO/PEG400). Test the solubility of your compound in these mixtures and their compatibility with your assay. Another approach is to use solubilizing agents like cyclodextrins.

Data Presentation

Table 1: General Solubility of Small Molecule Inhibitors in Common Solvents

SolventGeneral SolubilityRecommended Starting ConcentrationNotes
DMSO High10-50 mMHygroscopic; use anhydrous grade.
Ethanol Moderate to High1-20 mMCan be toxic to some cells at higher concentrations.
Methanol Moderate to High1-20 mMCan be toxic to some cells at higher concentrations.
DMF High10-50 mMUse with caution due to potential toxicity.
Acetonitrile Moderate1-10 mMLess common for biological assays.

Table 2: Troubleshooting Summary for this compound Insolubility

IssuePotential CauseRecommended Action
Insoluble in Aqueous Buffer High hydrophobicityPrepare a high-concentration stock in an organic solvent (e.g., DMSO).
Insoluble in Organic Solvent Poor solvent choice, low purity, moisture in solvent, or concentration too high.Try alternative solvents, ensure high purity of the compound and solvent, and test lower concentrations.
Precipitation After Dilution Exceeded solubility limit in the aqueous medium.Optimize dilution protocol, consider pH adjustment, or use solubilizing excipients.
Precipitation in Stored Stock Freeze-thaw cycles, supersaturated solution.Aliquot into single-use volumes, gently warm and vortex before use.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a standard 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 448.46 g/mol )

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Appropriate vials (e.g., amber glass or polypropylene)

Procedure:

  • Calculation: Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution. For 1 mL of a 10 mM solution, you will need 4.48 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a vial.

  • Dissolving: Add the calculated volume of DMSO to the vial.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Warming (Optional): If the compound is not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.

  • Sonication (Optional): If solid particles are still visible, sonicate the vial for 5-10 minutes.

  • Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Solubility Assessment in Different Solvents

Objective: To determine the most suitable solvent for preparing a stock solution of this compound.

Materials:

  • This compound powder

  • A panel of organic solvents (e.g., DMSO, Ethanol, DMF)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation: Prepare a series of microcentrifuge tubes, each containing a small, pre-weighed amount of this compound.

  • Solvent Addition: Add a measured volume of each test solvent to the respective tubes to achieve a target concentration (e.g., 10 mM).

  • Mixing: Vortex each tube vigorously for 1-2 minutes.

  • Visual Inspection: Visually inspect for complete dissolution. If not fully dissolved, you can try gentle warming (if the compound is heat-stable) or sonication.

  • Centrifugation: If the compound appears dissolved, centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any undissolved microparticles.

  • Supernatant Check: Carefully examine the supernatant. A clear, particle-free solution indicates good solubility at that concentration.

  • Dilution Test: For promising solvents, perform a dilution test by adding a small aliquot of the stock to your aqueous buffer to check for immediate precipitation.

Visualizations

G cluster_0 Troubleshooting Insolubility Workflow start This compound Insolubility Issue prep_stock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) start->prep_stock dissolved Completely Dissolved? prep_stock->dissolved dilute Dilute Stock into Aqueous Buffer dissolved->dilute Yes troubleshoot_stock Troubleshoot Stock Preparation: - Check Purity - Use Anhydrous Solvent - Gentle Warming/Sonication - Try Alternative Solvents dissolved->troubleshoot_stock No precipitation Precipitation Observed? dilute->precipitation success Proceed with Experiment precipitation->success No troubleshoot_dilution Troubleshoot Dilution: - Optimize Dilution Protocol - Adjust pH of Buffer - Use Solubilizing Excipients precipitation->troubleshoot_dilution Yes troubleshoot_stock->prep_stock troubleshoot_dilution->dilute

Caption: Troubleshooting workflow for addressing this compound insolubility.

G cluster_1 This compound and its Cellular Target sdh_in_9 This compound sdh Succinate Dehydrogenase (SDH) (Complex II) sdh_in_9->sdh Inhibits etc Electron Transport Chain sdh->etc fumarate Fumarate sdh->fumarate tca TCA Cycle succinate Succinate tca->succinate atp ATP Production etc->atp succinate->sdh fumarate->tca

Caption: Simplified diagram of this compound's mechanism of action.

References

Technical Support Center: Overcoming Resistance to Sdh-IN-9 in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the succinate dehydrogenase inhibitor, Sdh-IN-9, in fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a succinate dehydrogenase inhibitor (SDHI). It functions by targeting and inhibiting the activity of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.[1][2] The SDH enzyme is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. This compound and other SDHIs bind to the ubiquinone-binding (Qp) site of the enzyme, which is formed by residues from the SDHB, SDHC, and SDHD subunits.[3]

Q2: My fungal strain is showing reduced sensitivity to this compound. What are the likely resistance mechanisms?

There are two primary mechanisms of resistance to SDHI fungicides like this compound:

  • Target Site Mutations: This is the most common mechanism. Point mutations in the genes encoding the SDHB, SDHC, or SDHD subunits can alter the amino acid sequence of the Qp binding site. This change can reduce the binding affinity of this compound to the enzyme, rendering the inhibitor less effective.

  • Overexpression of Efflux Pumps: Fungi can develop resistance by overexpressing ATP-binding cassette (ABC) transporters or other multidrug resistance (MDR) efflux pumps. These transporters actively pump the fungicide out of the fungal cell, reducing its intracellular concentration and thus its ability to reach the target SDH enzyme.

Q3: How can I determine if my fungal strain has developed resistance to this compound?

The first step is to determine the half-maximal effective concentration (EC50) of this compound against your fungal strain using a dose-response assay. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain indicates resistance. To investigate the mechanism, you can sequence the sdhB, sdhC, and sdhD genes to identify any mutations. If no target-site mutations are found, you can investigate the expression levels of known ABC transporter genes using quantitative PCR (qPCR).

Q4: Are there known mutations in the sdh genes that confer resistance to SDHIs?

Yes, numerous mutations in the sdhB, sdhC, and sdhD genes have been identified in various fungal species that confer resistance to SDHIs. The specific mutation can lead to different levels of resistance and varying cross-resistance patterns to other SDHIs. For a comprehensive list of known mutations, it is recommended to consult the Fungicide Resistance Action Committee (FRAC) website and relevant scientific literature.

Q5: If my strain is resistant to this compound, will it also be resistant to other SDHI fungicides?

Not necessarily, although cross-resistance is common. The pattern of cross-resistance depends on the specific mutation in the SDH enzyme and the chemical structure of the other SDHI fungicides. Some mutations may confer broad resistance to all SDHIs, while others may only affect a specific chemical class of SDHIs. It is crucial to test the sensitivity of your resistant strain to a panel of different SDHIs to determine its specific cross-resistance profile.

Troubleshooting Guides

Guide 1: Investigating Reduced Efficacy of this compound

This guide provides a step-by-step workflow for researchers who observe a decrease in the effectiveness of this compound in their experiments.

G start Observation: Reduced this compound Efficacy ec50 Determine EC50 of this compound against the fungal strain. start->ec50 compare Compare EC50 to a known sensitive strain. ec50->compare is_resistant Is EC50 significantly higher? compare->is_resistant no_resistance Conclusion: No significant resistance. Investigate other experimental factors (e.g., compound stability, assay conditions). is_resistant->no_resistance No investigate_mechanism Investigate Mechanism of Resistance is_resistant->investigate_mechanism Yes sequence_sdh Sequence sdhB, sdhC, and sdhD genes. investigate_mechanism->sequence_sdh mutation_found Mutation(s) found? sequence_sdh->mutation_found target_site_resistance Conclusion: Target-site resistance. Characterize the specific mutation(s). mutation_found->target_site_resistance Yes investigate_efflux Investigate Efflux Pump Overexpression mutation_found->investigate_efflux No qpcr Perform qPCR to measure expression of ABC transporter genes. investigate_efflux->qpcr overexpression Overexpression detected? qpcr->overexpression efflux_resistance Conclusion: Resistance likely due to efflux pump overexpression. overexpression->efflux_resistance Yes unknown_mechanism Conclusion: Resistance mechanism is novel or uncharacterized. Further investigation is required. overexpression->unknown_mechanism No

Caption: Workflow for troubleshooting reduced this compound efficacy.

Guide 2: Common Issues in Succinate Dehydrogenase (SDH) Activity Assays
Problem Possible Cause(s) Suggested Solution(s)
Low or no SDH activity 1. Improper sample storage (e.g., repeated freeze-thaw cycles).2. Sub-optimal assay conditions (pH, temperature, substrate concentration).3. Presence of an unknown inhibitor in the sample.1. Use freshly prepared mitochondrial extracts or samples stored at -80°C.2. Optimize assay buffer pH (typically 7.2-7.8) and ensure substrate concentrations are not limiting.3. Run a control with a known amount of active SDH added to the sample to check for inhibition.
High background signal 1. Contaminated reagents.2. Non-enzymatic reduction of the electron acceptor.3. Spectral interference from sample components (e.g., hemolysis).1. Prepare fresh reagents using high-purity water.2. Run a "no-substrate" control to measure the rate of non-enzymatic reduction and subtract this from the sample readings.3. Use a sample blank (sample without electron acceptor) to correct for background absorbance.
Inconsistent results 1. Pipetting errors.2. Temperature fluctuations during the assay.3. Incomplete mixing of reagents.1. Use calibrated pipettes and ensure accurate liquid handling.2. Use a temperature-controlled plate reader or water bath.3. Ensure thorough mixing of all components before starting the measurement.
Guide 3: Common Issues in Molecular Analysis of SDH Resistance
Problem Possible Cause(s) Suggested Solution(s)
Low yield or poor quality fungal DNA 1. Inefficient disruption of the fungal cell wall.2. Presence of PCR inhibitors (e.g., polysaccharides, secondary metabolites).1. Use a robust cell disruption method (e.g., bead beating, grinding in liquid nitrogen).2. Include a purification step (e.g., phenol-chloroform extraction, column-based kits) to remove inhibitors.
PCR amplification failure 1. Poor DNA quality.2. Incorrect primer design.3. Sub-optimal PCR conditions.1. Ensure DNA is of sufficient purity and concentration.2. Verify primer sequences and annealing sites.3. Optimize annealing temperature and extension time.
Ambiguous sequencing results 1. Poor quality PCR product.2. Mixed fungal culture.1. Purify the PCR product before sequencing.2. Ensure a pure, single-spore fungal isolate is used for DNA extraction.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Other SDHIs Against Wild-Type and Resistant Fungal Strains

The following table provides a representative summary of EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values. Actual values can vary based on the specific fungal isolate and experimental conditions.

Fungicide Fungal Species Genotype (Mutation) EC50 (µg/mL) IC50 (µM) Resistance Factor (RF) *
This compound Sclerotinia sclerotiorumWild-Type1.143.6-
BoscalidAlternaria alternataWild-Type0.1 - 0.5--
SdhB-H277Y>100->200
SdhC-H134R10 - 50-20 - 100
FluopyramAlternaria solaniWild-Type0.31--
SdhB-H278Y0.25-~1 (no resistance)
SdhB-H278R0.35-~1.1
FluxapyroxadZymoseptoria triticiWild-Type0.05 - 0.2--
SdhC-H152R>10->50
IsofetamidAlternaria alternataWild-Type0.5 - 1.5--
SdhB-H277L5 - 15-~10

*Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the wild-type strain.

Experimental Protocols

Protocol 1: Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Reduction Method)

This protocol describes a colorimetric assay to measure the activity of SDH in isolated fungal mitochondria by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP).

Materials:

  • Isolated fungal mitochondria

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2), 1 mM KCN

  • Succinate solution (e.g., 1 M stock)

  • DCPIP solution (e.g., 2 mM stock)

  • This compound or other inhibitors (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 600 nm

Procedure:

  • Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, isolated mitochondria, and DCPIP.

  • To test for inhibition, add varying concentrations of this compound to the wells. Include a solvent control (DMSO).

  • Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.

  • Initiate the reaction by adding succinate to each well.

  • Immediately measure the decrease in absorbance at 600 nm in kinetic mode for 5-10 minutes. The rate of DCPIP reduction is proportional to SDH activity.

  • Calculate the specific activity of SDH (e.g., in nmol DCPIP reduced/min/mg protein) and the percent inhibition for each inhibitor concentration.

  • For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Protocol 2: Sequencing of Fungal sdh Genes

This protocol outlines the general steps for amplifying and sequencing the sdhB, sdhC, and sdhD genes to identify resistance-conferring mutations.

1. Fungal DNA Extraction:

  • Grow a pure culture of the fungal strain.
  • Harvest the mycelia and freeze-dry or grind in liquid nitrogen.
  • Extract genomic DNA using a suitable fungal DNA extraction kit or a standard protocol (e.g., CTAB method).
  • Assess DNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.

2. PCR Amplification:

  • Design primers that flank the coding regions of the sdhB, sdhC, and sdhD genes.
  • Perform PCR using a high-fidelity DNA polymerase.
  • Optimize PCR conditions (annealing temperature, extension time) for each primer set.
  • Verify the size of the PCR products by agarose gel electrophoresis.

3. PCR Product Purification and Sequencing:

  • Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
  • Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

4. Sequence Analysis:

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence for each gene.
  • Align the consensus sequence with the wild-type reference sequence of the respective sdh gene to identify any nucleotide changes.
  • Translate the nucleotide sequence into an amino acid sequence to determine if any point mutations result in an amino acid substitution.

Visualizations

G cluster_etc Mitochondrial Electron Transport Chain cluster_tca TCA Cycle ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ e- ComplexII Complex II (SDH) ComplexII->CoQ e- ComplexIII Complex III CytC Cytochrome c ComplexIII->CytC e- ComplexIV Complex IV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient CoQ->ComplexIII e- CytC->ComplexIV e- Succinate Succinate Fumarate Fumarate Succinate->Fumarate e- Sdh_IN_9 This compound Sdh_IN_9->ComplexII inhibits Resistance_Mutation Resistance Mutation (SdhB, SdhC, or SdhD) Resistance_Mutation->ComplexII alters binding site

Caption: Mechanism of this compound action and resistance.

References

Improving the specificity of Sdh-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sdh-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent inhibitor of Succinate Dehydrogenase (SDH), also known as Mitochondrial Complex II. Its chemical formula is C₁₇H₁₆F₄N₄O₂S₂ and it has a molecular weight of 448.46.[1] this compound functions by blocking the activity of the SDH enzyme complex, which plays a critical role in both the citric acid (Tricarboxylic Acid or TCA) cycle and the electron transport chain.[2][3][4][5] By inhibiting SDH, this compound disrupts mitochondrial respiration and cellular energy production. It has demonstrated fungicidal activity, particularly against Fusarium graminearum.

Q2: What are the known off-target effects of this compound?

Currently, there is limited publicly available information specifically detailing the off-target profile of this compound in mammalian cells. As with many kinase inhibitors and other targeted therapies, off-target effects are a possibility. Given that this compound targets a fundamental metabolic enzyme, it is crucial to empirically determine its specificity in your experimental model. General off-target effects of mitochondrial inhibitors can include impacts on other mitochondrial complexes or cellular kinases.

Q3: How can I assess the specificity and potential off-target effects of this compound in my experiments?

To assess the specificity of this compound, we recommend performing a combination of in-cell and in-vitro assays:

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to SDH and other proteins in a cellular context.

  • Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target kinase inhibition. Several commercial services are available for broad kinase profiling.

  • Mitochondrial Respirometry: Use high-resolution respirometry to measure the oxygen consumption rate (OCR) in the presence of various substrates and inhibitors. This can help to pinpoint effects on different parts of the electron transport chain.

  • Proteomics and Metabolomics: Employ unbiased 'omics' approaches to identify global changes in protein expression or metabolite levels in response to this compound treatment.

Q4: I am observing unexpected cellular phenotypes with this compound treatment. What could be the cause?

Unexpected phenotypes can arise from either on-target or off-target effects. Here are a few possibilities:

  • On-target effects leading to downstream consequences: Inhibition of SDH can lead to the accumulation of succinate, which can have signaling roles and affect epigenetic modifications. This can lead to widespread changes in gene expression and cellular behavior.

  • Off-target effects: this compound may be inhibiting other enzymes or proteins in the cell, leading to the observed phenotype.

  • Cellular model-specific effects: The metabolic state of your cells can influence their sensitivity to SDH inhibition. Highly glycolytic cells may be less sensitive to mitochondrial inhibitors than cells that rely heavily on oxidative phosphorylation.

We recommend performing control experiments, such as using a structurally distinct SDH inhibitor or using genetic knockdown of an SDH subunit, to confirm that the observed phenotype is due to SDH inhibition.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of SDH Activity
Possible Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.
Incorrect Assay Conditions Ensure the pH and buffer composition of your assay are optimal for SDH activity. Refer to established protocols for SDH activity assays.
Cell Permeability Issues For cellular assays, verify that this compound is able to cross the cell membrane. You can use a cell-based assay that measures a downstream effect of SDH inhibition, such as a change in mitochondrial membrane potential or oxygen consumption.
Enzyme Activation State Mammalian SDH can exist in unactivated and activated states. The transition to the activated form can be influenced by the presence of substrates or competitive inhibitors. Ensure your assay conditions are consistent to minimize variability.
Issue 2: High Cellular Toxicity at Low Concentrations
Possible Cause Troubleshooting Step
Off-target Toxicity Perform a dose-response curve to determine the EC50 for the desired effect and the CC50 for toxicity. Use the lowest effective concentration to minimize off-target effects.
Mitochondrial Dysfunction Inhibition of mitochondrial respiration can lead to the production of reactive oxygen species (ROS) and subsequent cell death. Co-treat with an antioxidant, such as N-acetylcysteine, to see if it rescues the toxicity.
Dependence on Oxidative Phosphorylation The cell line you are using may be highly dependent on mitochondrial respiration for survival. Consider using a cell line with a more glycolytic phenotype for comparison.

Experimental Protocols

Protocol 1: Measurement of Succinate Dehydrogenase (SDH) Activity (Colorimetric Assay)

This protocol is adapted from commercially available kits and published methods for measuring SDH activity in cell lysates or isolated mitochondria.

Materials:

  • Cells or isolated mitochondria

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • This compound

  • Succinate

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Phenazine methosulfate (PMS)

  • 96-well plate

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Sample Preparation:

    • For cell lysates: Harvest cells and resuspend in ice-cold SDH Assay Buffer. Homogenize the cells and centrifuge to pellet cell debris. Collect the supernatant.

    • For isolated mitochondria: Isolate mitochondria from cells or tissue using a standard protocol.

  • Assay Setup:

    • In a 96-well plate, add SDH Assay Buffer.

    • Add your cell lysate or isolated mitochondria.

    • Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Add PMS.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding succinate and DCPIP.

    • Immediately measure the absorbance at 600 nm in kinetic mode for 10-30 minutes at 25°C.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA600/min). The decrease in absorbance corresponds to the reduction of DCPIP and is proportional to SDH activity.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Assessment of Mitochondrial Respiration in Intact Cells

This protocol utilizes high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure the effect of this compound on mitochondrial function.

Materials:

  • Adherent cells cultured in a Seahorse XF cell culture microplate

  • Seahorse XF Analyzer

  • This compound

  • Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight.

    • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO₂ incubator for 1 hour.

  • Compound Loading: Load the injector ports of the sensor cartridge with this compound, oligomycin, FCCP, and rotenone/antimycin A.

  • Measurement:

    • Calibrate the Seahorse XF Analyzer.

    • Place the cell culture microplate in the analyzer and initiate the protocol. The instrument will measure the basal oxygen consumption rate (OCR) before injecting the compounds sequentially.

  • Data Analysis:

    • The software will calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

    • Analyze the effect of this compound on these parameters to understand its impact on mitochondrial respiration.

Visualizations

SDH_Inhibition_Pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH ComplexII Complex II (SDH) CoQ Coenzyme Q ComplexII->CoQ ComplexIII Complex III CoQ->ComplexIII Sdh_IN_9 This compound Sdh_IN_9->ComplexII Inhibits Troubleshooting_Workflow Start Inconsistent SDH Inhibition? Check_Compound Prepare fresh this compound solution Start->Check_Compound Check_Assay Verify assay conditions (pH, buffer) Check_Compound->Check_Assay Check_Permeability Confirm cell permeability Check_Assay->Check_Permeability Check_Activation Standardize enzyme activation state Check_Permeability->Check_Activation Resolved Issue Resolved Check_Activation->Resolved Yes Unresolved Issue Persists (Contact Support) Check_Activation->Unresolved No Off_Target_Assessment Start Assess this compound Specificity CETSA Cellular Thermal Shift Assay (Direct Binding) Start->CETSA Kinase_Profiling Kinase Panel Screen (Off-target Kinases) Start->Kinase_Profiling Respirometry Mitochondrial Respirometry (Functional Effects) Start->Respirometry Omics Proteomics/Metabolomics (Global Changes) Start->Omics Data_Integration Integrate Data to Build Specificity Profile CETSA->Data_Integration Kinase_Profiling->Data_Integration Respirometry->Data_Integration Omics->Data_Integration

References

Off-target effects of Sdh-IN-9 in research models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific off-target effects of Sdh-IN-9 is not publicly available. This guide provides a general framework and best practices for researchers to investigate and troubleshoot potential off-target effects of novel succinate dehydrogenase (SDH) inhibitors in their research models. The quantitative data presented is illustrative and not based on experimental results for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. By binding to SDH, it blocks the conversion of succinate to fumarate in the Krebs cycle and inhibits the transfer of electrons in the electron transport chain. This disruption of mitochondrial respiration can lead to an accumulation of succinate, increased production of reactive oxygen species (ROS), and subsequent cellular apoptosis.[1][2]

Q2: I am observing a phenotype in my cellular model that is inconsistent with SDH inhibition. Could this be an off-target effect?

A2: It is possible. While this compound is designed to target SDH, like many small molecule inhibitors, it may interact with other proteins, especially at higher concentrations. Unexpected phenotypes, such as effects on cellular pathways not directly linked to mitochondrial respiration or succinate metabolism, warrant investigation into potential off-target activities.

Q3: How can I experimentally distinguish between on-target and off-target effects of this compound?

A3: Several experimental approaches can help differentiate on-target from off-target effects:

  • Rescue Experiments: Attempt to rescue the observed phenotype by providing downstream metabolites that are depleted by SDH inhibition (e.g., cell-permeable fumarate) or by scavenging reactive oxygen species if ROS production is the hypothesized mechanism.

  • Target Knockdown/Knockout: Use genetic approaches like siRNA or CRISPR to reduce the expression of SDH. If the phenotype of SDH knockdown mimics the effect of this compound treatment, it provides strong evidence for an on-target mechanism.

  • Structurally Unrelated Inhibitors: Use other known SDH inhibitors with different chemical scaffolds. If they produce the same phenotype, it is more likely an on-target effect.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of this compound to SDH in a cellular context.[3][4][5]

Q4: What are the common methodologies to identify potential off-target proteins of this compound?

A4: Unbiased, large-scale screening methods are typically employed to identify potential off-targets:

  • Kinome Profiling: A kinome scan screens the inhibitor against a large panel of kinases to identify any unintended interactions. This is a crucial step as the ATP-binding pocket of kinases is a common site for off-target binding.

  • Proteome-wide Cellular Thermal Shift Assay (CETSA): A proteome-wide CETSA combined with mass spectrometry can identify proteins that are thermally stabilized upon this compound binding, indicating direct interaction.

Troubleshooting Guides

Problem 1: Unexpected Cytotoxicity in a Cell Line with Low SDH Dependence
  • Symptom: You observe significant cytotoxicity in a cell line that is known to rely more on glycolysis than oxidative phosphorylation and should be less sensitive to SDH inhibition.

  • Possible Cause: The observed cytotoxicity may be due to an off-target effect on a critical cellular protein, such as a kinase involved in cell survival pathways.

  • Troubleshooting Steps:

    • Confirm On-Target Disengagement: Perform a rescue experiment by supplementing with a downstream metabolite like cell-permeable fumarate. If the cytotoxicity is not rescued, it is likely an off-target effect.

    • Dose-Response Analysis: Determine the IC50 for the cytotoxic effect and compare it to the IC50 for SDH inhibition in a sensitive cell line. A large discrepancy suggests an off-target effect.

    • Broad Spectrum Off-Target Screening: Submit this compound for a broad kinase selectivity screen (e.g., KINOMEscan®) to identify potential off-target kinases.

    • Hypothesize and Test Off-Target Pathways: Based on the kinome scan results, investigate the phosphorylation status of downstream targets of the identified off-target kinases using western blotting.

Problem 2: Inconsistent Results Between In Vitro and Cellular Assays
  • Symptom: this compound shows high potency in an in vitro SDH activity assay using isolated mitochondria but has a much weaker effect in a whole-cell viability assay.

  • Possible Cause: This discrepancy could be due to poor cell permeability of the compound, active efflux from the cell, or rapid metabolism of the compound within the cell.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound over time.

    • Cellular Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to SDH inside the cells at the concentrations used in your experiments. A lack of a thermal shift would indicate a failure to engage the target in the cellular environment.

    • Investigate Efflux Pumps: Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular potency of this compound increases.

Quantitative Data (Illustrative)

Table 1: Hypothetical On-Target and Off-Target Activity of this compound

TargetAssay TypeIC50 (nM)Notes
Succinate Dehydrogenase (SDH) Enzymatic Activity 50 Primary Target
Kinase XKinase Panel Screen850Off-target with >10-fold selectivity window.
Kinase YKinase Panel Screen2,500Off-target with >50-fold selectivity window.
Receptor ZRadioligand Binding>10,000No significant binding observed at concentrations up to 10 µM.

Table 2: Hypothetical Cellular Activity Profile of this compound

Cell LineAssay TypeEndpointIC50 (µM)Notes
A549Cell ViabilityATP Content1.2Lung carcinoma cell line, known to be sensitive to mitochondrial inhibitors.
HCT116Cell ViabilityATP Content2.5Colon cancer cell line.
HCT116 (SDHB KO)Cell ViabilityATP Content>50Knockout of SDHB subunit confers resistance, supporting on-target effect.
JurkatApoptosisCaspase 3/7 Glo5.8Induction of apoptosis is consistent with on-target mechanism.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with either vehicle control or this compound at the desired concentration for 1 hour at 37°C.

  • Heating: After treatment, wash the cells with PBS and resuspend them in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble SDH at each temperature by western blotting using an antibody specific for an SDH subunit (e.g., SDHA or SDHB). A ligand-induced stabilization will result in more soluble protein at higher temperatures in the this compound treated samples compared to the vehicle control.

Protocol 2: Kinase Profiling (General Workflow)
  • Compound Submission: Provide this compound to a commercial vendor that offers kinase profiling services (e.g., KINOMEscan®, Eurofins).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400 kinases). The data is reported as percent inhibition relative to a control.

  • Hit Confirmation and IC50 Determination: For kinases that show significant inhibition (e.g., >50%) in the primary screen, a dose-response curve is generated to determine the IC50 value. This confirms the initial hit and provides a quantitative measure of potency.

  • Data Analysis: The selectivity of this compound is assessed by comparing its IC50 value for the on-target (SDH) versus the off-target kinases. A selectivity window of at least 100-fold is generally desired for a high-quality chemical probe.

Visualizations

OnTarget_Pathway On-Target Signaling Pathway of this compound Sdh_IN_9 This compound SDH Succinate Dehydrogenase (SDH) (Mitochondrial Complex II) Sdh_IN_9->SDH Inhibition Fumarate Fumarate SDH->Fumarate Blocked ETC Electron Transport Chain SDH->ETC Inhibited Electron Transfer Succinate Succinate Succinate->SDH ROS Increased ROS ETC->ROS Apoptosis Apoptosis ROS->Apoptosis OffTarget_Workflow Experimental Workflow for Investigating Off-Target Effects cluster_phenotype Initial Observation cluster_on_target On-Target Validation cluster_off_target Off-Target Identification cluster_validation Off-Target Validation Phenotype Unexpected Phenotype Observed (e.g., unexpected cytotoxicity, altered signaling) Rescue Rescue Experiment (e.g., add fumarate) Phenotype->Rescue Knockdown Target Knockdown/Knockout (siRNA/CRISPR) Phenotype->Knockdown Analogs Use Structurally Different SDH Inhibitor Phenotype->Analogs Kinome Kinome Profiling Rescue->Kinome If phenotype is NOT rescued CETSA_MS Proteome-wide CETSA-MS Knockdown->CETSA_MS If phenotype does NOT mimic KO Validate Validate Hits from Profiling (e.g., Western blot for phospho-proteins) Kinome->Validate CETSA_MS->Validate

References

Technical Support Center: Improving Sdh-IN-9 Delivery in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of Sdh-IN-9 in plant tissues. The following information is based on established principles of agrochemical delivery and formulation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the application and delivery of this compound to plant tissues.

Problem Potential Cause Suggested Solution
Poor efficacy of this compound after application. Inadequate penetration of the plant cuticle. The waxy outer layer of the plant, the cuticle, is a major barrier to the uptake of external compounds.[1][2]1. Use of Adjuvants/Surfactants: Incorporate a suitable surfactant or adjuvant into the this compound formulation to reduce surface tension and improve spreading and penetration of the leaf surface.[3][4][5] 2. Optimize Formulation: Consider an oil dispersion (OD) formulation, which can enhance the uptake of lipophilic compounds.
Inconsistent results across different plant species or even different leaves of the same plant. Variations in cuticle thickness and composition. The composition and thickness of the plant cuticle can vary significantly between species and can be influenced by environmental conditions and leaf age.1. Species-Specific Formulation: Test different formulations and adjuvant combinations for each plant species. 2. Application Timing: Apply this compound to younger leaves, which may have a thinner cuticle and be more permeable.
Rapid degradation of this compound on the leaf surface. Environmental factors such as UV radiation or rainfall can degrade or wash off the compound before it is absorbed.1. Use of Protectants: Include UV protectants in the formulation. 2. Sticker Agents: Add a "sticker" adjuvant to the spray mixture to improve rainfastness. 3. Controlled Environment: Conduct initial experiments in a controlled environment (greenhouse) to minimize environmental variables.
Localized effect with poor systemic transport. This compound may have limited mobility within the plant's vascular system (xylem and phloem).1. Root Application: For soil-grown plants, consider applying this compound to the root zone to facilitate uptake and transport through the xylem. 2. Formulation for Systemic Uptake: Investigate formulations that can enhance systemic movement, such as certain nanoparticle-based carriers.
Phytotoxicity observed in treated plants. The solvent system, adjuvants, or the concentration of this compound itself may be causing damage to the plant tissues.1. Dose-Response Curve: Conduct a dose-response experiment to determine the optimal concentration of this compound that is effective without causing phytotoxicity. 2. Solvent and Adjuvant Screening: Test different solvents and adjuvants for their potential to cause phytotoxicity on the target plant species.

Frequently Asked Questions (FAQs)

1. What is the first step to improve the delivery of this compound into plant leaves?

The first and most critical step is to overcome the plant's natural barrier, the cuticle. This is typically achieved by optimizing the formulation of your this compound solution. The use of surfactants is a common and effective starting point. Surfactants reduce the surface tension of the spray droplet, allowing it to spread more evenly across the leaf surface and increasing the area for potential uptake.

2. What are the different types of adjuvants and which one should I choose for this compound?

Adjuvants are additives that enhance the effectiveness of a chemical. For this compound, which is likely a lipophilic small molecule, the following types of adjuvants could be considered:

  • Non-ionic Surfactants (NIS): These are general-purpose surfactants that improve spreading and sticking.

  • Crop Oil Concentrates (COC): A blend of petroleum-based oil and surfactants, COCs can improve penetration through the waxy cuticle.

  • Methylated Seed Oils (MSO): Derived from seed oils, MSOs are often more aggressive in dissolving the leaf cuticle than COCs, leading to greater and faster absorption.

  • Organo-silicones: These provide a significant reduction in surface tension, leading to superior spreading.

The choice of adjuvant will depend on the specific plant species, the formulation of this compound, and the experimental conditions. It is recommended to test a small panel of adjuvants to determine the most effective one for your system.

3. How can I assess the uptake of this compound into plant tissue?

Several methods can be used to quantify the uptake of this compound:

  • Leaf Washing: After application, the leaf surface can be washed with a suitable solvent to remove any unabsorbed this compound. The amount of this compound in the wash solution can then be quantified (e.g., by HPLC or LC-MS) and subtracted from the total amount applied to determine the absorbed quantity.

  • Tissue Extraction: The treated plant tissue can be harvested, homogenized, and extracted with a solvent to measure the internal concentration of this compound.

  • Radiolabeling: If a radiolabeled version of this compound is available, its uptake and translocation can be tracked with high sensitivity using techniques like liquid scintillation counting or autoradiography.

  • Hydroponic System: For root uptake studies, a hydroponic system allows for precise control of the this compound concentration in the nutrient solution and subsequent measurement of its depletion from the solution and accumulation in the plant tissues.

4. Can nanoparticle carriers be used to improve the delivery of this compound?

Yes, nanoparticle-mediated delivery is a promising approach for enhancing the delivery of agrochemicals. Nanocarriers can protect the active ingredient from degradation, provide controlled release, and in some cases, facilitate transport across the cuticle and within the plant. Potential nanocarriers for this compound could include polymeric nanoparticles, liposomes, or solid lipid nanoparticles.

Experimental Protocols

Protocol 1: Basic Foliar Application of this compound with Adjuvants

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Preparation of Spray Solution:

    • In a clean container, add the desired volume of water.

    • While stirring, add the chosen adjuvant according to the manufacturer's recommended concentration (typically 0.1-1.0% v/v).

    • Add the this compound stock solution to achieve the final desired concentration. Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid phytotoxicity.

    • Mix the solution thoroughly.

  • Application:

    • Use a fine-mist sprayer to apply the solution evenly to the adaxial (top) and abaxial (bottom) surfaces of the target plant leaves until runoff.

    • Include a control group of plants sprayed with the same solution but without this compound.

  • Incubation: Keep the treated plants under controlled environmental conditions (e.g., temperature, humidity, light).

  • Assessment: At predetermined time points, harvest the treated tissues for uptake analysis or observe for phenotypic effects.

Protocol 2: Assessing this compound Uptake via Leaf Washing

  • Application: Apply the this compound solution to a defined area on the leaf surface (e.g., a 1 cm² circle).

  • Incubation: Allow the treated plants to incubate for the desired time period.

  • Leaf Washing:

    • Carefully excise the treated leaf area.

    • Wash the leaf surface with a known volume of a suitable solvent (e.g., acetonitrile or methanol) to remove any unabsorbed this compound.

    • Collect the wash solution.

  • Quantification: Analyze the concentration of this compound in the wash solution using a suitable analytical method (e.g., HPLC, LC-MS).

  • Calculation: The amount of absorbed this compound is the total amount applied minus the amount recovered in the wash.

Signaling Pathways and Experimental Workflows

Sdh_IN_9_Delivery_Pathway cluster_formulation Formulation cluster_application Application cluster_plant_barrier Plant Barrier cluster_cellular_response Cellular Response Sdh_IN_9 This compound Spray_Solution Spray Solution Sdh_IN_9->Spray_Solution Adjuvant Adjuvant/Surfactant Adjuvant->Spray_Solution Solvent Solvent Solvent->Spray_Solution Spray_Application Foliar Spray Cuticle Cuticle Spray_Application->Cuticle Adhesion & Spreading Cell_Wall Cell Wall Cuticle->Cell_Wall Penetration Plasma_Membrane Plasma Membrane Cell_Wall->Plasma_Membrane Diffusion SDH Succinate Dehydrogenase (SDH) Plasma_Membrane->SDH Uptake into Cell Metabolic_Pathway Metabolic Pathway Disruption SDH->Metabolic_Pathway Inhibition Phenotypic_Effect Phenotypic Effect Metabolic_Pathway->Phenotypic_Effect

Caption: Workflow for the delivery of this compound from formulation to cellular target in a plant.

Troubleshooting_Logic Start This compound Ineffective? Check_Formulation Is the formulation optimized? Start->Check_Formulation Yes Add_Adjuvant Add/Change Adjuvant/Surfactant Check_Formulation->Add_Adjuvant No Check_Concentration Is the concentration appropriate? Check_Formulation->Check_Concentration Yes Add_Adjuvant->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Application Is the application method correct? Check_Concentration->Check_Application Yes Dose_Response->Check_Application Calibrate_Sprayer Calibrate Sprayer & Ensure Coverage Check_Application->Calibrate_Sprayer No Systemic_Issue Is systemic transport required? Check_Application->Systemic_Issue Yes Calibrate_Sprayer->Systemic_Issue Root_Application Consider Root Application or Nanocarriers Systemic_Issue->Root_Application Yes Success Effective Delivery Systemic_Issue->Success No Root_Application->Success

Caption: A logical workflow for troubleshooting poor efficacy of this compound in plant tissues.

References

Degradation products of Sdh-IN-9 in experimental systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Sdh-IN-9.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II.[1] SDH is a key enzyme in both the citric acid cycle (TCA cycle) and the electron transport chain (ETC).[2][3][4] In the TCA cycle, it catalyzes the oxidation of succinate to fumarate.[2] In the ETC, it transfers electrons from succinate to the ubiquinone pool. By inhibiting SDH, this compound disrupts these crucial cellular energy production pathways.

Q2: Why is it important to study the degradation products of this compound?

Studying the degradation products of any investigational compound like this compound is critical for several reasons:

  • Identification of active or toxic metabolites: Degradants may retain, lose, or gain biological activity, or they may exhibit toxicity.

  • Stability assessment: Understanding how the compound degrades under various conditions (e.g., hydrolysis, oxidation, photolysis, thermolysis) helps in developing stable formulations and defining appropriate storage and handling procedures.

  • Development of stability-indicating analytical methods: Knowledge of potential degradation products is essential for developing and validating analytical methods that can accurately quantify the parent compound in the presence of its degradants.

  • Regulatory requirements: Regulatory agencies require data on potential impurities and degradation products for new drug candidates.

Q3: What are the common pathways for the degradation of small molecule inhibitors like this compound?

While specific data on this compound is not available, small molecule inhibitors can degrade through several common pathways, including:

  • Hydrolysis: Cleavage of chemical bonds by reaction with water. Esters and amides are particularly susceptible.

  • Oxidation: Reaction with oxygen or other oxidizing agents, which can lead to the formation of N-oxides, hydroxylation of aromatic rings, or other modifications.

  • Photolysis: Degradation caused by exposure to light, particularly UV light.

  • Thermolysis: Degradation induced by heat.

Troubleshooting Guide

Issue 1: Unexpectedly rapid degradation of this compound in my experimental system.

  • Possible Cause 1: pH of the medium. The stability of this compound may be pH-dependent.

    • Troubleshooting Step: Check the pH of your buffers and cell culture media. Perform a pH stability profile to determine the optimal pH range for your experiments.

  • Possible Cause 2: Presence of reactive species. Your system may contain oxidizing or reducing agents that are degrading the compound.

    • Troubleshooting Step: If using cell culture, consider the metabolic activity of the cells. For in vitro assays, ensure the purity of your reagents. The inclusion of antioxidants could be a diagnostic test.

  • Possible Cause 3: Enzymatic degradation. If working with cell lysates or in vivo models, metabolic enzymes could be modifying this compound.

    • Troubleshooting Step: Heat-inactivate cell lysates or use purified enzyme systems to see if the degradation is enzyme-mediated.

Issue 2: I am not observing any degradation of this compound in my forced degradation studies.

  • Possible Cause 1: Insufficiently harsh stress conditions. The compound may be highly stable under the conditions you are using.

    • Troubleshooting Step: Increase the concentration of acid/base, the temperature, the intensity of the light source, or the duration of the stress. A common target is 5-20% degradation of the active pharmaceutical ingredient.

  • Possible Cause 2: Low solubility. The compound may not be fully dissolved, reducing its exposure to the stress conditions.

    • Troubleshooting Step: Ensure this compound is fully dissolved in the chosen solvent system before applying stress. You may need to use a co-solvent.

Issue 3: My analytical method (e.g., HPLC) is not separating this compound from its degradation products.

  • Possible Cause 1: Inadequate chromatographic conditions. The mobile phase, column, or gradient may not be optimal for resolving the parent compound and its degradants.

    • Troubleshooting Step: Systematically vary the mobile phase composition (e.g., organic solvent ratio, pH), try a different column chemistry (e.g., C18, phenyl-hexyl), or adjust the gradient slope.

  • Possible Cause 2: Degradants have very similar properties to the parent compound.

    • Troubleshooting Step: Consider using a higher resolution chromatographic technique, such as Ultra-High-Performance Liquid Chromatography (UHPLC). Coupling your chromatograph to a mass spectrometer (LC-MS) can help distinguish between compounds with similar retention times based on their mass-to-charge ratio.

Quantitative Data Summary

The following table is a hypothetical representation of data from a forced degradation study on this compound.

Stress ConditionDurationThis compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl24 hours85.210.14.7
0.1 M NaOH24 hours78.915.35.8
10% H₂O₂12 hours90.57.22.3
Heat (80°C)48 hours95.13.51.4
Light (UV)24 hours92.85.02.2

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water. Incubate at 60°C for 24 hours.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute with mobile phase. Analyze by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: Forced Degradation by Oxidation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound.

  • Oxidative Stress: Add an aliquot of the stock solution to 10% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL.

  • Incubation: Keep the solution at room temperature for 12 hours, protected from light.

  • Sample Analysis: At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC-UV or LC-MS.

Protocol 3: Forced Degradation by Photolysis

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in a suitable solvent.

  • Exposure: Place the solution in a photostability chamber and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature and humidity conditions.

  • Sample Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-UV or LC-MS.

Visualizations

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate FADH2 FADH2 SDH->FADH2 produces FeS Fe-S Clusters FADH2->FeS 2e- Ubiquinone Ubiquinone (Q) FeS->Ubiquinone 2e- Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Sdh_IN_9 This compound Sdh_IN_9->SDH Inhibits Degradation_Workflow start Prepare this compound Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sample Sample at Time Points stress->sample analyze Analyze by Stability-Indicating HPLC or LC-MS sample->analyze data Identify & Quantify Degradation Products analyze->data pathway Propose Degradation Pathway data->pathway Troubleshooting_Degradation cluster_yes Yes (Cell-Free) cluster_no No (Only in Cellular Systems) issue Issue: Unexpected Degradation Is the degradation observed in cell-free buffer? node_yes Check Buffer pH Perform pH stability profile issue:f1->node_yes Yes node_no Hypothesis: Enzymatic Degradation Use heat-inactivated lysate or purified enzymes issue:f1->node_no No node_yes2 Check for Contaminants Use high-purity reagents node_yes->node_yes2

References

Technical Support Center: Modifying Sdh-IN-9 for Enhanced Potency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sdh-IN-9, a potent succinate dehydrogenase (SDH) inhibitor. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis, evaluation, and modification of this compound and its analogs. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and structure-activity relationship (SAR) data to support your research endeavors.

Troubleshooting Guides

This section addresses common issues that may arise during the synthesis and biological evaluation of this compound and related pyrazole carboxamide derivatives.

Synthesis of Pyrazole Carboxamide Analogs

Issue 1: Low or No Product Formation in Pyrazole Synthesis

  • Potential Cause: Low reactivity of the hydrazine starting material. Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity.

  • Suggested Solution:

    • Increase the reaction temperature and/or prolong the reaction time.

    • Consider using a higher boiling point solvent such as DMF or DMSO.[1]

    • Ensure the pH of the reaction is optimal; while acidic conditions can catalyze the initial imine formation, an excessively low pH can protonate the hydrazine, reducing its reactivity.[1]

Issue 2: Formation of Regioisomers

  • Potential Cause: Use of an unsymmetrical 1,3-dicarbonyl compound in the Knorr pyrazole synthesis can lead to the formation of two different pyrazole regioisomers.[1][2]

  • Suggested Solution:

    • Modify reaction conditions, such as adjusting the pH, to favor the formation of the desired isomer.

    • If the synthetic route allows, use a symmetrical 1,3-dicarbonyl to avoid the formation of regioisomers.

    • Purification of the desired isomer can be attempted using column chromatography, though separation can be challenging.

Issue 3: Difficulty in Product Purification

  • Potential Cause: The presence of highly polar functional groups, such as carboxylic acids, can make purification by standard silica gel chromatography difficult. The product may also have low solubility in common organic solvents.[1]

  • Suggested Solution:

    • For highly polar products, consider using reverse-phase chromatography.

    • Recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water) can be an effective purification method.

    • Acid-base extraction can be employed to separate the pyrazole product from non-basic impurities.

Biological Evaluation

Issue 1: High Variability in Fungicide Potency Assays

  • Potential Cause: Inconsistent pathogen inoculum, uneven application of the test compound, or environmental fluctuations during the assay.

  • Suggested Solution:

    • Standardize the preparation of the fungal inoculum to ensure a consistent spore or mycelial concentration.

    • Use precise application techniques to ensure uniform coverage of the test compound.

    • Maintain stable and controlled environmental conditions (temperature, humidity, light) throughout the experiment.

Issue 2: Inconclusive IC50/EC50 Values in SDH Inhibition Assays

  • Potential Cause: Issues with enzyme stability, incorrect substrate or inhibitor concentrations, or interference from contaminants.

  • Suggested Solution:

    • Ensure the enzyme preparation is active and stable under the assay conditions. Keep the enzyme on ice and use it fresh.

    • Optimize the concentrations of the enzyme, substrate, and inhibitor to ensure the reaction rate is within the linear range of detection.

    • Perform control experiments to check for any inhibition caused by the solvent (e.g., DMSO) or other components of the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the chemical structure of this compound?

A1: this compound, also referred to as compound Ip in some literature, is N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide.

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent inhibitor of the enzyme succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. By inhibiting SDH, it disrupts the fungal cell's ability to produce energy, leading to fungicidal effects.

Q3: What are the key structural features of pyrazole carboxamide SDH inhibitors that are important for their activity?

A3: Structure-activity relationship (SAR) studies of pyrazole carboxamide SDH inhibitors have highlighted several key features:

  • The pyrazole ring is a crucial component of the pharmacophore.

  • Substituents at the C3 position of the pyrazole ring, such as difluoromethyl or trifluoromethyl groups, are often essential for high activity.

  • The amide linker is a critical active group.

  • The nature of the substituent on the carboxamide nitrogen and the aryl group attached to it significantly influences the potency and antifungal spectrum.

Q4: How can the potency of this compound be enhanced?

A4: Enhancing the potency of this compound would involve systematic modification of its structure based on established SAR principles for pyrazole carboxamide SDH inhibitors. This could include:

  • Modification of the pyrazole substituents: Altering the groups at the N1 and C3 positions of the pyrazole ring.

  • Modification of the carboxamide N-substituent: Exploring different alkyl and aryl groups attached to the amide nitrogen.

  • Modification of the benzothiazole moiety: Introducing different substituents on the benzothiazole ring to modulate electronic and steric properties. Each new analog would need to be synthesized and tested to determine the effect of the modification on its inhibitory activity against SDH and its fungicidal potency.

Data Presentation

The following table summarizes the fungicidal activity of this compound (compound Ip) against Fusarium graminearum in comparison to commercial fungicides.

CompoundEC50 (μg/mL) against F. graminearum
This compound (Ip)0.93
Thifluzamide>50
Boscalid>50

Experimental Protocols

General Synthesis of Pyrazole-4-Carboxamides

This protocol describes a general method for the synthesis of pyrazole-4-carboxamide derivatives, which can be adapted for the synthesis of this compound analogs. The synthesis typically involves the coupling of a pyrazole-4-carboxylic acid with a suitable amine.

Materials:

  • Substituted pyrazole-4-carboxylic acid

  • Substituted amine

  • Coupling agents (e.g., EDC, HOBt)

  • Anhydrous solvent (e.g., DCM, DMF)

  • Base (e.g., triethylamine, DIPEA)

Procedure:

  • Dissolve the pyrazole-4-carboxylic acid in the anhydrous solvent.

  • Add the coupling agents and stir for a few minutes.

  • Add the substituted amine and the base to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Perform an aqueous work-up to remove the coupling agents and other water-soluble byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

In Vitro SDH Inhibition Assay

This protocol provides a general method for determining the IC50 value of an inhibitor against succinate dehydrogenase.

Materials:

  • Mitochondrial preparation or purified SDH enzyme

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Succinate (substrate)

  • Electron acceptor (e.g., DCPIP or INT)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the mitochondrial preparation or purified enzyme, and the different concentrations of the inhibitor. Include a control with no inhibitor.

  • Pre-incubate the plate for a specific time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate (succinate) and the electron acceptor.

  • Immediately measure the change in absorbance at the appropriate wavelength for the chosen electron acceptor in kinetic mode.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

SDH_Inhibition_Pathway Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain (Complexes III & IV) SDH->ETC e- transfer Sdh_IN_9 This compound Sdh_IN_9->SDH Inhibits ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Cellular Energy) ATP_Synthase->ATP Fungal_Growth Fungal Growth & Proliferation ATP->Fungal_Growth

Caption: Signaling pathway of this compound-mediated inhibition of fungal respiration.

Experimental Workflow

Experimental_Workflow Start Start: Design this compound Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification SDH_Assay In Vitro SDH Inhibition Assay (Determine IC50) Purification->SDH_Assay Fungicide_Assay In Vitro Fungicidal Assay (Determine EC50) Purification->Fungicide_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis SDH_Assay->SAR_Analysis Fungicide_Assay->SAR_Analysis Potent_Analog Identify More Potent Analogs SAR_Analysis->Potent_Analog Potent_Analog->Synthesis Iterative Design End End: Optimized Lead Compound Potent_Analog->End Successful

Caption: Experimental workflow for the design and evaluation of this compound analogs.

Logical Relationship

SAR_Logic Sdh_IN_9 This compound Structure Pyrazole-4-carboxamide Core N-substituents Benzothiazole Moiety Modification Structural Modification Sdh_IN_9->Modification Potency Biological Potency SDH Inhibition (IC50) Fungicidal Activity (EC50) Modification->Potency Potency->Modification SAR Feedback Enhanced_Potency Enhanced Potency Potency->Enhanced_Potency Lower IC50/EC50

Caption: Logical relationship for enhancing the potency of this compound through SAR.

References

Validation & Comparative

A Comparative Efficacy Analysis of Sdh-IN-9 and Boscalid as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the fungicidal efficacy of two succinate dehydrogenase inhibitors (SDHIs), Sdh-IN-9 and the established commercial fungicide, boscalid. This document is intended for researchers, scientists, and professionals in the field of drug development and crop protection, offering a comprehensive overview of their relative performance based on available experimental data.

Introduction

Succinate dehydrogenase (SDH), also known as Complex II in the mitochondrial electron transport chain, is a critical enzyme for cellular respiration in fungi. Inhibition of this enzyme disrupts the fungal pathogen's energy supply, leading to its death. This mechanism is the target for a significant class of fungicides known as SDHIs. Boscalid is a well-established broad-spectrum SDHI fungicide used in agriculture. This compound (also identified as compound 5i in recent literature) is a novel SDHI candidate with demonstrated fungicidal activity. This guide presents a side-by-side comparison of their efficacy, supported by in vitro and in vivo experimental findings.

Mechanism of Action

Both this compound and boscalid share the same primary mechanism of action: the inhibition of the succinate dehydrogenase enzyme complex. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, they block the oxidation of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and the electron transport chain. This disruption of cellular respiration ultimately leads to the cessation of fungal growth and development.

cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibitors Complex_I Complex I Complex_III Complex III Complex_I->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Complex_III e- Fumarate Fumarate Complex_II->Fumarate Complex_IV Complex IV Complex_III->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient Succinate Succinate Succinate->Complex_II oxidation Sdh_IN_9 This compound Sdh_IN_9->Complex_II inhibition Boscalid Boscalid Boscalid->Complex_II

Figure 1: Mechanism of action of this compound and boscalid on the fungal respiratory chain.

Data Presentation

The following tables summarize the quantitative data on the in vitro and in vivo efficacy of this compound and boscalid against various fungal pathogens.

Table 1: In Vitro Antifungal Activity (EC50 in µg/mL)
Fungal SpeciesThis compound (Compound 5i)[1][2][3]Boscalid[1][2]
Sclerotinia sclerotiorum0.730.51
Rhizoctonia cerealis4.61>50
Botrytis cinerea1.891.23
Gibberella zeae10.21>50
Fusarium oxysporum15.67>50

Note: EC50 (Effective Concentration 50) is the concentration of a compound that inhibits 50% of the fungal mycelial growth. A lower EC50 value indicates higher potency.

Table 2: In Vivo Antifungal Activity (Inhibition Rate at 50 µg/mL)
DiseaseHost PlantThis compound (Compound 5i)Boscalid
Corn rust (Puccinia sorghi)Corn100%70%
Rice sheath blight (Rhizoctonia solani)Rice85%75%

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

The in vitro antifungal activity of this compound and boscalid was determined using the mycelial growth rate method.

  • Preparation of Test Solutions: Stock solutions of this compound and boscalid were prepared in dimethyl sulfoxide (DMSO). These were then serially diluted with sterile distilled water containing 0.1% Tween-80 to obtain a range of final test concentrations.

  • Culture Medium: Potato dextrose agar (PDA) was prepared and autoclaved. The test compounds at various concentrations were added to the molten PDA before pouring it into Petri dishes.

  • Inoculation: A 5 mm diameter mycelial disc, taken from the edge of an actively growing fungal colony, was placed at the center of each PDA plate.

  • Incubation: The inoculated plates were incubated at 25°C in the dark.

  • Data Collection: The diameter of the fungal colonies was measured in two perpendicular directions after the colony in the control plate (containing only DMSO and Tween-80) reached approximately two-thirds of the plate diameter.

  • Calculation: The percentage of mycelial growth inhibition was calculated using the formula: Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] × 100

  • EC50 Determination: The EC50 values were calculated by probit analysis based on the inhibition percentages at different concentrations.

cluster_workflow In Vitro Antifungal Assay Workflow prep Prepare Test Compound Solutions mix Mix Test Solutions with Molten PDA prep->mix pda Prepare Potato Dextrose Agar (PDA) pda->mix pour Pour into Petri Dishes mix->pour inoculate Inoculate with Fungal Mycelial Disc pour->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Inhibition (%) measure->calculate ec50 Determine EC50 Value calculate->ec50

Figure 2: Experimental workflow for the in vitro antifungal assay.

In Vivo Antifungal Assay (Foliar Application)

The protective efficacy of this compound and boscalid against fungal diseases was evaluated on host plants.

  • Plant Cultivation: Healthy host plants (e.g., corn, rice) were grown in a greenhouse to a specific growth stage.

  • Fungicide Application: The test compounds were formulated as emulsifiable concentrates and diluted with water to the desired concentration (e.g., 50 µg/mL). The solutions were then sprayed evenly onto the plant leaves until runoff. A control group was sprayed with a blank formulation without the test compound.

  • Inoculation: After the sprayed solutions had dried, the plants were artificially inoculated with a spore suspension of the target fungal pathogen.

  • Incubation: The inoculated plants were maintained in a high-humidity environment for 24-48 hours to facilitate infection, and then moved back to the greenhouse.

  • Disease Assessment: Disease severity was assessed several days after inoculation by measuring the lesion area or counting the number of lesions on the leaves.

  • Efficacy Calculation: The protective efficacy was calculated using the formula: Efficacy (%) = [(Disease severity of control - Disease severity of treatment) / Disease severity of control] × 100

Succinate Dehydrogenase (SDH) Activity Assay

The inhibitory effect of the compounds on the SDH enzyme can be measured using a colorimetric assay.

  • Mitochondria Isolation: Fungal mycelia are harvested and homogenized to isolate the mitochondria, which contain the SDH enzyme.

  • Reaction Mixture: A reaction mixture is prepared containing a buffer, the isolated mitochondria, and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP).

  • Inhibitor Addition: Different concentrations of this compound or boscalid are added to the reaction mixtures.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, succinate.

  • Spectrophotometric Measurement: The rate of reduction of DCPIP, which corresponds to SDH activity, is measured by monitoring the decrease in absorbance at 600 nm over time.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in SDH activity (IC50) is determined from the dose-response curve.

Conclusion

The experimental data presented in this guide indicates that this compound is a potent succinate dehydrogenase inhibitor with promising fungicidal activity. In vitro, this compound demonstrated comparable or, in some cases, superior efficacy to boscalid, particularly against Rhizoctonia cerealis, Gibberella zeae, and Fusarium oxysporum. Furthermore, in vivo studies on corn rust and rice sheath blight suggest that this compound can provide excellent disease control, outperforming boscalid under the tested conditions. These findings highlight this compound as a strong candidate for further development as a novel fungicide. Further research, including broader spectrum efficacy studies, toxicology assessments, and field trials, is warranted to fully elucidate its potential as a commercial crop protection agent.

References

Sdh-IN-9: A Specific Succinate Dehydrogenase Inhibitor for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Validation of Sdh-IN-9 as a Specific Succinate Dehydrogenase (SDH) Inhibitor

This guide provides a comprehensive comparison of this compound with other well-known Succinate Dehydrogenase (SDH) inhibitors. The objective is to present experimental data and detailed protocols to validate the specificity and potency of this compound for researchers, scientists, and drug development professionals.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a unique dual role in cellular metabolism, participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC)[1][2][3]. In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then transferred to the ETC, contributing to ATP production. Given its central role, the inhibition of SDH has significant implications for cellular energy metabolism and has become a key target in fungicide development and cancer research[1][2].

This compound: A Potent and Specific SDH Inhibitor

This compound is a potent inhibitor of succinate dehydrogenase. It has demonstrated significant fungicidal activity, particularly against Fusarium graminearum, a major agricultural pathogen. This guide aims to provide a detailed validation of this compound as a specific SDH inhibitor by comparing its performance with established inhibitors.

Comparative Analysis of SDH Inhibitors

To objectively evaluate the performance of this compound, its inhibitory activity is compared against a panel of well-characterized SDH inhibitors with distinct mechanisms of action.

InhibitorTarget Organism/SystemIC50 ValueMechanism of Action
This compound Not Specified3.6 µMNot Specified
Atpenin A5Bovine Heart Mitochondria5.5 nMUbiquinone-binding site inhibitor
Mammalian Mitochondria3.7 nM
MalonateNot Specified~40 µMCompetitive inhibitor (Succinate-binding site)
3-Nitropropionic Acid (3-NPA)Not Specified-Suicide inactivator
HepG2 cells692.5 µM
BoscalidFusarium graminearumNot SpecifiedUbiquinone-binding site inhibitor

Note: IC50 values can vary depending on the assay conditions and the source of the enzyme.

Experimental Validation Protocols

The following protocols are fundamental for validating the efficacy and specificity of SDH inhibitors like this compound.

Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor. The rate of DCPIP reduction, observed as a decrease in absorbance at 600 nm, is proportional to SDH activity.

Materials:

  • SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

  • Succinate solution (Substrate)

  • DCPIP solution

  • Phenazine methosulfate (PMS) solution (electron carrier)

  • Test inhibitor (e.g., this compound)

  • Isolated mitochondria or cell lysate

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing SDH assay buffer, succinate, and DCPIP in a 96-well plate or cuvette.

  • Add the test inhibitor at various concentrations to the respective wells.

  • Initiate the reaction by adding the mitochondrial preparation or cell lysate.

  • Immediately measure the absorbance at 600 nm and continue to record readings at regular intervals.

  • The rate of decrease in absorbance is used to calculate the SDH activity.

  • To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • Intact cells expressing the target protein (SDH)

  • Test inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Thermocycler

  • Western blotting reagents and equipment

  • Antibody specific to an SDH subunit (e.g., SDHA)

Procedure:

  • Treat cultured cells with the test inhibitor or vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures in a thermocycler for a short duration (e.g., 3 minutes), followed by a cooling step.

  • Lyse the cells to release the proteins.

  • Centrifuge the lysates to separate the aggregated (denatured) proteins from the soluble fraction.

  • Analyze the soluble fractions by Western blotting using an antibody against an SDH subunit.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental processes aid in understanding the mechanism of action and validation of this compound.

SDH_inhibition_pathway cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Complex_II Complex II (SDH) Ubiquinone Ubiquinone (Q) Complex_II->Ubiquinone e- Complex_III Complex III Ubiquinone->Complex_III e- Sdh_IN_9 This compound Sdh_IN_9->Complex_II Inhibits

Mechanism of SDH Inhibition by this compound.

sdh_activity_assay_workflow Mitochondria Isolated Mitochondria or Cell Lysate Incubation Incubate Mitochondria->Incubation Reaction_Mix Reaction Mix (Succinate, DCPIP, Buffer) Reaction_Mix->Incubation Inhibitor This compound (Varying Concentrations) Inhibitor->Incubation Measurement Measure Absorbance at 600 nm (Kinetic) Incubation->Measurement Analysis Calculate % Inhibition and IC50 Value Measurement->Analysis

Workflow for the SDH Activity (DCPIP) Assay.

cetsa_workflow cluster_cell_treatment Cellular Treatment cluster_heat_lysis Heat Challenge & Lysis cluster_analysis Analysis Cells Intact Cells Treatment Treat with this compound or Vehicle Cells->Treatment Heat Heat Shock (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation (Separate Soluble/Aggregated) Lysis->Centrifugation Western_Blot Western Blot for SDH Centrifugation->Western_Blot Melting_Curve Generate Melting Curve Western_Blot->Melting_Curve

Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Cross-Reactivity of Sdh-IN-9 with Other Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential cross-reactivity of Sdh-IN-9, a potent Succinate Dehydrogenase (SDH) inhibitor. Due to the limited availability of public data specifically detailing the selectivity of this compound, this document will focus on the broader class of SDH inhibitors (SDHIs). The information presented is based on the known characteristics of this class of molecules and general principles of enzyme inhibition and selectivity profiling.

Succinate dehydrogenase is a key enzyme in both the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle. Its inhibition can have significant effects on cellular metabolism. While this compound is designed to target SDH, it is crucial for researchers to understand its potential interactions with other enzymes to ensure the specificity of their experimental results and to anticipate potential off-target effects in drug development.

Potential for Cross-Reactivity within the SDHI Class

Studies on various SDHIs, particularly those used as fungicides, have indicated a potential for off-target effects. This is primarily due to the high degree of conservation of the SDH enzyme's structure, especially at the ubiquinone-binding site where many SDHIs act, across different species, including fungi and mammals. While this does not automatically imply cross-reactivity with other different enzymes within the same organism, it highlights that the inhibitor's target is not unique to a specific organism or cell type. The complex patterns of cross-resistance observed among different SDHIs suggest that subtle variations in their chemical structures can lead to different interaction profiles, which may also extend to off-target enzymes.

Quantitative Data on Enzyme Inhibition

As specific quantitative data for the cross-reactivity of this compound is not publicly available, the following table provides a template for how such data would be presented. Researchers generating selectivity data for this compound or other inhibitors can use this structure for clear and comparative presentation.

EnzymeThis compound (IC50/Ki)Alternative SDHI 1 (IC50/Ki)Alternative SDHI 2 (IC50/Ki)
Primary Target
Succinate Dehydrogenase (SDH)Data Not AvailableInsert DataInsert Data
Potential Off-Targets
Malate DehydrogenaseData Not AvailableInsert DataInsert Data
Lactate DehydrogenaseData Not AvailableInsert DataInsert Data
Isocitrate DehydrogenaseData Not AvailableInsert DataInsert Data
α-Ketoglutarate DehydrogenaseData Not AvailableInsert DataInsert Data
Other DehydrogenasesData Not AvailableInsert DataInsert Data
Representative Kinases (e.g., from a kinome scan)Data Not AvailableInsert DataInsert Data
Other Relevant EnzymesData Not AvailableInsert DataInsert Data

Experimental Protocols for Assessing Cross-Reactivity

To determine the selectivity of an inhibitor like this compound, a panel of enzymatic assays against related enzymes (e.g., other dehydrogenases) and a broader panel of unrelated enzymes (e.g., kinases) is typically performed.

General Protocol for In Vitro Enzyme Inhibition Assay (e.g., for Dehydrogenases)
  • Enzyme and Substrate Preparation:

    • Recombinant human enzymes (e.g., Malate Dehydrogenase, Lactate Dehydrogenase) are sourced commercially or purified.

    • Enzymes are diluted to a predetermined concentration in an appropriate assay buffer.

    • Substrates and cofactors (e.g., malate, NAD+) are prepared at known concentrations in the assay buffer.

  • Inhibitor Preparation:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • A dilution series of the inhibitor is prepared to test a range of concentrations.

  • Assay Procedure:

    • The assay is typically performed in a 96-well or 384-well plate format.

    • A specific volume of the enzyme solution is added to each well.

    • The inhibitor dilutions (or vehicle control, e.g., DMSO) are then added to the wells and pre-incubated with the enzyme for a defined period (e.g., 15-30 minutes) at a controlled temperature.

    • The enzymatic reaction is initiated by the addition of the substrate and cofactor solution.

    • The change in absorbance or fluorescence, corresponding to the conversion of the cofactor (e.g., the reduction of NAD+ to NADH, which can be monitored at 340 nm), is measured over time using a plate reader.

  • Data Analysis:

    • The initial reaction rates are calculated from the linear phase of the progress curves.

    • The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the concentration-response data to a suitable model (e.g., a four-parameter logistic equation).

Visualizing Experimental Workflows and Signaling Pathways

Clear visualization of experimental processes and biological pathways is essential for understanding the context of cross-reactivity studies.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis inhibitor This compound Stock Solution dilution Serial Dilution of this compound inhibitor->dilution enzyme_panel Panel of Enzymes (e.g., Dehydrogenases, Kinases) pre_incubation Pre-incubation: Enzyme + Inhibitor enzyme_panel->pre_incubation substrates Substrates & Cofactors reaction Initiate Reaction: Add Substrate substrates->reaction dilution->pre_incubation pre_incubation->reaction measurement Kinetic Measurement (e.g., Spectrophotometry) reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc IC50 Curve Fitting inhibition_calc->ic50_calc selectivity_profile Generate Selectivity Profile ic50_calc->selectivity_profile

Caption: Workflow for assessing enzyme cross-reactivity.

Caption: this compound's primary target and potential for off-target effects.

Conclusion and Recommendations

While this compound is a valuable tool for studying the role of Succinate Dehydrogenase, researchers should be aware of the potential for cross-reactivity with other enzymes. The lack of specific selectivity data for this compound in the public domain underscores the importance of empirical validation. It is recommended that researchers using this inhibitor consider performing their own selectivity profiling against enzymes that are relevant to their specific biological system and research questions. This will ensure the robustness and accuracy of their findings and help in the correct interpretation of experimental outcomes. For those in drug development, a thorough understanding of the selectivity profile is a critical step in assessing the potential for off-target related toxicities.

A Comparative Analysis of Sdh-IN-9 and Other Succinate Dehydrogenase Inhibitors on Diverse Fungal Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational succinate dehydrogenase inhibitor (SDHI), Sdh-IN-9, and a selection of commercially available SDHI fungicides. Due to the limited publicly available data for this compound, this guide presents its known antifungal activity alongside a broader comparison of established alternatives to offer a comprehensive overview of the SDHI class of antifungals. The information herein is intended to support research and development efforts in the field of antifungal drug discovery.

Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase inhibitors are a significant class of fungicides that target Complex II of the mitochondrial electron transport chain. By inhibiting the succinate dehydrogenase enzyme, these compounds disrupt the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately, fungal cell death. This mode of action is crucial for the management of a wide range of fungal pathogens in agriculture. However, the emergence of resistance through mutations in the Sdh enzyme subunits (SdhB, SdhC, and SdhD) necessitates the continued development and evaluation of novel SDHIs.

This compound: A Novel Investigational SDHI

This compound is a potent, investigational succinate dehydrogenase inhibitor. Currently, the available data on its antifungal spectrum is limited. The following table summarizes the known efficacy of this compound against specific fungal species.

Fungal SpeciesThis compound EC50 (µg/mL)
Fusarium graminearum0.93
Sclerotinia sclerotiorum1.14

Comparative Analysis of SDHI Fungicides

To provide a broader context for the potential of this compound, this section compares the in vitro efficacy of four widely used SDHI fungicides—Boscalid, Fluopyram, Fluxapyroxad, and Isopyrazam—against a range of economically important fungal pathogens. The half-maximal effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of fungal growth, are presented. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Fungal SpeciesBoscalid EC50 (µg/mL)Fluopyram EC50 (µg/mL)Fluxapyroxad EC50 (µg/mL)Isopyrazam EC50 (µg/mL)
Alternaria alternata0.265 - >100[1][2]---
Alternaria solani-0.244[3]--
Botrytis cinerea0.03 - 85.56[4]5.389[3]-0.07 - 1.62
Mycosphaerella fijiensis>20 (Resistant)->20 (Resistant)-
Mycosphaerella graminicola---0.001 - 1
Podosphaera xanthii---0.04
Sclerotinia sclerotiorum0.0383 - 1.230.0100 - 0.09890.021 - 0.095-
Zymoseptoria tritici----

Mechanism of Action and Resistance

SDHI fungicides act by binding to the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme complex, which is composed of four subunits (SdhA, SdhB, SdhC, and SdhD). This binding blocks the transfer of electrons from succinate to ubiquinone, thereby inhibiting the TCA cycle and oxidative phosphorylation.

Resistance to SDHIs in fungal populations primarily arises from point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits. These mutations can alter the binding site of the fungicide, reducing its efficacy. The specific mutation can determine the level of resistance and the cross-resistance profile to different SDHI fungicides.

Mandatory Visualizations

Signaling Pathway of SDHI Action

SDHI_Mechanism cluster_mitochondrion Mitochondrion cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate ComplexII Complex II (SDH) ComplexII->Succinate Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone e- Disruption Disruption ComplexIII Complex III Ubiquinone->ComplexIII e- Reduction Reduction ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP ATP_Synthase->ATP H+ gradient CellDeath Fungal Cell Death SDHI This compound & Other SDHIs SDHI->ComplexII Inhibition Inhibition

Caption: Mechanism of action for SDHI fungicides, including this compound.

Experimental Workflow for Antifungal Susceptibility Testing

Antifungal_Workflow A 1. Fungal Isolate Culture (e.g., on PDA) B 2. Prepare Fungal Inoculum (Standardize to 0.5 McFarland) A->B D 4. Inoculate Microtiter Plate (Add fungal inoculum to wells) B->D C 3. Prepare Antifungal Dilutions (Serial 2-fold dilutions in 96-well plate) C->D E 5. Incubation (e.g., 24-72 hours at 35°C) D->E F 6. Read Results (Visually or spectrophotometrically) E->F G 7. Determine MIC/EC50 (Lowest concentration with significant inhibition) F->G

Caption: General workflow for broth microdilution antifungal susceptibility testing.

Experimental Protocols

The following is a detailed methodology for determining the in vitro antifungal activity of compounds like this compound, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A guidelines for broth microdilution testing of filamentous fungi.

Preparation of Fungal Inoculum
  • Fungal Culture: Culture the fungal isolate on a suitable agar medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 25-30°C) until sufficient sporulation is observed.

  • Spore Suspension: Harvest the spores by gently scraping the surface of the agar with a sterile loop or by washing with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

  • Standardization: Adjust the spore suspension to a turbidity equivalent to a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • Final Inoculum: Dilute the standardized suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.4 x 10^4 to 5 x 10^4 CFU/mL.

Preparation of Antifungal Dilutions
  • Stock Solution: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to create a range of concentrations to be tested. The final volume in each well should be 100 µL.

Inoculation and Incubation
  • Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the diluted antifungal agent. This will result in a final volume of 200 µL per well.

  • Controls: Include a growth control well (inoculum in medium without the antifungal agent) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24 to 72 hours, depending on the growth rate of the fungal species being tested.

Determination of Minimum Inhibitory Concentration (MIC) / EC50
  • Reading: After incubation, determine the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control. This can be done visually or by using a microplate reader to measure the optical density at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The EC50 value is calculated by performing a dose-response analysis of the growth inhibition data.

Conclusion

This compound shows promise as a potent succinate dehydrogenase inhibitor with activity against key fungal pathogens. However, further studies are required to fully characterize its antifungal spectrum and compare its performance against a wider range of fungi and existing SDHI fungicides. The established SDHIs, such as boscalid, fluopyram, fluxapyroxad, and isopyrazam, exhibit variable efficacy against different fungal species, and the development of resistance is a continuing concern. The standardized methodologies presented in this guide provide a framework for the consistent and reliable evaluation of novel antifungal compounds like this compound, which is essential for the development of new strategies to combat fungal diseases.

References

A Comparative Efficacy Analysis of Novel Pyrazole-4-Carboxamide SDHIs and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the antifungal efficacy of novel pyrazole-4-carboxamide succinate dehydrogenase inhibitors (SDHIs), specifically compounds 7d and 12b , against established commercial fungicides, Boscalid and Fluxapyroxad . The data presented is derived from in vitro and in vivo studies, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Efficacy Comparison

The antifungal activity of the novel compounds and commercial fungicides was evaluated against a panel of five plant pathogenic fungi. The results, presented as EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) values, are summarized in the tables below. Lower values indicate higher antifungal or inhibitory activity.

In Vitro Antifungal Activity (EC50, μg/mL)
PathogenCompound 7dCompound 12bBoscalidFluxapyroxad
Rhizoctonia solani0.0460.0460.7410.103
Sclerotinia sclerotiorum>501.9921.6310.301
Botrytis cinerea1.8340.7321.2350.217
Fusarium graminearum2.5131.273>500.893
Alternaria alternata12.5314.892>501.542

Data sourced from a 2023 study on novel pyrazole-4-carboxamide derivatives.[1][2]

Succinate Dehydrogenase (SDH) Enzymatic Inhibition (IC50, μM)
CompoundIC50 (μM)
Compound 7d3.293
Boscalid7.507
Fluxapyroxad5.991

Data sourced from a 2023 study on novel pyrazole-4-carboxamide derivatives.[1][2]

Experimental Protocols

The following methodologies were employed to determine the antifungal efficacy and mechanism of action of the tested compounds.

In Vitro Antifungal Bioassay

The antifungal activities of the novel compounds and commercial fungicides were determined using a mycelium growth rate method on potato dextrose agar (PDA) plates.

  • Preparation of Fungicide Solutions: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These were then mixed with PDA at specified concentrations.

  • Inoculation: Mycelial discs (5 mm diameter) of the target fungi were placed at the center of the PDA plates containing the test compounds.

  • Incubation: The plates were incubated at 25°C in the dark.

  • Measurement: The diameter of the mycelial colony was measured when the fungal growth in the control plate (containing only DMSO) reached the edge of the plate.

  • Calculation of Inhibition Rate: The relative inhibition rate was calculated using the formula:

    • Inhibition rate (%) = [(C - T) / (C - 0.5)] × 100

    • Where 'C' is the diameter of the mycelial growth on the control plate, and 'T' is the diameter on the treated plate.

  • EC50 Determination: The EC50 values were calculated by probit analysis based on the inhibition rates at different concentrations.

Succinate Dehydrogenase (SDH) Enzymatic Inhibition Assay

The inhibitory effect of the compounds on the SDH enzyme was measured using a spectrophotometric assay.

  • Mitochondria Extraction: Mitochondria were extracted from the mycelia of Rhizoctonia solani.

  • Assay Mixture Preparation: The reaction mixture contained phosphate buffer, succinate, sodium azide (NaN3), 2,6-dichlorophenolindophenol (DCPIP), and varying concentrations of the test compounds.

  • Enzyme Reaction: The reaction was initiated by adding the mitochondrial extract to the assay mixture.

  • Spectrophotometric Measurement: The change in absorbance at 600 nm was recorded over time to determine the rate of DCPIP reduction, which is indicative of SDH activity.

  • IC50 Calculation: The IC50 values were determined by plotting the inhibition of SDH activity against the logarithm of the compound concentration.

Visualizations

Mechanism of Action: SDHI Fungicides

Succinate Dehydrogenase Inhibitors (SDHIs) act by blocking the electron transport chain in the mitochondria of fungal cells. They specifically target and inhibit the activity of the succinate dehydrogenase enzyme (Complex II), which is crucial for cellular respiration and energy production. This inhibition leads to the disruption of ATP synthesis and ultimately results in fungal cell death.

Caption: SDHI fungicides inhibit Complex II, disrupting the respiratory chain.

Experimental Workflow: In Vitro Antifungal Bioassay

The following diagram illustrates the key steps in the experimental workflow for assessing the in vitro antifungal activity of the test compounds.

Experimental Workflow for In Vitro Antifungal Bioassay A Prepare Fungicide Solutions in DMSO B Mix with PDA Medium at Desired Concentrations A->B C Inoculate Plates with Fungal Mycelial Discs B->C D Incubate at 25°C in the Dark C->D E Measure Mycelial Colony Diameter D->E F Calculate Inhibition Rate E->F G Determine EC50 Values (Probit Analysis) F->G

Caption: Workflow for evaluating in vitro antifungal efficacy.

References

Independent Validation of Sdh-IN-9's Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of Sdh-IN-9, a novel succinate dehydrogenase (SDH) inhibitor, with established fungicides boscalid and fluxapyroxad. The information presented herein is intended to support independent validation and further research into the potential of this compound as a valuable tool in antifungal drug development. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key assays are provided.

In Vitro Antifungal Activity: A Comparative Analysis

The in vitro antifungal activity of this compound and the comparator succinate dehydrogenase inhibitors (SDHIs), boscalid and fluxapyroxad, has been evaluated against a range of fungal pathogens. The following tables summarize their efficacy, presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC) in µg/mL. Lower values indicate higher antifungal potency.

Fungal SpeciesThis compound (EC50/MIC in µg/mL)Boscalid (EC50/MIC in µg/mL)Fluxapyroxad (EC50/MIC in µg/mL)
Fusarium graminearum0.93--
Sclerotinia sclerotiorum1.14--
Botrytis cinerea-0.05 - 0.2[1]-
Alternaria spp.-0.1 - 0.5[1]-
Zymoseptoria tritici--0.07 - 0.33

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound, along with boscalid and fluxapyroxad, functions as a succinate dehydrogenase inhibitor (SDHI). SDH, also known as Complex II, is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism, participating in both the citric acid cycle (Krebs cycle) and the electron transport chain.

By binding to the ubiquinone-binding site of the SDH complex, these inhibitors block the oxidation of succinate to fumarate. This inhibition disrupts the electron flow to ubiquinone, thereby impeding ATP production and ultimately leading to fungal cell death due to energy depletion.

cluster_1 Citric Acid Cycle (Matrix) ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP ATP Production Succinate Succinate Succinate->ComplexII Oxidation Inhibitor This compound / SDHIs Inhibitor->ComplexII Inhibition

Mechanism of Action of SDH Inhibitors.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M27-A4 for yeasts.[2][3][4]

1. Preparation of Antifungal Stock Solutions:

  • Dissolve the antifungal agents (this compound, boscalid, fluxapyroxad) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).

  • Prepare serial twofold dilutions of each antifungal agent in the test medium (RPMI-1640).

2. Inoculum Preparation:

  • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of the fungal colonies in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 cells/mL.

  • Dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 cells/mL in the microplate wells.

3. Microplate Inoculation:

  • Dispense 100 µL of each antifungal dilution into the wells of a 96-well microtiter plate.

  • Add 100 µL of the prepared fungal inoculum to each well.

  • Include a growth control well (inoculum without antifungal) and a sterility control well (medium only).

4. Incubation:

  • Incubate the microplates at 35°C for 24-48 hours.

5. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.

  • The results can be read visually or with a microplate reader at a specific wavelength (e.g., 530 nm).

cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading A Prepare Antifungal Stock Solutions C Serial Dilution of Antifungals in Microplate A->C B Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Microplate Wells B->D C->D E Incubate at 35°C for 24-48h D->E F Read MIC (Visual or Spectrophotometric) E->F

Experimental Workflow for MIC Determination.
Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against the SDH enzyme.

1. Preparation of Mitochondrial Fractions:

  • Isolate mitochondria from a suitable fungal species (e.g., a susceptible strain) by differential centrifugation.

  • The protein concentration of the mitochondrial preparation should be determined using a standard method (e.g., Bradford assay).

2. Assay Reaction Mixture:

  • The assay is typically performed in a 96-well plate or a cuvette.

  • The reaction mixture contains a buffer (e.g., potassium phosphate buffer, pH 7.4), a substrate (succinate), and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like MTT.

3. Inhibition Assay:

  • Add the mitochondrial preparation to the reaction mixture.

  • Add various concentrations of the inhibitor (this compound, boscalid, fluxapyroxad) to the wells.

  • Include a control with no inhibitor.

4. Reaction Initiation and Measurement:

  • Initiate the reaction by adding the substrate (succinate).

  • The activity of SDH is measured by monitoring the rate of reduction of the electron acceptor, which results in a color change that can be quantified spectrophotometrically.

  • The absorbance is measured over time at a specific wavelength (e.g., 600 nm for DCPIP).

5. IC50 Determination:

  • The percentage of inhibition is calculated for each inhibitor concentration relative to the control.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

References

A Comparative Structural and Functional Analysis of Sdh-IN-9 and Other Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel succinate dehydrogenase inhibitor (SDHI), Sdh-IN-9, with other established SDHIs. The analysis focuses on structural differences, inhibitory activities, and the underlying mechanisms of action, supported by experimental data and detailed protocols.

Structural Comparison

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides and potential therapeutic agents that target Complex II of the mitochondrial electron transport chain.[1] Their efficacy is largely determined by their chemical structure, which dictates their binding affinity to the ubiquinone-binding (Qp) site of the succinate dehydrogenase (SDH) enzyme complex.[1]

This compound, also referred to as compound Ip, is a novel pyrazole carboxamide derivative containing a sulfone moiety. Its chemical formula is C17H16F4N4O2S2.[2] The core structure consists of a pyrazole ring linked to a carboxamide group, a feature shared by many modern SDHIs. However, the presence and specific arrangement of the sulfone and trifluoromethyl groups distinguish it from other SDHIs.

Below is a structural comparison of this compound with other representative SDHIs from different chemical classes.

SDHI Chemical Class Key Structural Features Chemical Structure
This compound (compound Ip) Pyrazole CarboxamideContains a pyrazole ring, a carboxamide linker, and a distinguishing sulfone moiety with a trifluoromethylphenyl group.
Boscalid Pyridine CarboxamideFeatures a pyridine ring attached to a carboxamide group and a dichlorophenyl ring.
Fluopyram Pyridinyl-ethyl-benzamideCharacterized by a pyridine ring connected to a benzamide moiety via an ethyl linker and a trifluoromethyl group.
Bixafen Pyrazole CarboxamideContains a pyrazole ring, a carboxamide linker, and a dichlorophenyl group.
Penthiopyrad Thiazole CarboxamidePossesses a thiazole ring linked to a carboxamide group and a dichlorophenyl moiety.

Quantitative Bioactivity Comparison

The inhibitory potency of SDHIs is typically quantified by the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the reported EC50 values of this compound and other SDHIs against the fungal pathogen Fusarium graminearum.

SDHI EC50 (µg/mL) against Fusarium graminearum Reference
This compound (compound Ip)0.93[2][3]
Pydiflumetofen0.4 (average)
Metconazole0.0240 (for isolates prior to 2000)
Tebuconazole0.1610 (for isolates prior to 2000)

Note: Direct comparison of EC50 values should be made with caution as experimental conditions can vary between studies.

Mechanism of Action and Affected Signaling Pathways

SDHIs act by competitively inhibiting the binding of ubiquinone to the Qp site of the SDH complex, which is composed of four subunits: SDHA, SDHB, SDHC, and SDHD. This blockage disrupts the mitochondrial electron transport chain at Complex II, leading to an inhibition of cellular respiration and ATP production.

A key consequence of SDH inhibition is the accumulation of succinate, the substrate for the SDH enzyme. Elevated intracellular succinate levels have profound effects on cellular signaling. Succinate can inhibit prolyl hydroxylases (PHDs), enzymes that target the alpha subunit of hypoxia-inducible factor 1 (HIF-1α) for degradation. This inhibition leads to the stabilization and activation of HIF-1α, even under normoxic conditions, a state often referred to as "pseudohypoxia." Activated HIF-1α then translocates to the nucleus and promotes the transcription of genes involved in various processes, including angiogenesis, glycolysis, and cell survival.

SDHI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain cluster_TCA TCA Cycle cluster_Signaling Cellular Signaling ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate Succinate_acc Succinate Accumulation ComplexII->Succinate_acc leads to ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Succinate Succinate Succinate->ComplexII SDHI This compound & other SDHIs SDHI->ComplexII inhibit PHD Prolyl Hydroxylases (PHD) Succinate_acc->PHD inhibit HIF1a_deg HIF-1α Degradation PHD->HIF1a_deg promotes HIF1a_stab HIF-1α Stabilization PHD->HIF1a_stab inhibition leads to HIF1a_nuc Nuclear Translocation HIF1a_stab->HIF1a_nuc Gene_trans Gene Transcription (e.g., Angiogenesis, Glycolysis) HIF1a_nuc->Gene_trans

Caption: Mechanism of action of SDHIs and downstream signaling effects.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is used to determine the EC50 value of an SDHI against a filamentous fungus.

Materials:

  • Fungal isolate (e.g., Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • SDHI stock solution (in a suitable solvent like DMSO)

  • Sterile petri dishes

  • Sterile cork borer or scalpel

  • Incubator

Procedure:

  • Prepare PDA medium and autoclave.

  • While the medium is still molten (around 50-60°C), add the SDHI stock solution to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare a control plate with the solvent only.

  • Pour the amended PDA into sterile petri dishes and allow to solidify.

  • From a fresh, actively growing culture of the fungus, take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

  • Place the mycelial plug in the center of each PDA plate (both control and SDHI-amended).

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant size.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the inhibition percentage against the logarithm of the SDHI concentration and fitting the data to a dose-response curve.

Succinate Dehydrogenase (SDH) Activity Assay

This assay measures the enzymatic activity of SDH in isolated mitochondria or cell lysates.

Materials:

  • Isolated mitochondria or cell lysate

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Succinate (substrate)

  • SDHI compound

  • Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from the target organism or prepare a cell lysate.

  • In a cuvette, add the assay buffer, the artificial electron acceptor (DCPIP), and the mitochondrial preparation/cell lysate.

  • Add the SDHI compound at various concentrations to different cuvettes. Include a control without the inhibitor.

  • Initiate the reaction by adding the substrate, succinate.

  • Immediately measure the decrease in absorbance of the electron acceptor (e.g., at 600 nm for DCPIP) over time in a spectrophotometer. The rate of color change is proportional to the SDH activity.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Mitochondrial Respiration Assay

This protocol assesses the impact of SDHIs on cellular oxygen consumption, a direct measure of mitochondrial respiration.

Materials:

  • Intact cells or isolated mitochondria

  • Respiration medium (e.g., MiR05)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)

  • SDHI compound

  • Substrates and inhibitors for different respiratory chain complexes (e.g., pyruvate, malate, ADP, glutamate, succinate, rotenone, antimycin A).

Procedure:

  • Prepare a suspension of cells or isolated mitochondria in the respiration medium.

  • Add the cell/mitochondrial suspension to the chamber of the respirometer.

  • Measure the basal oxygen consumption rate (OCR).

  • Sequentially add substrates for Complex I (e.g., pyruvate, malate, glutamate) and ADP to stimulate respiration.

  • Add the SDHI compound at a desired concentration and monitor the change in OCR. A decrease in OCR after the addition of a Complex II substrate (succinate, in the presence of a Complex I inhibitor like rotenone) indicates specific inhibition of SDH.

  • Further additions of inhibitors for other complexes (e.g., antimycin A for Complex III) can be used to confirm the specificity of the effect.

  • Analyze the data to determine the extent of respiratory inhibition caused by the SDHI.

Respiration_Assay_Workflow start Start: Prepare cell/mitochondria suspension add_to_chamber Add suspension to respirometer chamber start->add_to_chamber measure_basal Measure Basal Oxygen Consumption Rate (OCR) add_to_chamber->measure_basal add_C1_substrates Add Complex I substrates (e.g., Pyruvate, Malate) + ADP measure_basal->add_C1_substrates measure_C1_resp Measure Complex I-linked respiration add_C1_substrates->measure_C1_resp add_rotenone Add Rotenone (Complex I inhibitor) measure_C1_resp->add_rotenone add_succinate Add Succinate (Complex II substrate) add_rotenone->add_succinate measure_C2_resp Measure Complex II-linked respiration add_succinate->measure_C2_resp add_SDHI Add this compound or other SDHI measure_C2_resp->add_SDHI measure_inhibited_resp Measure inhibited OCR add_SDHI->measure_inhibited_resp add_antimycin Add Antimycin A (Complex III inhibitor) measure_inhibited_resp->add_antimycin measure_residual Measure residual oxygen consumption add_antimycin->measure_residual end End: Analyze data measure_residual->end

Caption: Experimental workflow for assessing SDHI impact on mitochondrial respiration.

References

Comparative Guide: In Vivo Validation of Boscalid's Protective Effect in Plants

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I must inform you that there is no publicly available scientific literature or experimental data specifically validating the in vivo protective effect of a compound named "Sdh-IN-9" in plants.

To fulfill the spirit of your request for a comparative guide on a succinate dehydrogenase inhibitor (SDHI) for plant protection, this guide will use Boscalid , a well-researched and widely used SDHI fungicide, as a representative example. The data and methodologies presented are based on published studies of Boscalid and other relevant SDHIs, providing a framework for how such a compound would be evaluated. This guide will compare the performance of Boscalid with other fungicidal alternatives and provide the requested data presentation, experimental protocols, and visualizations.

This guide provides a comparative analysis of the in vivo protective efficacy of Boscalid, a representative Succinate Dehydrogenase Inhibitor (SDHI) fungicide, against fungal pathogens in plants. It is intended for researchers, scientists, and professionals in the field of crop protection and drug development.

Introduction to Succinate Dehydrogenase Inhibitors (SDHIs)

Succinate dehydrogenase inhibitors (SDHIs) are a class of fungicides that target and inhibit the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial respiratory chain of fungi.[1][2] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to the death of the fungal pathogen.[3][4] Boscalid is a prominent member of the SDHI class, widely used to control a range of fungal diseases in various crops.

Quantitative Data Comparison

The following tables summarize the efficacy of Boscalid in comparison to other fungicides with different modes of action. The data is compiled from various studies and represents typical results from in vivo plant protection assays.

Table 1: In Vivo Efficacy of Boscalid and Other Fungicides Against Botrytis cinerea on Grapes

CompoundClassApplication Rate (g a.i./ha)Disease Severity (%)Protective Efficacy (%)
Boscalid SDHI 5008.585.6
PyraclostrobinQoI25012.379.1
FenhexamidHydroxyanilide75010.282.7
Untreated Control--59.20

a.i./ha: active ingredient per hectare. Data are hypothetical and representative of typical fungicide trial results.

Table 2: Comparison of EC₅₀ Values of Different Fungicides Against Various Plant Pathogens

PathogenBoscalid (SDHI) Azoxystrobin (QoI)Tebuconazole (DMI)
Alternaria alternata0.15 µg/mL0.08 µg/mL0.25 µg/mL
Sclerotinia sclerotiorum0.09 µg/mL0.21 µg/mL0.33 µg/mL
Podosphaera xanthii0.05 µg/mL0.12 µg/mL0.18 µg/mL

EC₅₀ values represent the concentration of the fungicide that inhibits 50% of the fungal growth in vitro. Lower values indicate higher potency. Data are hypothetical and for comparative purposes.

Experimental Protocols

Detailed methodologies for key experiments to validate the in vivo protective effect of a fungicide like Boscalid are provided below.

Protocol 1: Whole Plant Protective Efficacy Assay

Objective: To evaluate the ability of a test compound to prevent disease development when applied before pathogen inoculation.

Materials:

  • Test plants (e.g., 4-week-old tomato plants)

  • Fungal pathogen (e.g., Alternaria solani spore suspension, 1 x 10⁵ spores/mL)

  • Test compound (e.g., Boscalid) formulated as a sprayable solution

  • Control fungicides

  • Untreated control (water or formulation blank)

  • Growth chambers with controlled temperature, humidity, and light

Procedure:

  • Plant Preparation: Grow healthy, uniform plants to the desired growth stage.

  • Compound Application: Prepare different concentrations of the test compound. Spray the plants until runoff, ensuring complete coverage of the foliage. Allow the plants to dry completely.

  • Pathogen Inoculation: 24 hours after the compound application, spray the plants with the fungal spore suspension until runoff.

  • Incubation: Place the inoculated plants in a growth chamber with high humidity (>90%) and optimal temperature for disease development (e.g., 24°C for A. solani) for 48-72 hours.

  • Disease Assessment: After 7-10 days, visually assess the disease severity on each leaf using a rating scale (e.g., 0 = no symptoms, 1 = 1-10% leaf area affected, ..., 5 = >75% leaf area affected).

  • Data Analysis: Calculate the disease severity index (DSI) and the protective efficacy using the formula: Efficacy (%) = [(DSI in control - DSI in treatment) / DSI in control] x 100.

Protocol 2: Curative (Therapeutic) Efficacy Assay

Objective: To evaluate the ability of a test compound to inhibit disease development when applied after pathogen inoculation.

Procedure:

  • Plant Preparation and Inoculation: Follow steps 1 and 3 from the protective assay protocol.

  • Compound Application: 24-48 hours after pathogen inoculation, apply the test compound as described in step 2 of the protective assay.

  • Incubation and Assessment: Follow steps 4, 5, and 6 from the protective assay protocol to determine the curative efficacy.

Visualizations

The following diagrams illustrate the mechanism of action of SDHIs, a typical experimental workflow, and a conceptual comparison of protective effects.

G cluster_0 Mitochondrial Respiratory Chain cluster_1 TCA Cycle Complex I Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q e- Complex III Complex III Coenzyme Q->Complex III Complex II (SDH) Complex II (SDH) Complex II (SDH)->Coenzyme Q e- Cytochrome c Cytochrome c Complex III->Cytochrome c Complex IV Complex IV Cytochrome c->Complex IV O2 O2 Complex IV->O2 e- -> H2O Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Boscalid Boscalid Boscalid->Complex II (SDH) Inhibits

Caption: Mechanism of action of Boscalid (an SDHI) in the fungal mitochondrion.

G A Plant Cultivation B Fungicide Application (Protective) A->B C Pathogen Inoculation B->C D Incubation (Controlled Environment) C->D E Disease Severity Assessment D->E F Data Analysis & Efficacy Calculation E->F

Caption: A typical experimental workflow for in vivo validation of a plant protective compound.

G cluster_0 Disease Progression cluster_1 Plant Health Untreated Untreated Control Alternative Alternative Fungicide Health_Untreated Low Untreated->Health_Untreated Boscalid Boscalid (SDHI) Health_Alternative Moderate Alternative->Health_Alternative Health_Boscalid High Boscalid->Health_Boscalid

Caption: Conceptual comparison of the protective effects of Boscalid versus an alternative and an untreated control.

References

Benchmarking Sdh-IN-9: A Comparative Performance Analysis Against Known Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel succinate dehydrogenase inhibitor, Sdh-IN-9, against established standards in the field. The following sections detail its performance based on available experimental data, outline the methodologies for key experiments, and visualize the relevant biological pathways and workflows.

Quantitative Performance Data

The in vitro efficacy of this compound has been evaluated against key fungal pathogens. For clarity, the available data for two variants, designated as this compound (Compound Iik) and this compound (compound Ip), are presented alongside benchmark Succinate Dehydrogenase Inhibitor (SDHI) fungicides, boscalid and fluxapyroxad. The molecular formula for this compound (compound Ip) is C17H16F4N4O2S2[1]. The structural identity and relationship between Compound Iik and compound Ip are not fully clarified in the available literature.

InhibitorTarget OrganismAssay TypeIC50EC50Reference
This compound (Compound Iik) Sclerotinia sclerotiorumEnzyme Inhibition3.6 µM-MedChemExpress
Sclerotinia sclerotiorumAntifungal Activity-1.14 µg/mLMedChemExpress
This compound (compound Ip) Fusarium graminearumAntifungal Activity-0.93 µg/mLCymitQuimica[1]
Boscalid Homo sapiens SDHEnzyme Inhibition4.8 µM-ResearchGate
Sclerotinia sclerotiorumAntifungal Activity-0.51 µg/mLBenchChem
Fluxapyroxad Rhizoctonia solaniAntifungal Activity-0.0270 µg/mLBenchChem
Sclerotinia sclerotiorumAntifungal Activity-0.19 µg/mLBenchChem

Note: A comprehensive selectivity profile of this compound against a broad panel of fungal species and, critically, against mammalian succinate dehydrogenase is not publicly available at this time. This represents a significant data gap in fully assessing its therapeutic or agrochemical potential and off-target effects.

Signaling Pathway and Mechanism of Action

Succinate dehydrogenase (SDH) is a critical enzyme complex (Complex II) located in the inner mitochondrial membrane. It plays a central role in cellular respiration by linking the Krebs cycle and the electron transport chain. SDH catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the electron transport chain.

SDH inhibitors, including this compound, bind to the ubiquinone-binding (Qp) site of the SDH complex. This binding event physically obstructs the natural substrate, ubiquinone, from accessing the active site, thereby inhibiting the enzyme's function. The disruption of the electron transport chain leads to a halt in ATP production and ultimately results in fungal cell death.

SDH_Inhibition_Pathway Succinate Dehydrogenase (SDH) Inhibition Pathway cluster_krebs Krebs Cycle cluster_etc Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Complex II (SDH) UQ Ubiquinone (Q) SDH->UQ e- UQH2 Ubiquinol (QH2) Complex_III Complex III UQH2->Complex_III e- ATP_Production ATP Production Complex_III->ATP_Production Sdh_IN_9 This compound Sdh_IN_9->Inhibition Inhibition->SDH Binds to Qp site Inhibition->ATP_Production Blocks Cell_Death Fungal Cell Death ATP_Production->Cell_Death

Caption: Inhibition of the SDH complex by this compound disrupts cellular respiration.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of SDH inhibitors.

In Vitro Succinate Dehydrogenase (SDH) Activity Assay (DCPIP Method)

This colorimetric assay measures the activity of SDH by monitoring the reduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

1. Preparation of Reagents:

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.2).

  • Substrate Solution: 100 mM succinate in assay buffer.

  • Electron Acceptor Solution: 2 mM DCPIP in distilled water.

  • Mitochondrial Extract or Purified SDH: Prepared from the target organism.

  • Test Compound: this compound and benchmark inhibitors dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

2. Assay Procedure:

  • In a 96-well microplate, add 150 µL of assay buffer to each well.

  • Add 10 µL of the mitochondrial extract or purified SDH.

  • Add 10 µL of the test compound solution at different concentrations. Include a solvent control (e.g., DMSO) and a positive control (a known SDH inhibitor).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the substrate solution and 10 µL of the DCPIP solution to each well.

  • Immediately measure the decrease in absorbance at 600 nm every minute for 10-20 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of DCPIP reduction (change in absorbance per minute).

  • Determine the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the efficacy of a compound in inhibiting the growth of a fungal pathogen.

1. Preparation of Materials:

  • Culture Medium: Potato Dextrose Agar (PDA) or other suitable medium for the target fungus.

  • Fungal Culture: Actively growing culture of the target fungus.

  • Test Compound: this compound and benchmark inhibitors dissolved in a suitable solvent (e.g., DMSO) and added to the molten agar at various final concentrations.

2. Assay Procedure:

  • Prepare PDA plates containing different concentrations of the test compound. Include a solvent control plate.

  • From the edge of an actively growing fungal culture, take a mycelial plug (e.g., 5 mm in diameter) using a sterile cork borer.

  • Place the mycelial plug in the center of each prepared PDA plate.

  • Incubate the plates at an optimal temperature for the growth of the target fungus (e.g., 25°C).

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the plate.

3. Data Analysis:

  • Calculate the average colony diameter for each concentration.

  • Determine the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the evaluation of a novel SDH inhibitor like this compound.

Experimental_Workflow Workflow for SDH Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_cellular Cellular & Organismal Evaluation cluster_selectivity Selectivity Profiling Enzyme_Assay SDH Enzymatic Assay (e.g., DCPIP method) IC50_Det IC50 Determination Enzyme_Assay->IC50_Det EC50_Det EC50 Determination IC50_Det->EC50_Det Correlate Antifungal_Assay Antifungal Spectrum (Mycelial Growth Inhibition) Antifungal_Assay->EC50_Det Toxicity_Assay Mammalian Cell Toxicity Assay EC50_Det->Toxicity_Assay Inform Mammalian_SDH Mammalian SDH Inhibition Assay Mammalian_SDH->Toxicity_Assay Compound This compound Compound->Enzyme_Assay Test Compound Compound->Antifungal_Assay Test Compound Compound->Mammalian_SDH Test Compound

Caption: A streamlined workflow for characterizing novel SDH inhibitors.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for Sdh-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides crucial safety and logistical information for the proper handling and disposal of Sdh-IN-9, a potent succinate dehydrogenase inhibitor. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to ensure a safe laboratory environment and compliance with standard chemical waste regulations.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is critical for understanding the compound's characteristics for safe handling and disposal.

PropertyValue
Molecular Formula C₁₇H₁₆F₄N₄O₂S₂[1]
Molecular Weight 448.46 g/mol [1]
Appearance Solid[1]

Standard Operating Procedure for Disposal of this compound

As no specific disposal protocol for this compound is publicly available, the following procedure is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's specific safety guidelines and a licensed hazardous waste disposal service.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound, ensure you are wearing appropriate personal protective equipment (PPE). This includes, but is not limited to:

  • Safety goggles with side-shields

  • Chemical-resistant gloves

  • A lab coat or other impervious clothing

  • A suitable respirator if there is a risk of aerosol formation[2]

Step 2: Waste Segregation

Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal.[3]

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a dedicated, sealed plastic bag or container labeled "Hazardous Chemical Waste: this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a sealed, leak-proof container clearly labeled "Hazardous Chemical Waste: this compound" and listing all solvents present.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

Step 3: Decontamination

  • Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with a suitable solvent, such as ethanol, followed by a thorough wash with soap and water.

  • Collect all decontamination materials (e.g., wipes) as solid hazardous waste.

Step 4: Storage and Labeling

  • Store all this compound waste in a designated, secure area away from incompatible materials.

  • Ensure all waste containers are clearly and accurately labeled with the contents and associated hazards.

Step 5: Final Disposal

  • Arrange for the collection and disposal of all this compound waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical inactivation for some liquid wastes can be considered only if approved by your institution's EHS office and after a thorough risk assessment. A common method for some organic compounds is incineration by a licensed facility, which is the standard procedure for hazardous waste disposal contractors.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound and associated laboratory waste.

Sdh_IN_9_Disposal_Workflow cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_collection Collection & Labeling cluster_final Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container liquid_waste->collect_liquid collect_sharps Collect in Puncture-Resistant Sharps Container sharps_waste->collect_sharps storage Store in Designated Secure Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Professional Disposal (via EHS or Contractor) storage->disposal end End: Safe Disposal disposal->end

Caption: Workflow for the proper disposal of this compound.

Signaling Pathway Context

This compound is an inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain. This enzyme plays a critical role in cellular energy metabolism by participating in both the citric acid cycle and the electron transport chain. By inhibiting SDH, this compound disrupts these fundamental cellular processes. The proper disposal of such a potent biological inhibitor is essential to prevent unintended environmental exposure and potential harm to non-target organisms.

References

Personal protective equipment for handling Sdh-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides essential safety and logistical information for the handling of Sdh-IN-9, a potent chemical compound intended for laboratory research. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and the proper management of this substance. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the available safety information for the closely related compound SDH-IN-1 and general best practices for handling potent kinase inhibitors.[1][2][3][4]

Hazard Identification and Personal Protective Equipment (PPE)

All handling of this compound, in both solid and solution form, should be conducted with caution in a controlled laboratory environment. The following personal protective equipment is mandatory to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecifications
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times to protect from splashes or dust.
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the pure compound or concentrated solutions. Change gloves immediately if contaminated.
Body Protection Laboratory CoatShould be fully buttoned to protect against contamination of personal clothing. An impermeable, disposable lab gown is preferred when weighing the solid form or preparing solutions.
Respiratory Protection Chemical Fume HoodAll procedures involving the handling of solid this compound or the preparation of stock solutions must be performed in a certified chemical fume hood to minimize inhalation exposure. If there is a risk of aerosolization or when handling large quantities, a NIOSH-approved respirator should be used.

Operational Plan: From Receipt to Disposal

A systematic approach is crucial to minimize exposure risk and maintain the integrity of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Confirm the recommended storage conditions on the product vial or datasheet. It is often recommended to store such compounds at -20°C.

  • Store in a clearly labeled, designated, and secure location away from incompatible materials.

2. Preparation of Stock Solutions:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare a designated work area within a chemical fume hood lined with disposable, absorbent bench paper.

  • Weighing: Use a precision balance inside the fume hood. Handle the solid compound with care to avoid generating dust.

  • Dissolving: Slowly add the appropriate solvent (e.g., DMSO) to the vial containing the solid compound to prevent splashing. Securely cap the vial and vortex or sonicate as needed for complete dissolution.

  • Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.

  • Labeling: Clearly label all solution vials with the compound name, concentration, solvent, preparation date, and appropriate hazard warnings.

3. Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with federal, state, and local regulations.

  • Solid Waste: This includes empty vials, contaminated gloves, pipette tips, and other disposable materials that have come into contact with the compound. Place these items in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential reactions.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_check Don all mandatory PPE: - Safety Goggles - Double Nitrile Gloves - Lab Coat fume_hood->ppe_check Yes solid_form Handling solid form or preparing solution? ppe_check->solid_form solution_handling Handling dilute solutions? solid_form->solution_handling No disposable_gown Add disposable gown solid_form->disposable_gown Yes proceed Proceed with experiment solution_handling->proceed Yes respirator Consider NIOSH-approved respirator if aerosolization risk exists disposable_gown->respirator respirator->proceed end End of Procedure proceed->end

Caption: Workflow for selecting appropriate PPE for this compound handling.

Emergency Procedures: Spill and Exposure

Immediate and appropriate action is critical in the event of a spill or personal exposure.

1. Spill Management:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, keeping the fume hood running.

  • Contain: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container. For liquid spills, absorb with an inert material (e.g., absorbent pads) and place in the waste container.

  • Decontaminate: Clean the spill area and any contaminated equipment with an appropriate solvent (e.g., 70% ethanol) followed by soap and water.

  • Report: Inform the laboratory safety officer of the incident.

2. Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.

Emergency_Exposure_Response start Accidental Exposure to this compound exposure_type What type of exposure? start->exposure_type skin Skin Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation wash_skin Remove contaminated clothing. Wash area with soap & water. skin->wash_skin flush_eyes Flush eyes at eyewash station for 15 minutes. eye->flush_eyes fresh_air Move to fresh air. inhalation->fresh_air medical_attention Seek Immediate Medical Attention wash_skin->medical_attention flush_eyes->medical_attention fresh_air->medical_attention

Caption: Step-by-step emergency procedure for accidental exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.